Product packaging for Torularhodin(Cat. No.:CAS No. 514-92-1)

Torularhodin

货号: B1231415
CAS 编号: 514-92-1
分子量: 564.8 g/mol
InChI 键: NESPPCWGYRQEJQ-VATUXEBJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Torularhodin is a xanthophyll.
This compound has been reported in Cystobasidium minutum, Neurospora sitophila, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H52O2 B1231415 Torularhodin CAS No. 514-92-1

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

514-92-1

分子式

C40H52O2

分子量

564.8 g/mol

IUPAC 名称

(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaenoic acid

InChI

InChI=1S/C40H52O2/c1-31(19-12-21-33(3)22-13-23-34(4)25-15-26-37(7)39(41)42)17-10-11-18-32(2)20-14-24-35(5)28-29-38-36(6)27-16-30-40(38,8)9/h10-15,17-26,28-29H,16,27,30H2,1-9H3,(H,41,42)/b11-10+,19-12+,20-14+,22-13+,25-15+,29-28+,31-17+,32-18+,33-21+,34-23+,35-24+,37-26+

InChI 键

NESPPCWGYRQEJQ-VATUXEBJSA-N

手性 SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C

规范 SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C

其他CAS编号

514-92-1

同义词

(3'E)-3',4'-Didehydro-beta,psi-caroten-16'-oic acid
torularhodin
torularhodine

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources of Torularhodin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torularhodin is a red carotenoid pigment with significant potential in the pharmaceutical, nutraceutical, and cosmetic industries. As a potent antioxidant, it is of considerable interest for its potential health benefits. Unlike many other carotenoids, this compound is not typically found in plants but is instead synthesized by a specific group of microorganisms. This guide provides an in-depth technical overview of the primary natural sources of this compound, its biosynthesis, and the methodologies for its extraction and quantification.

Primary Natural Sources

The principal natural producers of this compound are red yeasts, particularly those belonging to the genera Rhodotorula and Sporobolomyces. These microorganisms are known for their ability to synthesize a variety of carotenoid pigments, including β-carotene, γ-carotene, and torulene, with this compound often being a major component.

Several species within the Rhodotorula genus have been identified as significant producers of this compound. These include Rhodotorula mucilaginosa, Rhodotorula glutinis, and Rhodotorula rubra. The production of this compound in these yeasts is influenced by various factors such as the composition of the culture medium, temperature, pH, and exposure to light.

Biosynthesis of this compound

The biosynthesis of this compound in yeast begins with the mevalonate pathway, which produces the precursor molecule geranylgeranyl pyrophosphate (GGPP)[1]. From GGPP, the pathway to this compound involves a series of enzymatic reactions catalyzed by specific carotenogenic enzymes. Key genes involved in this process include crtYB, which codes for a bifunctional enzyme with both phytoene synthase and lycopene cyclase activity, and crtI, which encodes phytoene desaturase[1].

The pathway can be summarized as follows:

  • Phytoene synthesis: Two molecules of GGPP are condensed to form phytoene.

  • Desaturation: Phytoene undergoes a series of desaturation reactions to form lycopene.

  • Cyclization: Lycopene is cyclized to form γ-carotene.

  • Formation of Torulene: γ-carotene is then converted to torulene.

  • Oxidation to this compound: Finally, torulene undergoes hydroxylation and oxidation to form this compound[1].

Torularhodin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (crtYB) Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (crtI) gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene Cyclase (crtYB) Torulene Torulene gamma_Carotene->Torulene This compound This compound Torulene->this compound Hydroxylation & Oxidation

Biosynthesis of this compound from GGPP.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the yeast species, strain, and cultivation conditions. The following table summarizes some reported yields from different Rhodotorula species.

Yeast SpeciesStrainCarbon SourceThis compound Yield (µg/g Dry Cell Weight)Reference
Rhodotorula mucilaginosa-Glucose50.5 ± 3.0[2]
Rhodotorula mucilaginosa-Glycerol32.0 ± 1.0[2]
Rhodotorula mucilaginosa-Xylose17.4 ± 1.0[2]
Rhodotorula toruloides-Tea Waste Hydrolysate37.6[3]
Rhodotorula rubraICCF 209Glucose710 µg/L (culture)[4]

Experimental Protocols

Cultivation of Rhodotorula for this compound Production

This protocol provides a general method for cultivating Rhodotorula species for carotenoid production. Optimization of media components and culture conditions may be required for specific strains.

Materials:

  • Yeast extract Peptone Dextrose (YPD) medium or Mineral Synthetic Medium (MSM)

  • Selected Rhodotorula strain

  • Sterile Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Pre-cultivation: Inoculate a single colony of the Rhodotorula strain into a 250 mL Erlenmeyer flask containing 100 mL of YPD medium. Incubate at 30°C with agitation at 210 rpm for 72 hours[2].

  • Main Cultivation: Transfer the pre-culture to a larger volume of synthetic medium with a specific carbon source (e.g., glucose, glycerol, or xylose) at an initial inoculum concentration of 1 g/L dry weight cells[2]. The synthetic medium can be composed of a yeast nitrogen base without amino acids and ammonium sulfate, supplemented with the chosen carbon source[2].

  • Incubation: Incubate the flasks at a controlled temperature (e.g., 25-30°C) with agitation (e.g., 180-210 rpm) for a specified period (e.g., 96 hours)[2][5].

  • Harvesting: After incubation, harvest the yeast cells by centrifugation (e.g., 2772 x g for 5 minutes) and wash the cell pellet twice with distilled water[2].

Cultivation_Workflow cluster_pre Pre-cultivation cluster_main Main Cultivation cluster_harvest Harvesting Inoculate Inoculate single colony in YPD medium Incubate_pre Incubate at 30°C, 210 rpm for 72h Inoculate->Incubate_pre Transfer Transfer to synthetic medium Incubate_pre->Transfer Incubate_main Incubate at 25-30°C, 180-210 rpm for 96h Transfer->Incubate_main Centrifuge Centrifuge to collect cells Incubate_main->Centrifuge Wash Wash with distilled water Centrifuge->Wash

Yeast cultivation workflow.

Extraction of this compound

Several methods can be employed for the extraction of this compound from yeast cells. Solvent extraction is a common laboratory-scale method.

Materials:

  • Harvested yeast cell pellet

  • Acetone

  • n-Hexane

  • 0.1 N Methanolic KOH

  • Centrifuge

Procedure:

  • Cell Disruption: Resuspend the washed yeast cell pellet in acetone. The cell wall can be disrupted by methods such as vortexing with glass beads, sonication, or homogenization.

  • Initial Extraction: Perform an extraction with an acetone-water mixture followed by the addition of n-hexane. After mixing and centrifugation, the carotenoids will partition into the upper n-hexane layer[6].

  • Separation of this compound: this compound, being a carboxylic acid, can be selectively separated from other less polar carotenoids. Wash the pigmented hexane layer with distilled water. Then, extract the this compound from the hexane phase into a solution of 0.1 N methanolic potassium hydroxide[6]. The other carotenoids will remain in the hexane layer.

  • Recovery: The this compound-containing methanolic phase can then be neutralized and the this compound re-extracted into a fresh organic solvent like diethyl ether after the addition of saline solution.

Extraction_Workflow Yeast_Pellet Yeast Cell Pellet Disruption Cell Disruption (e.g., Acetone) Yeast_Pellet->Disruption Solvent_Extraction Add n-Hexane Disruption->Solvent_Extraction Phase_Separation Centrifuge to Separate Phases Solvent_Extraction->Phase_Separation Hexane_Phase Pigmented Hexane Phase (this compound, Torulene, etc.) Phase_Separation->Hexane_Phase Aqueous_Phase Aqueous Phase Phase_Separation->Aqueous_Phase Selective_Extraction Extract with 0.1N Methanolic KOH Hexane_Phase->Selective_Extraction Torularhodin_Phase Methanolic Phase (this compound) Selective_Extraction->Torularhodin_Phase Other_Carotenoids Hexane Phase (Other Carotenoids) Selective_Extraction->Other_Carotenoids

This compound extraction workflow.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used[2].

  • Mobile Phase: A gradient elution is typically employed. For example, a mobile phase consisting of A: acetonitrile/water (9:1, v/v) and B: ethyl acetate[2].

  • Gradient Program:

    • 0-6 min: linear gradient from 20% B to 60% B

    • 6-15 min: hold at 60% B

    • 15-20 min: linear gradient from 60% B to 100% B

    • 20-25 min: return to 20% B

    • 25-30 min: hold at 20% B[2]

  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: 25°C[2].

  • Injection Volume: 20 µL[2].

  • Detection: Monitor the absorbance at the maximum wavelength for this compound, which is typically around 494-514 nm depending on the solvent[2].

Procedure:

  • Sample Preparation: Dissolve the extracted and purified this compound in a suitable solvent (e.g., chloroform or the initial mobile phase) and filter through a 0.45 µm syringe filter before injection.

  • Standard Curve: Prepare a series of standard solutions of known concentrations of a this compound standard (if available). Inject these standards into the HPLC to generate a standard curve of peak area versus concentration.

  • Quantification: Inject the prepared sample into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. If a standard is not available, quantification can be estimated using the specific absorption coefficient (E1%1cm)[2][4]. For this compound in chloroform, an absorption coefficient of E1%1cm = 3342 has been reported[2].

Conclusion

The red yeasts of the genera Rhodotorula and Sporobolomyces are the primary natural sources of the promising antioxidant carotenoid, this compound. Understanding the biosynthetic pathway and optimizing cultivation and extraction protocols are crucial for harnessing these microorganisms for the commercial production of this compound. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the potential of this valuable natural compound. Further research into strain improvement and bioprocess optimization will be key to realizing the full industrial potential of this compound.

References

Torularhodin: A Technical Guide to its Antioxidant Properties and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torularhodin is a xanthophyll carotenoid pigment of significant interest within the scientific community, primarily due to its potent antioxidant properties.[1] Produced by various species of red yeast, notably from the Rhodotorula and Sporobiobolus genera, this molecule is distinguished by its unique chemical structure, which includes a carboxylic acid group and a long polyene chain with 13 conjugated double bonds.[2][3] These structural features are believed to be the basis for its superior free radical scavenging capabilities and its ability to modulate key cellular signaling pathways involved in the oxidative stress response.

This technical guide provides an in-depth exploration of the antioxidant properties of this compound, its mechanisms of action, and the experimental protocols employed to elucidate these characteristics. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutic agents.

Antioxidant Properties of this compound

This compound has demonstrated remarkable efficacy as an antioxidant in a variety of experimental models. Its activity often surpasses that of well-established antioxidants, positioning it as a promising candidate for further investigation.

Free Radical Scavenging and Singlet Oxygen Quenching

This compound is a highly effective scavenger of various reactive oxygen species (ROS). It has been shown to have a greater scavenging activity toward peroxyl radicals than β-carotene.[3][4] This is a critical function, as peroxyl radicals are key mediators of lipid peroxidation, a destructive process that can lead to cellular damage. Furthermore, this compound is more efficient at quenching singlet oxygen than β-carotene, which is attributed to its longer polyene chain.[2]

Inhibition of Lipid Peroxidation

A significant aspect of this compound's antioxidant capacity is its ability to inhibit lipid peroxidation. Studies have shown that its inhibitory effect on the formation of lipid peroxides in rat brain homogenate is stronger than that of α-tocopherol (a form of Vitamin E) at concentrations of 1µM and above.[4][5] This potent anti-peroxidative activity suggests that this compound could play a crucial role in protecting cellular membranes from oxidative damage.[4]

Cellular and In Vivo Protection Against Oxidative Stress

The protective effects of this compound against oxidative stress have been demonstrated in both cell culture and animal models. In cellular studies, this compound has been shown to protect against hydrogen peroxide (H₂O₂)-induced damage in liver cells.[6] In animal models, it has been found to ameliorate D-galactose-induced liver injury by reducing oxidative stress.[7][8] These findings highlight the potential of this compound to counteract oxidative damage at both the cellular and organismal levels.

Quantitative Antioxidant Activity

The antioxidant activity of this compound has been quantified using various standard assays. The following table summarizes key findings from the literature, providing a comparative perspective on its efficacy.

Assay Metric Value Comparison Source
ABTS Radical ScavengingIC₅₀1.96 µM-[9]
DPPH Radical ScavengingIC₅₀9.38 µM-[9]
Peroxyl Radical ScavengingActivityStronger than β-carotene[3][4]
Singlet Oxygen QuenchingActivityMore effective than β-carotene[2]
Lipid Peroxidation InhibitionActivityStronger than α-tocopherol (at ≥1µM)[3][4][5]
Oxygen Radical Absorbance Capacity (ORAC)Value3.9Higher than β-carotene (3.78)[4]

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through a dual mechanism: direct scavenging of reactive oxygen species and modulation of cellular signaling pathways that regulate the endogenous antioxidant response.

Direct Scavenging of Reactive Oxygen Species

The chemical structure of this compound, with its extended system of conjugated double bonds, allows it to effectively delocalize electrons and neutralize free radicals. This direct interaction with ROS is a primary mechanism by which it protects cells from oxidative damage.

Modulation of Key Signaling Pathways

This compound has been shown to influence several critical signaling pathways involved in the cellular response to oxidative stress and inflammation.

  • Nrf2/HO-1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][9] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][8] This enhances the cell's intrinsic antioxidant capacity.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its activation is often linked to oxidative stress. This compound has been shown to potentially ameliorate neuroinflammation through the Nrf2/NF-κB signaling pathways, suggesting an inhibitory effect on NF-κB activation.[9][10]

  • TLR4 Pathway: this compound can attenuate the inflammatory response by inhibiting the Toll-like receptor 4 (TLR4) pathway.[9] It has been demonstrated to reduce the expression of downstream inflammatory mediators such as MyD88 and TNF-α in LPS-induced inflammatory models.[9]

  • PI3K/Akt/mTOR Pathway: There is evidence to suggest that this compound may modulate the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and response to stress.[11]

Visualization of Signaling Pathways and Experimental Workflows

To visually represent the complex interactions described, the following diagrams have been generated using the DOT language.

G cluster_nucleus Nucleus This compound This compound keap1 Keap1 This compound->keap1 promotes dissociation ros Oxidative Stress (ROS) ros->keap1 induces dissociation nrf2 Nrf2 keap1->nrf2 sequesters nrf2_n Nrf2 nrf2->nrf2_n translocation are ARE (Antioxidant Response Element) ho1_nqo1 HO-1, NQO1, etc. are->ho1_nqo1 activates transcription nucleus Nucleus antioxidant_response Enhanced Antioxidant Response ho1_nqo1->antioxidant_response nrf2_n->are binds

Caption: Nrf2/HO-1 signaling pathway activation by this compound.

G cluster_nucleus Nucleus This compound This compound ikk IKK Complex This compound->ikk inhibits stimulus Inflammatory Stimulus (e.g., LPS, ROS) stimulus->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_p65_p50 NF-κB (p65/p50) nfkb_n NF-κB nfkb_p65_p50->nfkb_n translocation ikb->nfkb_p65_p50 sequesters nucleus Nucleus inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, etc.) inflammation Inflammation inflammatory_genes->inflammation nfkb_n->inflammatory_genes activates transcription

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

G This compound This compound tlr4 TLR4 This compound->tlr4 inhibits expression myd88 MyD88 This compound->myd88 inhibits expression lps LPS lps->tlr4 binds tlr4->myd88 recruits downstream Downstream Signaling (e.g., NF-κB) myd88->downstream activates inflammatory_cytokines Inflammatory Cytokines (TNF-α, IL-1β) downstream->inflammatory_cytokines induces production inflammation Inflammation inflammatory_cytokines->inflammation

Caption: Inhibition of the TLR4/MyD88 inflammatory pathway by this compound.

G start Yeast Culture (e.g., Rhodotorula sp.) extraction Extraction & Purification of this compound start->extraction in_vitro In Vitro Antioxidant Assays (DPPH, ABTS) extraction->in_vitro cellular Cellular Oxidative Stress Model (e.g., H₂O₂ on AML12 cells) extraction->cellular animal Animal Model of Oxidative Damage (e.g., D-galactose in mice) cellular->animal analysis Biochemical & Molecular Analysis (Enzyme activity, Western Blot, RT-PCR) animal->analysis data Data Interpretation & Mechanism Elucidation analysis->data

Caption: Experimental workflow for assessing this compound's antioxidant properties.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's antioxidant properties.

In Vitro Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [9]

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of this compound in a suitable solvent.

    • In a microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the this compound solutions (or a standard antioxidant like ascorbic acid) to the wells. A control well should contain the solvent instead of the antioxidant.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: [9]

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate. The antioxidant capacity is measured by the ability of the sample to reduce the pre-formed blue-green ABTS•+, which is monitored by the decrease in absorbance.

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add a small volume of the this compound solution at various concentrations to a fixed volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cellular Oxidative Stress Models

1. H₂O₂-Induced Oxidative Damage in AML12 Cells: [7][10]

  • Cell Culture: Mouse hepatocyte cell line AML12 is cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Protocol:

    • Seed the AML12 cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).

    • Induce oxidative stress by exposing the cells to a specific concentration of H₂O₂ for a defined period (e.g., 2 hours).

    • Assess cell viability using assays such as MTT or CCK-8.

    • Measure intracellular ROS levels using fluorescent probes like DCFH-DA.

    • Analyze the activity of antioxidant enzymes (e.g., SOD, CAT, GSH-Px) in cell lysates.

    • Perform Western blot or RT-PCR to analyze the expression of proteins and genes related to antioxidant signaling pathways (e.g., Nrf2, HO-1).

Animal Models of Oxidative Stress

1. D-galactose-Induced Liver Injury in Mice: [7][8]

  • Animal Model: D-galactose is administered to mice (e.g., via subcutaneous injection) over a prolonged period (e.g., several weeks) to induce a state of accelerated aging and oxidative stress, particularly in the liver.

  • Protocol:

    • Acclimatize the mice and divide them into groups: control, D-galactose model, and D-galactose + this compound treatment groups (at various doses).

    • Administer D-galactose daily to the model and treatment groups.

    • Administer this compound (e.g., by oral gavage) to the treatment groups daily.

    • At the end of the experimental period, collect blood and liver tissue samples.

    • Analyze serum for markers of liver injury (e.g., ALT, AST).

    • Prepare liver homogenates to measure levels of oxidative stress markers (e.g., MDA) and the activity of antioxidant enzymes (e.g., SOD, GSH-Px).

    • Perform histological analysis of the liver tissue (e.g., H&E staining) to assess tissue damage.

    • Conduct Western blot and RT-PCR analysis on liver tissue to investigate the effects on signaling pathways like Nrf2/HO-1.

Molecular Biology Techniques

1. Western Blot Analysis: [7][10]

  • Principle: This technique is used to detect specific proteins in a sample of tissue or cells.

  • Protocol:

    • Extract total protein from cells or tissues using a lysis buffer.

    • Determine protein concentration using an assay like the Bradford or BCA assay.

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, HO-1, p65).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

2. Real-Time Polymerase Chain Reaction (RT-PCR): [7][10]

  • Principle: This technique is used to measure the amount of a specific RNA, allowing for the quantification of gene expression.

  • Protocol:

    • Isolate total RNA from cells or tissues.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform real-time PCR using the cDNA as a template, specific primers for the genes of interest (e.g., Nrf2, HO-1, NQO1), and a fluorescent dye (e.g., SYBR Green).

    • Monitor the amplification of the DNA in real-time.

    • Calculate the relative gene expression levels using a method like the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., β-actin).

Extraction and Quantification of this compound

1. Extraction from Yeast: [12]

  • Yeast biomass is harvested by centrifugation.

  • Cells are disrupted (e.g., using mechanical methods or enzymatic lysis).

  • Carotenoids are extracted using organic solvents such as acetone, methanol, or a hexane-acetone mixture.

  • The extract is washed and concentrated.

2. Quantification: [13]

  • The concentration of this compound in the extract can be determined spectrophotometrically by measuring the absorbance at its maximum absorption wavelength (around 494-514 nm, depending on the solvent) and using its specific absorption coefficient.

  • High-Performance Liquid Chromatography (HPLC) is used for more precise quantification and to separate this compound from other carotenoids.

Conclusion

This compound stands out as a xanthophyll with exceptionally strong antioxidant properties. Its ability to directly scavenge free radicals, inhibit lipid peroxidation, and quench singlet oxygen, often more effectively than benchmark antioxidants, underscores its potential. Furthermore, its mechanism of action is multifaceted, involving the modulation of key cellular signaling pathways such as Nrf2/HO-1, NF-κB, and TLR4. This allows this compound to not only neutralize existing oxidative threats but also to bolster the cell's own defense systems and mitigate inflammatory responses. The comprehensive data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in conditions associated with oxidative stress and inflammation.

References

Torularhodin: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Torularhodin, a carotenoid pigment of microbial origin. It also delves into its significant biological activities and the experimental protocols used for its study, making it a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound (3′,4′-Didehydro-β,ψ-caroten-16′-oic acid) is a xanthophyll carotenoid produced by various red yeasts, such as those from the Rhodotorula, Sporobolomyces, and Sporidiobolus genera.[1][2] It is distinguished by a terminal carboxylic acid group, which confers polar properties, and a long polyene chain responsible for its characteristic red color and potent antioxidant activity.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Registry Number 514-92-1[3]
Molecular Formula C₄₀H₅₂O₂[3][4][5]
Molecular Weight 564.84 g/mol [3][4][5]
Appearance Fine dark purple needles[3]
Melting Point 210-212 °C (with some decomposition)[3]
214 °C[5][6]
Solubility Freely Soluble: Carbon disulfide, Chloroform, Pyridine[3]
Less Soluble: Ether, Benzene, Hot ethanol[3]
Sparingly Soluble: Methanol[3]
Practically Insoluble: Petroleum ether[3]
Storage Store at < -15°C under inert gas (Nitrogen), protected from light.[5]

Table 2: Spectral Properties of this compound in Various Solvents

SolventAbsorption Maxima (λmax in nm)Source(s)
Carbon Disulfide (CS₂)582, 541, 502[3]
Methanol529, 493, 460[3]
Chloroform514[7]
Acetone494[7]
n-hexane/ethanol (1/1, v/v)499[7]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications.[1][8] Its antioxidant capacity is particularly noteworthy, reported to be more efficient than β-carotene in scavenging reactive oxygen species (ROS) like hydrogen peroxide and singlet oxygen.[9][10]

Key biological activities include:

  • Antioxidant Activity: Protects against oxidative stress and damage.[2][11]

  • Anti-inflammatory Effects: Modulates key inflammatory pathways.[12][13]

  • Anticancer Properties: Induces apoptosis in cancer cells, with demonstrated efficacy against prostate cancer models.[14][15][16]

  • Antimicrobial Activity: Shows efficacy against various human pathogenic microbial strains.[10][17]

  • Pro-vitamin A Activity: Possesses the necessary structural features to act as a precursor to vitamin A.[2]

The therapeutic effects of this compound are mediated through its interaction with several key cellular signaling pathways.

This compound has been shown to alleviate hepatic dyslipidemia and inflammation by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway. This activation up-regulates genes involved in fatty acid β-oxidation and cholesterol excretion, thereby reducing lipid accumulation and inflammation.[12]

PPARa_Pathway This compound This compound PPARa PPARα Activation This compound->PPARa Gene_Expression ↑ Gene Expression PPARa->Gene_Expression Upregulates Beta_Ox Fatty Acid β-Oxidation Gene_Expression->Beta_Ox Chol_Ex Cholesterol Excretion Gene_Expression->Chol_Ex Anti_Inflam Anti-inflammation Gene_Expression->Anti_Inflam Result Alleviation of Hepatic Dyslipidemia & Inflammation Beta_Ox->Result Chol_Ex->Result Anti_Inflam->Result

This compound's role in the PPARα signaling pathway.

Additionally, this compound can inhibit the Toll-like Receptor 4 (TLR4) inflammatory pathway. By reducing the expression of TLR4 and its downstream signaling molecule MyD88, it attenuates the inflammatory response in cells.[13]

TLR4_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 This compound This compound This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 Inflam_Factors ↓ Inflammatory Factors (TNF-α, IL-1β) MyD88->Inflam_Factors Result Reduced Cellular Inflammation Inflam_Factors->Result

Inhibition of the TLR4 inflammatory pathway by this compound.

The antioxidant effects of this compound are linked to the Nrf2/HO-1 signaling pathway . It promotes the activity of Nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), thereby protecting cells from oxidative damage.[11]

Nrf2_Pathway Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 This compound This compound This compound->Nrf2 Promotes HO1 ↑ HO-1 Expression Nrf2->HO1 Result Protection Against Oxidative Damage HO1->Result

This compound's activation of the Nrf2/HO-1 antioxidant pathway.

This compound induces apoptosis in cancer cells by modulating the expression of key regulatory proteins. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases (including caspase-3, -8, and -9), executing the apoptotic cell death program.[14][16]

Apoptosis_Pathway This compound This compound Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) This compound->Bax Caspases ↑ Caspase-3, 8, 9 Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis of Tumor Cells Caspases->Apoptosis

Apoptosis induction in cancer cells by this compound.

Experimental Protocols

This compound is an intracellular pigment that requires cell disruption for efficient extraction.[2] Various methods have been developed, often involving organic solvents or supercritical fluid extraction.[2][8]

Extraction_Workflow Start Yeast Biomass (e.g., Rhodotorula sp.) Cell_Disrupt Cell Disruption (e.g., Thermal Acid Treatment) Start->Cell_Disrupt Solvent_Ext Solvent Extraction (e.g., Acetone/Hexane) Cell_Disrupt->Solvent_Ext Crude_Extract Crude Carotenoid Extract Solvent_Ext->Crude_Extract Purification Purification (e.g., Silica Cartridge Chromatography) Crude_Extract->Purification Pure_this compound Purified this compound Purification->Pure_this compound

References

The Crimson Carotenoid: A Technical Guide to the Discovery, History, and Isolation of Torularhodin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Torularhodin is a red, fat-soluble tetraterpenoid pigment, a member of the carotenoid family, specifically classified as a xanthophyll due to its oxygen-containing structure.[1] Synthesized by various microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces genera, it has garnered significant attention from the scientific community.[2][3][4] This interest is primarily due to its potent antioxidant, antimicrobial, and potential anti-cancer properties, which position it as a high-value compound for applications in the pharmaceutical, nutraceutical, food, and cosmetic industries.[2][4][5] Unlike the more common carotenoids such as β-carotene and lycopene, this compound is distinguished by a terminal carboxylic acid group, a feature that imparts unique polarity and biological activity.[6][7]

This technical guide provides an in-depth exploration of this compound, tracing its journey from initial discovery to modern isolation techniques. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of its biosynthesis and extraction workflows.

Discovery and Historical Context

The first indications of this compound's existence emerged from early studies on microbial pigments. The initial reports confirming the presence of its precursor, torulene, and this compound itself in the cells of microorganisms date back to the 1930s and 1940s.[2][3][4] In 1946, Bonner and his colleagues specifically identified torulene in the red yeast Rhodotorula rubra.[2] For many decades, these compounds remained relatively understudied compared to other nutraceutical carotenoids like β-carotene and astaxanthin.[6]

However, the last few decades have seen a surge in research, driven by a growing demand for natural, biologically active compounds.[2][4] Studies have increasingly focused on yeast genera such as Rhodotorula, Sporobolomyces, Rhodosporidium, and Cystofilobasidium as the most significant producers of this compound.[2] The realization of its superior antioxidant capacity, even exceeding that of β-carotene in scavenging certain reactive oxygen species, has solidified its status as a compound of significant industrial and therapeutic potential.[5][7]

Physicochemical Properties of this compound

A clear understanding of this compound's physical and chemical characteristics is fundamental for designing effective isolation and purification strategies. Its unique molecular structure dictates its solubility, polarity, and spectral properties.

PropertyValueReference
Molecular Formula C40H52O2[8][9]
Molecular Weight 564.8 g/mol [8][9]
CAS Number 514-92-1[8]
Classification Xanthophyll (C40 Isoprenoid)[1][8]
Appearance Dark pink/red crystalline solid[5][7]
Key Structural Feature Terminal carboxylic acid group[6][7]
Absorption Maxima (λmax) Varies by solvent: ~494 nm in acetone, different in chloroform.[10]
Extinction Coefficient (E 1% 1cm) 3342 in chloroform[10]

Biosynthesis Pathway

This compound synthesis in yeasts follows the general mevalonate pathway for isoprenoid biosynthesis, branching off at the C40 level. The process begins with the formation of geranylgeranyl pyrophosphate (GGPP), which is the precursor to all carotenoids.[3][11] γ-carotene serves as a critical branch point, acting as a precursor for both β-carotene (via a second cyclization) and torulene.[6][11] this compound is then formed through the subsequent hydroxylation and oxidation of torulene.[3][11]

This compound Biosynthesis Pathway cluster_0 cluster_1 cluster_2 precursor precursor intermediate intermediate final_product final_product enzyme enzyme GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene gCarotene γ-Carotene Lycopene->gCarotene bCarotene β-Carotene gCarotene->bCarotene Cyclization Torulene Torulene gCarotene->Torulene This compound This compound Torulene->this compound Hydroxylation & Oxidation e1 crtYB (Phytoene Synthase) e2 crtI (Phytoene Desaturase) e3 crtYB (Lycopene Cyclase)

Fig 1. Proposed biosynthesis pathway of this compound from GGPP in yeasts.[3][11]

Experimental Protocols for Isolation and Purification

The isolation of this compound is a multi-step process involving microbial cultivation, cell disruption, extraction, and purification. The choice of method at each stage significantly impacts the final yield and purity.

Microbial Cultivation and Biomass Production
  • Microorganism : Strains of Rhodotorula sp. (e.g., R. mucilaginosa, R. rubra) or Sporidiobolus pararoseus are commonly used.[2][6][12]

  • Culture Media : A common medium is YPD (Yeast Extract, Peptone, Dextrose).[5] Mineral synthetic media, such as MS medium containing glucose, yeast extract, and various salts, are also effective.[13][14]

  • Fermentation Conditions : Aerobic cultivation is essential.[2] Key parameters to control in a bioreactor include:

    • Temperature : 25-30°C. Higher temperatures can favor this compound synthesis over torulene.[6]

    • pH : Controlled around 5.0-6.0.

    • Aeration/Agitation : Adequate oxygen supply is critical. An aeration rate of ~1.6 L/L/min and agitation of ~600 rpm are reported.[2][14]

  • Harvesting : After 72-96 hours of cultivation, the yeast biomass is harvested from the culture broth, typically by centrifugation (e.g., 8000 rpm).[15]

Cell Disruption (Lysis)

The robust yeast cell wall must be disrupted to release the intracellular carotenoids.

  • Thermal Acid Treatment : Considered a highly appropriate method for total carotenoid release.[10][14]

  • Saponification : Involves adding a potassium hydroxide-methyl alcohol solution to the biomass. This can also help in separating acidic components.[15]

  • Mechanical Methods : High-pressure homogenization or bead milling can be effective but may generate heat, risking pigment degradation.

  • Enzymatic Lysis : Ultrasound-assisted enzymatic lysis is another explored option.[14]

Extraction Protocols

This is the most common laboratory-scale method.[10]

  • Initial Extraction : The disrupted, wet, or dried biomass is extracted with a polar solvent like acetone or ethanol to pull the pigments out of the cellular matrix.[12][15]

  • Phase Separation : A nonpolar solvent, typically n-hexane or petroleum ether, is added to the initial extract.[15] The mixture is agitated, and upon settling, the carotenoids partition into the upper, nonpolar hexane layer, while more polar impurities remain in the aqueous-acetone phase.[15]

  • Washing : The pigmented hexane layer is washed with distilled water to remove residual polar solvents.[15]

A modern, "green" technique that uses supercritical CO₂ as a solvent, avoiding toxic organic solvents.[5][13] It is particularly effective for separating non-polar compounds.[13]

  • Step 1 (Apolar Carotenoid Removal) : Dried, lysed biomass is subjected to supercritical CO₂ (e.g., 40°C, 300 bar) without a co-solvent.[5][13] This selectively extracts the non-polar carotenoids like β-carotene and torulene.[13]

  • Step 2 (this compound Extraction) : The residual biomass is then extracted again with supercritical CO₂, but this time with the addition of a polar co-solvent like ethanol.[5][13] The ethanol modifies the polarity of the supercritical fluid, allowing for the efficient and selective extraction of the more polar this compound.[13] This method has been shown to achieve purities of over 95%.[5]

Purification and Quantification
  • Purification :

    • Alkaline Extraction : Due to its acidic carboxyl group, this compound can be selectively separated from a hexane extract by washing with an alkaline methanol solution (e.g., 0.1 N methanolic KOH).[15] The this compound salt moves into the polar methanolic phase, leaving neutral carotenoids in the hexane.

    • Silica Column Chromatography : This is a standard method for purification. A concentrated extract is loaded onto a silica gel column.[10][12]

      • Non-polar carotenoids (β-carotene, torulene) are eluted first using non-polar solvents like n-hexane and diethyl ether.[10]

      • The more polar this compound is retained more strongly and is subsequently eluted using a more polar solvent system, such as a mixture of methanol, acetone, and hexane or acetic acid-ethyl ether.[10][15]

  • Quantification :

    • UV-Vis Spectrophotometry : A rapid method for estimating concentration. The absorbance of the purified solution is measured at its λmax, and the concentration is calculated using the Beer-Lambert law with a known extinction coefficient.[10][15]

    • High-Performance Liquid Chromatography (HPLC) : The gold standard for accurate separation, identification, and quantification. It provides precise measurements of purity and the concentration of individual carotenoids in a mixture.[10][12]

Comparative Overview of Isolation Techniques

MethodKey PrincipleAdvantagesDisadvantagesPurity Achieved
Solvent Extraction with Column Chromatography Differential solubility and polarity of carotenoids in various organic solvents.[10][15]Simple, well-established, effective at lab scale.[10]Time-consuming, requires large volumes of potentially toxic organic solvents.[10]Dependent on optimization, can be high.
Supercritical Fluid Extraction (CO₂-SFE) Selective extraction using CO₂ as a tunable solvent, modified with a co-solvent for polarity.[5][13]Environmentally friendly, non-toxic, highly selective, yields high-purity product.[5][13]High initial equipment cost, requires specialized knowledge.>95-97%[5]

General Experimental Workflow

The logical flow from raw microbial culture to purified this compound involves several sequential stages, each critical for the final outcome.

This compound Isolation Workflow cluster_cultivation Biomass Production cluster_extraction Extraction & Purification cluster_analysis Analysis start_end start_end process process analysis analysis output output Cultivation Yeast Cultivation (e.g., Rhodotorula sp.) Harvesting Centrifugation Cultivation->Harvesting Biomass Wet Biomass Harvesting->Biomass Lysis Cell Disruption (e.g., Thermal Acid) Extraction Solvent or SFE-CO₂ Extraction Lysis->Extraction CrudeExtract Crude Carotenoid Extract Extraction->CrudeExtract Purification Silica Column Chromatography Purethis compound Purified This compound (>95%) Purification->Purethis compound Quantification HPLC / UV-Vis Quantification Biomass->Lysis CrudeExtract->Purification Purethis compound->Quantification

References

The Pivotal Role of Torularhodin in Rhodotorula: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torularhodin, a C40 carotenoid with a distinctive terminal carboxylic acid group, is a prominent secondary metabolite in various species of the red yeast Rhodotorula. Beyond imparting the characteristic reddish-pink hue to these oleaginous yeasts, this compound plays a crucial biological role, primarily as a potent antioxidant. This technical guide delves into the multifaceted functions of this compound in Rhodotorula, detailing its biosynthesis, the signaling pathways that regulate its production, and its quantitative significance. Furthermore, this document provides comprehensive experimental protocols for the study of this fascinating molecule, aimed at facilitating further research and its potential applications in biotechnology and pharmacology.

Introduction

The genus Rhodotorula encompasses a group of pigmented basidiomycetous yeasts renowned for their ability to synthesize a variety of valuable compounds, including lipids and carotenoids.[1] Among the carotenoids produced, this compound (C₄₀H₅₂O₂) stands out due to its unique chemical structure and significant biological activities.[2][3] Structurally, it possesses a long polyene chain with 13 conjugated double bonds and a terminal carboxylic acid group, which contributes to its strong antioxidant properties.[2][4] This document provides an in-depth examination of the biological significance of this compound within its producing organism, Rhodotorula.

Biological Functions of this compound

The primary and most well-documented biological role of this compound in Rhodotorula is its function as a protective agent against environmental stressors, particularly oxidative and light-induced damage.

Antioxidant Activity

This compound is a powerful antioxidant, exhibiting superior radical scavenging activity compared to other carotenoids like β-carotene.[5] Its extended system of conjugated double bonds and the presence of a carboxylic acid group are believed to be responsible for its potent ability to neutralize reactive oxygen species (ROS).[2][5]

  • Singlet Oxygen Quenching: this compound is an efficient quencher of singlet oxygen (¹O₂), a highly reactive and damaging ROS. Studies have shown that it is more effective at quenching singlet oxygen than β-carotene.[4][6] This is a critical protective mechanism, especially under conditions of high light exposure which can lead to the formation of ¹O₂.

  • Peroxyl Radical Scavenging: this compound also demonstrates strong activity in scavenging peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage.[7]

Photoprotection

Rhodotorula species are often found in environments with high solar radiation. This compound, along with other carotenoids, acts as a photoprotective pigment, shielding the yeast cells from the harmful effects of UV radiation.[8] Increased production of this compound is observed in response to light exposure, suggesting its direct role in mitigating photodamage.[9]

Other Potential Roles

Emerging research suggests that this compound may have additional biological functions, including antimicrobial and anti-cancer properties.[10] However, its primary role within the yeast cell appears to be centered around stress mitigation.

Biosynthesis of this compound

This compound is synthesized via the mevalonate pathway, a common route for isoprenoid biosynthesis in eukaryotes.[11][12] The pathway culminates in the production of various carotenoids, with this compound being a terminal product in many Rhodotorula species.

The key steps in the latter part of the carotenoid biosynthesis pathway leading to this compound are:

  • Geranylgeranyl pyrophosphate (GGPP) serves as the C20 precursor.

  • Two molecules of GGPP are condensed to form phytoene , the first C40 carotenoid, a reaction catalyzed by phytoene synthase (encoded by the crtYB gene).

  • A series of desaturation reactions, catalyzed by phytoene desaturase (encoded by the crtI gene), convert phytoene to lycopene .

  • Lycopene is then cyclized to form γ-carotene .

  • γ-carotene is a critical branch point, leading to the synthesis of both β-carotene and torulene .[13]

  • Finally, torulene undergoes hydroxylation and oxidation to form This compound .[13]

Torularhodin_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene crtYB Lycopene Lycopene Phytoene->Lycopene crtI gamma_carotene γ-Carotene Lycopene->gamma_carotene beta_carotene β-Carotene gamma_carotene->beta_carotene Torulene Torulene gamma_carotene->Torulene This compound This compound Torulene->this compound Hydroxylation & Oxidation

Caption: Simplified biosynthetic pathway of this compound from GGPP in Rhodotorula. 100 characters.

Regulation of this compound Production

The biosynthesis of this compound is tightly regulated in response to environmental cues, primarily oxidative stress and light.

Oxidative Stress Response

Exposure to exogenous ROS, such as hydrogen peroxide (H₂O₂), or conditions that promote endogenous ROS production, leads to a significant upregulation of this compound biosynthesis.[14][15] This response is mediated by a complex signaling network that senses the redox state of the cell and activates the expression of carotenogenic genes. Transcriptomic analyses have revealed that genes such as crtI and crtYB are significantly upregulated under oxidative stress.[16] It is hypothesized that ROS may act as signaling molecules, triggering a cascade that leads to the activation of stress-responsive transcription factors.[15]

Light-Induced Carotenogenesis

Light, particularly in the blue region of the spectrum, is a potent inducer of carotenoid biosynthesis in Rhodotorula.[9] While the specific photoreceptors in Rhodotorula have not been definitively identified, it is likely that flavin-based photoreceptors, such as cryptochromes or phototropins, are involved, similar to other fungi.[17][18] Upon light absorption, these photoreceptors would initiate a signaling cascade, potentially involving MAPK pathways, leading to the activation of transcription factors that bind to the promoter regions of carotenogenic genes.[19][20]

Signaling_Pathways cluster_stress Environmental Stimuli cluster_response Cellular Response Oxidative Stress (ROS) Oxidative Stress (ROS) Redox Sensing Redox Sensing Oxidative Stress (ROS)->Redox Sensing Light (Blue Light) Light (Blue Light) Photoreceptors Photoreceptors Light (Blue Light)->Photoreceptors Stress-Responsive\nTranscription Factors Stress-Responsive Transcription Factors Redox Sensing->Stress-Responsive\nTranscription Factors Activation Upregulation of\ncrtI, crtYB, etc. Upregulation of crtI, crtYB, etc. Stress-Responsive\nTranscription Factors->Upregulation of\ncrtI, crtYB, etc. Signaling Cascade\n(e.g., MAPK) Signaling Cascade (e.g., MAPK) Photoreceptors->Signaling Cascade\n(e.g., MAPK) Activation Light-Responsive\nTranscription Factors Light-Responsive Transcription Factors Signaling Cascade\n(e.g., MAPK)->Light-Responsive\nTranscription Factors Activation Light-Responsive\nTranscription Factors->Upregulation of\ncrtI, crtYB, etc. Increased this compound\nBiosynthesis Increased this compound Biosynthesis Upregulation of\ncrtI, crtYB, etc.->Increased this compound\nBiosynthesis

Caption: Proposed signaling pathways for this compound production in Rhodotorula. 100 characters.

Quantitative Data on this compound Production

The production of this compound varies significantly among different Rhodotorula species and strains, and is heavily influenced by cultivation conditions.

Table 1: this compound Production in Rhodotorula Species under Different Conditions

Rhodotorula SpeciesCarbon SourceOther ConditionsThis compound Yield (µg/g DCW)Total Carotenoids (µg/g DCW)Reference
R. mucilaginosaGlucose-50.5 ± 3.0121.3 ± 7.0
R. mucilaginosaGlycerol-32.0 ± 1.0-[2]
R. mucilaginosaXylose-17.4 ± 1.0-[2]
R. glutinisGlucoseWhite light irradiation142 (14.2 mg/100g)-
R. aurantiaca-Stationary phase130-[6]
R. glutinis ZHK-0.75 M NaCl-5410 (5.41 mg/L)[16]

Table 2: Antioxidant Activity of this compound

AssayIC₅₀ (µM)CommentsReference
DPPH9.38-[21]
ABTS1.96-[21]
Singlet Oxygen QuenchingMore effective than β-carotene-[6]

Experimental Protocols

Cultivation of Rhodotorula for this compound Production

Cultivation_Workflow start Inoculate Rhodotorula sp. into YPD medium incubation1 Incubate at 28-30°C, 200 rpm for 24-48 h (pre-culture) start->incubation1 inoculation2 Inoculate production medium (e.g., MMS medium) incubation1->inoculation2 incubation2 Incubate at 28-30°C, 200 rpm for 72-120 h inoculation2->incubation2 stress Apply stress (optional): - Light irradiation (e.g., 4,000 lux) - Oxidative stress (e.g., H₂O₂) incubation2->stress harvest Harvest cells by centrifugation (8,000 x g, 10 min) stress->harvest

Caption: General workflow for the cultivation of Rhodotorula for this compound production. 100 characters.

Medium Composition (MMS Medium):

  • Glucose: 10 g/L

  • (NH₄)₂SO₄: 2 g/L

  • KH₂(PO₄): 2 g/L

  • MgSO₄·7H₂O: 0.5 g/L

  • Yeast extract: 1 g/L

  • Adjust pH to 5.0-6.0

Extraction of Carotenoids

Method 1: Thermal Acid Treatment [2]

  • Resuspend yeast cells in 2 M HCl to a density of approximately 10 g/L.

  • Stir at 65°C for 35 minutes.

  • Cool the sample on ice and wash with distilled water to neutralize.

  • Resuspend the cell debris in absolute ethanol (approx. 10 g/L) and vortex thoroughly.

  • Add an equal volume of n-hexane and vortex to extract the carotenoids.

  • Centrifuge (e.g., 3,000 x g, 5 min) to separate the phases and collect the upper hexane layer containing the carotenoids.

Method 2: Solvent Extraction with DMSO and Acetone [8]

  • To 0.1 g of dry cell biomass, add 2 mL of DMSO.

  • Vortex and incubate at 55°C for 1 hour.

  • Add 5 mL of acetone and vortex.

  • Centrifuge to pellet the cell debris and collect the supernatant.

  • Repeat the acetone extraction until the cell pellet is colorless.

  • Pool the supernatants for further analysis.

Quantification of this compound

6.3.1. Spectrophotometric Quantification

  • Evaporate the solvent from the carotenoid extract and redissolve in a known volume of chloroform.

  • Measure the absorbance at the maximum absorption wavelength for this compound in chloroform (~514 nm).[2]

  • Calculate the concentration using the Beer-Lambert law and the absorption coefficient (E1% 1cm = 3342 for this compound in chloroform).[2]

6.3.2. HPLC Analysis [2]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile/water (9:1, v/v) (A) and ethyl acetate (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector (DAD) monitoring at the maximum absorption wavelength of this compound (~490-500 nm).[12][16]

  • Quantification: Use a standard curve of purified this compound.

Antioxidant Activity Assays

6.4.1. DPPH Radical Scavenging Assay

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.2 mM).

  • Prepare different concentrations of the this compound extract in methanol.

  • Mix the this compound solution with the DPPH solution (e.g., 0.1 mL of extract and 3.9 mL of DPPH solution).

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 515 nm.

  • Calculate the percentage of scavenging activity relative to a control without the antioxidant.

6.4.2. Singlet Oxygen Quenching Assay [11]

This assay typically involves the use of a singlet oxygen generator (e.g., a photosensitizer like rose bengal or an endoperoxide) and a probe that reacts with singlet oxygen, leading to a measurable change (e.g., a decrease in fluorescence or absorbance of a compound like 2,5-diphenyl-3,4-benzofuran, DPBF). The rate of quenching by the carotenoid is determined by monitoring the change in the probe's signal in the presence and absence of the carotenoid.

Conclusion and Future Perspectives

This compound is a key multifunctional metabolite in Rhodotorula, providing essential protection against oxidative and photic stress. Its potent antioxidant properties make it a molecule of significant interest for applications in the food, cosmetic, and pharmaceutical industries. The elucidation of its biosynthetic and regulatory pathways opens up avenues for metabolic engineering to enhance its production in Rhodotorula. The detailed experimental protocols provided in this guide are intended to standardize methodologies and encourage further research into the biological roles and potential applications of this remarkable carotenoid. Future studies should focus on identifying the specific photoreceptors and transcription factors involved in regulating its biosynthesis to enable more targeted genetic manipulation for improved yields.

References

Torularhodin vs. Torulene: A Technical Guide to Their Core Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key distinctions between two closely related carotenoids, torularhodin and torulene. Both microbial pigments are gaining significant interest in the pharmaceutical and nutraceutical industries due to their potent biological activities. This document outlines their fundamental biochemical and physicochemical properties, biosynthetic pathways, and detailed experimental protocols for their analysis, offering a valuable resource for ongoing research and development.

Core Physicochemical and Biological Properties: A Comparative Analysis

This compound and torulene share a common carotenoid backbone but differ significantly in their terminal functional group, which profoundly influences their physicochemical properties and biological activities. This compound is distinguished by a terminal carboxylic acid group, rendering it more polar than the hydrocarbon torulene.[1][2] This structural variance impacts their solubility, antioxidant capacity, and potential applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and torulene, facilitating a direct comparison of their properties.

PropertyThis compoundToruleneReference(s)
Molecular Formula C₄₀H₅₂O₂C₄₀H₅₄[3][4]
Molecular Weight 564.8 g/mol 534.9 g/mol [3][4]
Structure Carboxylic acid derivative of toruleneHydrocarbon carotenoid[1][2]
Polarity More polarLess polar[1][5]
Solubility More soluble in polar organic solventsMore soluble in non-polar organic solvents[1][2][5]
Absorption Maxima (in Petroleum Ether) 465, 492, 523 nm460, 484, 518 nm[3]
Antioxidant Activity (ORAC) 3.92.77[3]
Provitamin A Activity YesYes[1][2]

Biosynthetic Pathway

This compound and torulene are synthesized in various microorganisms, particularly in red yeasts of the genera Rhodotorula and Sporobolomyces.[3] Their biosynthesis follows the general carotenoid pathway, diverging at the cyclization of lycopene. A key intermediate, γ-carotene, serves as the branch point for the synthesis of both β-carotene and torulene.[6] Torulene is subsequently oxidized to form this compound.[6]

The following diagram illustrates the biosynthetic pathway from Geranylgeranyl pyrophosphate (GGPP) to this compound.

Biosynthetic_Pathway GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (EC 2.5.1.32) Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (EC 1.3.99.28-31) gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene β-cyclase Torulene Torulene gamma_Carotene->Torulene Carotenoid C3',4'-desaturase beta_Carotene β-Carotene gamma_Carotene->beta_Carotene Lycopene β-cyclase This compound This compound Torulene->this compound Hydroxylation & Oxidation (e.g., Torulene dioxygenase, EC 1.13.11.59)

Biosynthetic pathway of this compound and torulene.

Experimental Protocols

Accurate analysis of this compound and torulene requires robust and validated experimental protocols for their extraction, separation, and quantification. The following sections provide detailed methodologies commonly employed in the research of these carotenoids.

Extraction of this compound and Torulene from Yeast

This protocol outlines a common method for extracting carotenoids from red yeast, such as Rhodotorula sp.

Materials:

  • Yeast cell pellet

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • n-Hexane

  • Distilled water

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Cell Lysis: To 1 g of wet yeast biomass, add 2 mL of DMSO. Vortex for 1 minute and incubate at 55°C for 15 minutes.[7] This step helps to permeabilize the yeast cell wall.

  • Solvent Extraction: Add 5 mL of acetone to the DMSO-treated cells and vortex thoroughly.[8]

  • Phase Separation: Add 5 mL of n-hexane and 5 mL of distilled water to the mixture. Vortex vigorously to ensure thorough mixing and partitioning of the carotenoids into the hexane layer.

  • Collection of Carotenoid Extract: Centrifuge the mixture at 3,000 x g for 10 minutes to separate the phases. The upper hexane layer, which contains the carotenoids, will be brightly colored.

  • Repeated Extraction: Carefully collect the upper hexane layer. Repeat the extraction process (steps 2-4) on the remaining pellet until the pellet becomes colorless to ensure complete recovery of the carotenoids.

  • Pooling and Drying: Pool all the collected hexane fractions. The solvent can be evaporated under a stream of nitrogen gas to concentrate the carotenoid extract.

  • Quantification: Resuspend the dried extract in a known volume of hexane or ethanol for spectrophotometric quantification or HPLC analysis.

The following diagram illustrates the general workflow for carotenoid extraction from yeast.

Extraction_Workflow Yeast_Pellet Yeast Cell Pellet Cell_Lysis Cell Lysis (e.g., DMSO, 55°C) Yeast_Pellet->Cell_Lysis Solvent_Extraction Solvent Extraction (Acetone/Hexane) Cell_Lysis->Solvent_Extraction Phase_Separation Phase Separation (Centrifugation) Solvent_Extraction->Phase_Separation Collect_Hexane Collect Upper Hexane Layer Phase_Separation->Collect_Hexane Repeat_Extraction Repeat Extraction until Pellet is Colorless Collect_Hexane->Repeat_Extraction Is pellet colorless? No Pool_Dry Pool Hexane Fractions & Evaporate Solvent Collect_Hexane->Pool_Dry Yes Repeat_Extraction->Solvent_Extraction Analysis Resuspend for Analysis (HPLC/Spectrophotometry) Pool_Dry->Analysis

Experimental workflow for carotenoid extraction.
HPLC-DAD Analysis of this compound and Torulene

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the preferred method for the separation and quantification of this compound and torulene.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water/Methanol (e.g., 20:80, v/v)

    • Solvent B: Acetone/Methanol (e.g., 60:40, v/v)

  • Gradient Program: A linear gradient from 100% Solvent A to 100% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode-array detector monitoring at the respective absorption maxima of torulene (~484 nm) and this compound (~492 nm).

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation: The extracted carotenoids (from section 3.1) are dissolved in a suitable solvent (e.g., acetone or the initial mobile phase) and filtered through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound and torulene of known concentrations to generate a calibration curve.

  • Chromatographic Run: Inject the sample and standards into the HPLC system and run the gradient program.

  • Identification and Quantification: Identify the peaks corresponding to this compound and torulene based on their retention times and characteristic UV-Vis spectra obtained from the DAD. Quantify the compounds by comparing their peak areas to the calibration curves of the standards.

Key Differences in Biological Activity

The structural disparity between this compound and torulene directly translates to differences in their biological activities.

  • Antioxidant Activity: this compound generally exhibits stronger antioxidant activity than torulene.[3] This is attributed to its terminal carboxylic acid group, which can participate in radical scavenging reactions, in addition to the quenching ability of the conjugated polyene chain.[9] One study reported an ORAC value of 3.9 for this compound compared to 2.77 for torulene.[3]

  • Provitamin A Activity: Both this compound and torulene possess a β-ionone ring, a prerequisite for provitamin A activity.[1][2] Upon ingestion, these carotenoids can be enzymatically cleaved to yield retinal, a form of vitamin A.

  • Other Potential Applications: Both compounds have been investigated for various other health benefits, including anti-inflammatory and anti-cancer properties.[3] The increased polarity of this compound may influence its bioavailability and tissue distribution, which is a critical consideration in drug development.

Conclusion

This compound and torulene, while structurally similar, present a fascinating case study in how a single functional group modification can significantly alter the physicochemical and biological properties of a molecule. The presence of the carboxylic acid in this compound enhances its polarity and antioxidant capacity compared to torulene. Understanding these core differences is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of these microbial carotenoids. The detailed experimental protocols provided herein offer a solid foundation for the accurate and reliable analysis of these promising natural compounds. Further research into their mechanisms of action and in vivo efficacy will undoubtedly pave the way for their application in various health and wellness sectors.

References

Provitamin A Activity of Torularhodin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Torularhodin, a C40 carotenoid pigment synthesized by various red yeasts, is gaining attention for its significant antioxidant properties and potential as a precursor to vitamin A. This document provides a comprehensive technical overview of the provitamin A activity of this compound, consolidating current knowledge on its biosynthesis, chemical properties, metabolic conversion, and the experimental evidence supporting its role as a provitamin A carotenoid. Detailed experimental protocols and structured data are presented to facilitate further research and development in the fields of nutrition, pharmacology, and biotechnology.

Introduction

This compound is a natural carotenoid pigment responsible for the characteristic red-orange hue of yeasts belonging to genera such as Rhodotorula, Sporobolomyces, and Sporidiobolus.[1][2][3] Structurally, it is a tetraterpenoid with a molecular formula of C40H52O2.[4][5] Beyond its function as a natural colorant, this compound exhibits potent biological activities, including strong antioxidant, anti-inflammatory, and anticancer properties.[2][6][7] A key area of interest is its provitamin A activity, defined by its potential to be metabolically converted to vitamin A (retinol) in the body. This is attributed to the presence of an unsubstituted β-ionone ring in its structure, a prerequisite for enzymatic cleavage into retinal.[2][6] This guide delves into the core scientific principles and evidence underlying the provitamin A activity of this compound.

Chemical Structure and Properties

This compound's biological function is intrinsically linked to its unique chemical structure.

  • Molecular Formula: C40H52O2[4][5]

  • CAS Name: 3′,4′-Didehydro-β,ψ-caroten-16′-oic acid[4]

  • Key Structural Features:

    • β-ionone Ring: It possesses one β-ionone ring, which is the essential moiety for recognition by the vitamin A-converting enzyme.[8]

    • Extended Polyene Chain: A long system of conjugated double bonds is responsible for its red color and significant antioxidant capacity, which is reportedly greater than that of β-carotene.[2][8]

    • Terminal Carboxylic Acid Group: This functional group makes this compound one of the few naturally occurring acidic carotenoids, imparting slightly more polar properties compared to carotenes like torulene or β-carotene.[2][9]

The structural similarity to β-carotene, particularly the presence of the β-ionone ring, forms the theoretical basis for its provitamin A activity.[6]

Biosynthesis of this compound

This compound is synthesized in red yeasts via the mevalonate pathway, branching off from the synthesis of other carotenoids like β-carotene. The pathway originates from geranylgeranyl pyrophosphate (GGPP).

  • Phytoene Synthesis: Two molecules of GGPP are condensed to form phytoene.

  • Desaturation: Phytoene undergoes a series of desaturation steps, catalyzed by phytoene desaturase, to form lycopene.

  • Cyclization: Lycopene is cyclized at one end by lycopene cyclase to produce γ-carotene. This step represents a critical branch point in the pathway.

  • Formation of Torulene: γ-carotene serves as the direct precursor to torulene.[1][10]

  • Oxidation to this compound: Torulene is then hydroxylated and subsequently oxidized to form this compound, which involves the formation of the terminal carboxylic acid group.[1][2]

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene crtI gamma_Carotene γ-Carotene Lycopene->gamma_Carotene crtYB beta_Carotene β-Carotene gamma_Carotene->beta_Carotene crtYB Torulene Torulene gamma_Carotene->Torulene This compound This compound Torulene->this compound Hydroxylation & Oxidation

Caption: Biosynthesis pathway of this compound from GGPP in yeast.

Metabolic Conversion to Vitamin A

The conversion of provitamin A carotenoids into vitamin A is a crucial metabolic process. The central enzyme in this pathway is β-carotene 15,15'-dioxygenase (BCO1), primarily found in the intestinal mucosa.[11][12]

  • Enzymatic Cleavage: BCO1 recognizes and cleaves carotenoids containing at least one unsubstituted β-ionone ring at the central 15,15' double bond.

  • Formation of Retinal: The cleavage of a provitamin A carotenoid yields retinal (retinaldehyde). In the case of this compound, this cleavage would theoretically produce one molecule of retinal and a C19-apocarotenoid.

  • Reduction to Retinol: Retinal is then reduced to retinol (vitamin A) by retinaldehyde reductases.[13][14]

  • Esterification and Storage: Retinol can be esterified to form retinyl esters, the primary storage form of vitamin A in the liver.[15][16]

G This compound This compound BCO1 β-carotene 15,15'-dioxygenase (Intestinal Mucosa) This compound->BCO1 Retinal Retinal BCO1->Retinal Cleavage Retinol Retinol (Vitamin A) Retinal->Retinol Reduction Retinyl_Esters Retinyl Esters (Liver Storage) Retinol->Retinyl_Esters Esterification G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme 1. Prepare BCO1 Enzyme from Intestinal Mucosa Incubate 3. Incubate Enzyme + Substrate at 37°C Enzyme->Incubate Substrate 2. Prepare this compound Substrate Emulsion Substrate->Incubate Extract 4. Stop Reaction & Extract with Solvent Incubate->Extract HPLC 5. Analyze for Retinal via HPLC Extract->HPLC

References

Torularhodin as a natural food colorant

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Torularhodin as a Natural Food Colorant

Introduction

This compound is a natural red carotenoid pigment belonging to the xanthophyll group, produced by various microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces genera.[1][2][3] Unlike more common carotenoids such as β-carotene and lycopene, this compound possesses a terminal carboxylic acid group, which imparts slightly more polar properties.[4][5] This C40 tetraterpenoid has garnered significant interest from the food, cosmetic, and pharmaceutical industries due to its potent biological activities and potential to serve as a natural alternative to synthetic colorants.[3][4]

The demand for natural food additives is rising due to growing consumer concerns over the safety of synthetic compounds.[6] this compound's vibrant rosy-red color, coupled with its strong antioxidant, antimicrobial, and pro-vitamin A activities, positions it as a high-value functional ingredient.[3][4][7] This guide provides a comprehensive technical overview of this compound, covering its biosynthesis, production, extraction, and quantification, as well as its biological functions and the experimental protocols used to characterize it.

Biochemistry and Biosynthesis

This compound (3′,4′-didehydro-β,ψ-caroten-16′-oic acid) is structurally characterized by a β-ionone ring connected to a long polyene chain of conjugated double bonds, terminating in a carboxylic acid group.[5] This extensive system of thirteen conjugated double bonds is responsible for its characteristic color and high antioxidant activity.[3][4]

The biosynthesis of this compound in yeasts follows the general carotenoid pathway, starting from geranylgeranyl pyrophosphate (GGPP).[3][8] The pathway diverges from the synthesis of β-carotene at the level of γ-carotene. While the cyclization of both ends of the lycopene molecule leads to β-carotene, the cyclization of only one end produces γ-carotene. This compound then serves as a direct precursor to torulene, which is subsequently oxidized to form this compound.[4][5] The key enzymes in this specific branch include a bifunctional lycopene cyclase/phytoene synthase (encoded by crtYB) and a phytoene desaturase (crtI).[3][8]

Caption: Proposed biosynthetic pathway of this compound in yeasts.[3][5][8]

Production, Extraction, and Quantification

Microbial Production

This compound is primarily produced via fermentation of red yeasts, such as Rhodotorula glutinis, Rhodotorula mucilaginosa, and Sporobolomyces ruberrimus.[2][4] Production yields are highly dependent on the microbial strain and cultivation conditions. Factors including carbon and nitrogen sources, temperature, pH, and light exposure can significantly influence both the total carotenoid content and the relative proportion of this compound.[4][9][10] For instance, higher temperatures may favor this compound synthesis over torulene and β-carotene.[4] Additionally, oxidative stress, induced by agents like H₂O₂ or weak white light, has been shown to enhance this compound production, suggesting its role as a protective antioxidant for the yeast cells.[4][11]

Extraction and Purification

Being an intracellular pigment, the recovery of this compound requires effective cell disruption followed by extraction and purification. The overall process involves several key stages, from cultivation to obtaining a purified final product.

Caption: General experimental workflow for this compound production and analysis.

Common extraction methods involve the use of organic solvents like acetone, hexane, methanol, and chloroform, often in mixtures.[1][6] More advanced and environmentally friendly techniques such as supercritical CO₂ (SFE-CO₂) extraction are being developed.[1][12] A two-step SFE-CO₂ process can selectively isolate non-polar carotenoids first, followed by the extraction of the more polar this compound using ethanol as a co-solvent, achieving purities up to 97.9%.[1] Purification is typically achieved using column chromatography with a silica stationary phase.[6][13]

Quantification

This compound content can be quantified using spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][14] For rapid spectroscopic measurement, the absorption coefficient (E1% 1cm) of this compound dissolved in chloroform has been determined to be 3342.[6] HPLC provides more accurate quantification and allows for the separation and identification of different carotenoids in a mixture.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueSolventReference
Absorption Maxima (λmax) 494 nmAcetone[6]
~494 nmn-hexane/ethanol (1/1, v/v)[6]
Absorption Coefficient (E1% 1cm) 3342Chloroform[6]
Table 2: Antioxidant Activity of this compound
AssayParameterResultReference
DPPH Radical Scavenging IC₅₀9.38 µM[15]
ABTS Radical Scavenging IC₅₀1.96 µM[15]
General Antioxidant Activity Initial Activity96%[16][17]
Activity after 7 days89% (decrease of 7%)[16]
Activity after 14 days79% (decrease of 17%)[16]

IC₅₀: The concentration required to scavenge 50% of the free radicals.

Table 3: Antimicrobial Activity of this compound (Methanol Extract)
Pathogenic MicrobeAssayResultReference
Escherichia coli Agar Well Diffusion25 mm (Zone of Inhibition)[16]
Staphylococcus aureus Agar Well Diffusion18 mm (Zone of Inhibition)[16]
Candida utilis Agar Well Diffusion16 mm (Zone of Inhibition)[16]
Various Pathogens Minimum Inhibitory Conc. (MIC)22.18 to 44.375 mg/mL[16][17]

Biological Activities and Cellular Mechanisms

This compound exhibits a range of biological activities that make it a valuable compound for health and wellness applications.

Antioxidant and Anti-inflammatory Effects

This compound is a powerful antioxidant, with studies demonstrating that its ability to scavenge peroxyl free radicals and quench singlet oxygen is more effective than that of β-carotene.[7][16] This enhanced activity is attributed to its longer chain of conjugated double bonds.[7][11] Its antioxidant capacity has been shown to protect cells from oxidative damage. For example, this compound can protect hepatocytes from H₂O₂-induced damage by maintaining cell viability and integrity.[18]

The anti-inflammatory and antioxidant effects of this compound are mediated, in part, through the modulation of key cellular signaling pathways. It has been shown to intervene in cellular processes by modulating the PI3K/Akt/mTOR and Nrf2/HO-1 pathways.[8] It can also attenuate inflammatory responses by inhibiting the TLR4 pathway, thereby reducing the expression of inflammatory factors like TLR4, MyD88, and TNF-α.[15]

Caption: Modulation of cellular signaling pathways by this compound.[8][15]
Pro-vitamin A and Other Activities

This compound possesses pro-vitamin A activity, as its structure contains the requisite β-ionone ring and a sufficiently long polyene chain necessary for enzymatic conversion to vitamin A in the body.[4] Its activity is estimated to be about 75% that of β-carotene.[4] Furthermore, studies have indicated that this compound has antimicrobial effects against various human pathogens and may possess anti-cancer properties.[3][16]

Detailed Experimental Protocols

Protocol for this compound Production from Rhodotorula sp.
  • Strain Maintenance : Maintain the Rhodotorula strain on YPD (Yeast Extract Peptone Dextrose) agar plates at 4°C, subculturing monthly.[6]

  • Pre-cultivation : Inoculate a single loop of yeast cells into a 250 mL Erlenmeyer flask containing 100 mL of YPD liquid medium. Incubate for 24-48 hours at 26-30°C with shaking (e.g., 130 rpm).[12]

  • Fermentation : Transfer the pre-culture to a larger bioreactor containing a suitable production medium. The medium composition can be optimized for carotenoid production (e.g., by adjusting carbon/nitrogen ratio).

  • Cultivation Conditions : Maintain the culture at a controlled temperature (e.g., 25-30°C) and pH (e.g., 6.0).[14] Provide aeration and agitation. For stress-induced production, expose the culture to weak white light (e.g., 3500 lux).[5][11]

  • Harvesting : After the desired fermentation period (e.g., 72 hours), harvest the yeast biomass by centrifugation (e.g., 8000-8900 x g for 10 minutes).[12][14] Wash the cell pellet with distilled water.

Protocol for Solvent Extraction and Purification
  • Cell Disruption : Resuspend the wet biomass. Disrupt the cells using a suitable method such as thermal acid treatment or ultrasound-assisted enzymatic lysis to release the intracellular pigments.[6]

  • Extraction : Add a solvent mixture, such as acetone/hexane (e.g., 9:1 v/v), to the disrupted cell suspension.[13] Mix thoroughly and repeat the extraction process on the biomass pellet multiple times to ensure complete recovery.

  • Phase Separation : Combine the solvent extracts. If using an aqueous mixture, the carotenoids will partition into the non-polar layer (e.g., hexane).[14] Collect this pigmented layer.

  • Purification : Concentrate the crude extract under reduced pressure. Purify the this compound from other carotenoids using preparative chromatography on a silica cartridge. Elute with a solvent system such as methanol/acetone/hexane (2/2/1, v/v/v).[1][6]

  • Analysis : Analyze the purified fraction using TLC and HPLC to confirm purity. Quantify using a spectrophotometer with chloroform as the solvent, measuring absorbance at the λmax and using the known absorption coefficient.[6]

Protocol for ABTS Radical Scavenging Assay
  • Reagent Preparation : Prepare a stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Working Solution : Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Assay Procedure : Dissolve the purified this compound sample in a suitable solvent to prepare various concentrations.

  • Reaction : Add a small volume of each this compound concentration to the ABTS•+ working solution. Incubate the mixture in the dark for a specific time (e.g., 6 minutes).

  • Measurement : Measure the absorbance of the reaction mixture at 734 nm. A decrease in absorbance indicates scavenging activity.

  • Calculation : Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value, which is the concentration of this compound that scavenges 50% of the ABTS radicals.

Conclusion

This compound stands out as a promising natural colorant with significant added value due to its multifaceted biological activities. Its production through microbial fermentation is scalable and sustainable. While challenges remain in optimizing production yields and developing cost-effective, large-scale purification processes, ongoing research is paving the way for its commercialization.[3][6] For researchers and developers in the food and pharmaceutical sectors, this compound offers a compelling combination of vibrant color and potent health benefits, aligning perfectly with the growing consumer trend towards natural and functional ingredients. Further studies are needed to fully evaluate its bioactivity and safety in humans to realize its full potential in industrial applications.[3][4]

References

Torularhodin: A Technical Guide to its Potential Health Benefits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torularhodin, a xanthophyll carotenoid produced by red yeasts, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] Its unique chemical structure, characterized by a long polyene chain and a carboxylic acid group, underpins its potent biological activities.[3][4] This technical guide provides an in-depth overview of the current scientific evidence supporting the potential health benefits of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols, quantitative data from key studies, and visual representations of the underlying signaling pathways are presented to facilitate further research and development.

Antioxidant Properties

This compound exhibits robust antioxidant activity, primarily attributed to its ability to quench singlet oxygen and scavenge peroxyl radicals more effectively than β-carotene.[5][6][7] This superior antioxidant capacity is linked to its extended conjugated double bond system.[3][8]

Quantitative Antioxidant Activity Data

The antioxidant potential of this compound has been quantified using various standard assays. The following table summarizes the key findings from in vitro studies.

AssayTest SystemIC50 / ActivityReference
DPPH Radical ScavengingIn vitroIC50: 9.38 µM[1]
ABTS Radical ScavengingIn vitroIC50: 1.96 µM[1]
Singlet Oxygen QuenchingIn vitroHigher than β-carotene[5][7]
Peroxyl Radical ScavengingIn vitroHigher than β-carotene[6]
Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture : Add varying concentrations of this compound to the DPPH solution. A control containing only the solvent is also prepared.

  • Incubation : Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation : The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation.

  • Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : Add different concentrations of this compound to the diluted ABTS•+ solution.

  • Incubation : Allow the reaction to proceed at room temperature for a defined time (e.g., 6 minutes).

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[9][10]

Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of the Nrf2/HO-1 and TLR4/NF-κB signaling pathways.

Nrf2_HO1_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation Keap1 Keap1 This compound->Keap1 inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 inhibits HO1 HO-1 ARE->HO1 upregulates NQO1 NQO1 ARE->NQO1 upregulates Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory NQO1->Anti_inflammatory

Caption: this compound promotes Nrf2 activation and downstream anti-inflammatory gene expression.

TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates This compound This compound This compound->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 recruits NFkB NF-κB MyD88->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammatory_Cytokines promotes transcription of COX2_iNOS COX-2, iNOS NFkB->COX2_iNOS promotes transcription of

Caption: this compound inhibits the LPS-induced TLR4/NF-κB inflammatory signaling pathway.

Quantitative Anti-inflammatory Data

Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have provided quantitative evidence of this compound's anti-inflammatory effects.

BiomarkerEffect of this compound TreatmentCell LineReference
TLR4 mRNAReduced expressionRAW 264.7[1]
MyD88 mRNAReduced expressionRAW 264.7[1]
TNF-α mRNAReduced expressionRAW 264.7[1]
IL-1β mRNAReduced expressionRAW 264.7[1]
COX-2 mRNAReduced expressionRAW 264.7[1]
iNOS mRNAReduced expressionRAW 264.7[1]
NF-κB p65Reduced expressionAML12 cells[11]
Experimental Protocol: Anti-inflammatory Activity in RAW 264.7 Macrophages
  • Cell Culture : Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Treatment : Seed the cells in plates and pre-treat with various concentrations of this compound for a specified duration (e.g., 2 hours).

  • Inflammation Induction : Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a set period (e.g., 24 hours) to induce an inflammatory response.

  • Analysis of Inflammatory Markers :

    • qRT-PCR : Isolate total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes such as TLR4, MyD88, TNF-α, IL-1β, COX-2, and iNOS.

    • Western Blot : Prepare cell lysates and perform Western blot analysis to determine the protein levels of key signaling molecules like NF-κB p65.

    • ELISA : Measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

Anticancer Properties

This compound has demonstrated promising anticancer activity, particularly against prostate cancer, by inducing apoptosis.[10][11][12]

Signaling Pathway in Anticancer Action

The anticancer effect of this compound is primarily mediated through the intrinsic apoptosis pathway, involving the regulation of the Bcl-2 family proteins and activation of caspases .

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) This compound->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of Cytochrome c Bax->Mitochondrion promotes release of Cytochrome c Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound induces apoptosis by modulating Bcl-2 family proteins and activating caspases.

Quantitative Anticancer Data

In vivo studies using a PC-3 prostate cancer xenograft mouse model have provided compelling quantitative data on this compound's anticancer efficacy.

ParameterControl GroupThis compound (18 mg/kg BW)Lycopene (18 mg/kg BW)Torulene (18 mg/kg BW)Reference
Tumor Volume (mm³)248.13 ± 28.7460.53 ± 6.7850.83 ± 7.6370.34 ± 6.77[10][12]
Bcl-2 ExpressionHighLowLowLow[10][12]
Bax ExpressionLowHighHighHigh[10][12]
Caspase-3 mRNALowHighHighHigh[10][12]
Caspase-8 mRNALowHighHighHigh[10][12]
Caspase-9 mRNALowHighHighHigh[10][12]
Experimental Protocol: PC-3 Xenograft Mouse Model
  • Animal Model : Use immunodeficient mice (e.g., nude mice).

  • Cell Culture : Culture human prostate carcinoma PC-3 cells in appropriate media.

  • Tumor Induction : Inject a suspension of PC-3 cells subcutaneously into the flank of the mice.

  • Treatment : Once tumors reach a palpable size, orally administer this compound daily at a specified dose (e.g., 18 mg/kg body weight). A control group receives the vehicle.

  • Tumor Measurement : Measure tumor volume regularly (e.g., every 3-4 days) using calipers.

  • Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors.

  • Molecular Analysis :

    • qRT-PCR : Analyze the mRNA expression of apoptosis-related genes (Bcl-2, Bax, caspase-3, caspase-8, caspase-9) in the tumor tissue.

    • Western Blot/Immunohistochemistry : Determine the protein expression levels of Bcl-2 and Bax in the tumor tissue.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic and preventative agent due to its strong antioxidant, anti-inflammatory, and anticancer properties. The presented data and experimental protocols provide a solid foundation for researchers and drug development professionals to further explore its mechanisms of action and clinical applications. Future research should focus on bioavailability and formulation studies to enhance its efficacy, as well as on conducting clinical trials to validate its health benefits in humans. The microbial production of this compound also presents a sustainable and scalable source for its commercialization.[1][2]

References

Torularhodin's Function in Microbial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Torularhodin, a C40 carotenoid synthesized by various yeasts and fungi, is emerging as a molecule of significant interest for its potent biological activities.[1][2] Unlike more common carotenoids, this compound is produced exclusively by microbial species, particularly red oleaginous yeasts like those from the Rhodotorula and Sporobolomyces genera.[3][4] Its unique chemical structure, featuring a terminal carboxylic acid group, underpins its powerful antioxidant, photoprotective, and antimicrobial functions.[5][6] This technical guide provides an in-depth analysis of this compound's core functions within microbial cells, presents quantitative data on its efficacy, details key experimental protocols for its study, and outlines its biosynthesis and mechanisms of action through signaling and workflow diagrams. This document is intended for researchers, scientists, and drug development professionals exploring novel bioactive compounds.

Introduction

Carotenoids are a diverse class of tetraterpenoid pigments responsible for many of the yellow, orange, and red hues found in nature.[7] In microorganisms, they serve critical biological roles beyond pigmentation, most notably as a defense against environmental stressors.[1][8] While compounds like β-carotene and astaxanthin are well-studied, the fungal carotenoid this compound has recently garnered attention for its superior protective capabilities.[4] It is characterized by a C40 backbone, a β-ionone ring, and a terminal carboxyl group, which makes it slightly more hydrophilic than carotenes.[5] Its primary role in microbial cells is to mitigate the damaging effects of reactive oxygen species (ROS) and radiation, thereby enhancing cell survival under harsh conditions.[1][9] Understanding the multifaceted functions of this compound is crucial for harnessing its potential in pharmaceutical, cosmetic, and nutraceutical applications.[2][10]

Biosynthesis of this compound

The biosynthesis of this compound in yeasts such as Rhodotorula species is a multi-step enzymatic process originating from the central isoprenoid pathway. The pathway branches from the synthesis of γ-carotene, a critical precursor that can also lead to β-carotene.[3][7] The key transformation involves the conversion of γ-carotene to torulene, which is then hydroxylated and oxidized to form this compound.[3][5] This final oxidation step is a distinguishing feature of the pathway and is often enhanced under conditions of oxidative stress, suggesting it is a specific adaptive response.[7][11]

G cluster_enzymes Key Enzymes GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene crtYB Lycopene Lycopene Phytoene->Lycopene crtI GammaCarotene γ-Carotene Lycopene->GammaCarotene crtYB BetaCarotene β-Carotene GammaCarotene->BetaCarotene Lycopene β-cyclase Torulene Torulene GammaCarotene->Torulene This compound This compound Torulene->this compound Hydroxylation & Oxidation crtYB crtYB (Bifunctional lycopene cyclase/ phytoene synthase) crtI crtI (Phytoene desaturase)

Caption: Proposed biosynthesis pathway of this compound from GGPP in yeast.[2][3]

Core Functions of this compound in Microbial Cells

This compound's primary function is to act as a robust cellular protectant. This is achieved through several interconnected mechanisms that collectively enhance the microbe's resilience to environmental threats.

Potent Antioxidant Activity

This compound is a highly effective antioxidant, primarily due to its long polyene chain of conjugated double bonds.[7][12] It demonstrates superior scavenging activity against peroxyl radicals and singlet oxygen compared to β-carotene.[1][7][11] The production of this compound is significantly enhanced when microbial cells are exposed to generators of active oxygen species, indicating its role as a primary defense mechanism against oxidative stress.[7][11] This scavenging activity protects vital cellular components like lipids, proteins, and DNA from oxidative damage.[1] In human prostate stromal cells, this compound has been shown to protect against hydrogen peroxide-induced damage by reducing intracellular ROS and activating antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD).[13]

G ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, ROO•) Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage causes Neutralized Neutralized Species This compound This compound This compound->ROS interacts with This compound->Neutralized scavenges Survival Increased Cell Survival & Stress Resistance Neutralized->Survival leads to G Start Yeast Culture (e.g., Rhodotorula sp.) Harvest Harvest Biomass (Centrifugation) Start->Harvest Disrupt Cell Disruption (Freeze-thaw, Chemical) Harvest->Disrupt Extract Solvent Extraction (Acetone/Hexane) Disrupt->Extract Separate Phase Separation Extract->Separate Hexane Hexane Phase (Total Carotenoids) Separate->Hexane Aqueous Aqueous Phase (Discard) Separate->Aqueous Isolate Isolate this compound (Alkaline Methanol or Chromatography) Hexane->Isolate Quantify Quantification (Spectrophotometry or HPLC) Isolate->Quantify

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Torularhodin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torularhodin is a red carotenoid pigment produced by various microorganisms, notably red yeasts of the genera Rhodotorula and Sporobolomyces. As a xanthophyll, its unique chemical structure, which includes a carboxylic acid group, imparts distinct polarity and biological properties. There is growing interest in this compound for its potential applications in the pharmaceutical, cosmetic, and food industries due to its antioxidant and other health-promoting activities. Accurate and robust quantification of this compound in biological and other matrices is crucial for research, development, and quality control. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the reliable quantification of this compound.

This compound Biosynthesis Pathway

The biosynthesis of this compound in yeasts originates from the central isoprenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions involving desaturases and cyclases leads to the formation of γ-carotene, a key branch point. From γ-carotene, one branch leads to the formation of β-carotene, while the other leads to torulene. Torulene is then hydroxylated and oxidized to produce this compound.[1][2][3]

Torularhodin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene Cyclase beta_Carotene β-Carotene gamma_Carotene->beta_Carotene Lycopene Cyclase Torulene Torulene gamma_Carotene->Torulene This compound This compound Torulene->this compound Hydroxylation & Oxidation

Caption: Biosynthesis pathway of this compound from geranylgeranyl pyrophosphate.

Experimental Protocol: Quantification of this compound by HPLC

This protocol details the sample preparation and HPLC analysis for the quantification of this compound from yeast cultures.

Sample Preparation (from Yeast Cells)

Note: All procedures should be performed under subdued light to minimize carotenoid degradation.[4]

  • Cell Harvesting: Harvest yeast cells from the culture medium by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Cell Washing: Wash the cell pellet twice with deionized water to remove residual media components, centrifuging between washes.

  • Cell Disruption:

    • Recommended Method (Thermal Acid Treatment): Resuspend the cell pellet in 2 M HCl and incubate in a water bath at 60-70°C for 20-30 minutes. This method has been shown to be effective for releasing intracellular carotenoids.

    • Alternative Method (Mechanical Disruption): Resuspend the cell pellet in a suitable buffer and disrupt the cells using glass beads (0.5 mm diameter) and vigorous vortexing or a bead beater.

  • Solvent Extraction:

    • After cell disruption, centrifuge the mixture and discard the supernatant.

    • Add a mixture of acetone and hexane (e.g., 1:1 v/v) to the cell debris.[4]

    • Vortex vigorously for 10-15 minutes.

    • Centrifuge to pellet the cell debris.

    • Carefully collect the supernatant containing the carotenoid extract.

    • Repeat the extraction step until the cell debris is colorless.

  • Extract Concentration: Combine the supernatants and evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 35°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., acetonitrile/water) or a suitable solvent like ethanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following are two validated HPLC methods for the quantification of this compound.

Method 1: Acetonitrile/Ethyl Acetate Gradient

ParameterSpecification
HPLC System Agilent 1200/1260 series or equivalent with a DAD/UV-Vis detector
Column C18 reverse-phase column (e.g., Zorbax Rx-C18, 4.6 x 250 mm, 5 µm)
Mobile Phase A Acetonitrile/Water (9:1, v/v)
Mobile Phase B Ethyl Acetate
Gradient Program Time (min)
0
6
15
20
25
30
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 494 nm (for this compound); can also monitor at 453 nm for β-carotene and 486 nm for torulene

Method 2: Acetone/Water Gradient

ParameterSpecification
HPLC System HPLC system with a DAD/UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetone
Gradient Program Consult relevant literature for a specific gradient program using acetone and water. A common approach is to start with a higher percentage of water and gradually increase the percentage of acetone to elute compounds of increasing hydrophobicity.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C
Detection Wavelength 498 nm (for this compound)
Quantification
  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., ethanol). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extracts and determine the peak area corresponding to this compound.

  • Concentration Calculation: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Harvesting Cell Harvesting (Centrifugation) Washing Cell Washing Harvesting->Washing Disruption Cell Disruption (Thermal Acid/Mechanical) Washing->Disruption Extraction Solvent Extraction (Acetone/Hexane) Disruption->Extraction Concentration Evaporation (Nitrogen Stream) Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (DAD/UV-Vis @ 494 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification

References

Application Notes & Protocols: Spectrophotometric Determination of Torularhodin Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torularhodin is a red carotenoid pigment with a carboxylic acid function, produced by various yeasts, notably of the Rhodotorula and Sporoboromyces genera.[1][2] Its significant antioxidant properties have garnered interest for applications in the food, cosmetics, and pharmaceutical industries.[2] Accurate quantification of this compound is crucial for research and process development. This document provides a detailed protocol for the spectrophotometric determination of this compound concentration.

Principle

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a this compound extract at its maximum absorption wavelength (λmax), the concentration can be determined using its specific extinction coefficient.

Quantitative Data

The concentration of this compound can vary significantly depending on the microbial strain and cultivation conditions. The following tables summarize key spectrophotometric data and reported concentrations from various studies.

Table 1: Spectrophotometric Properties of this compound in Different Solvents.

Solventλmax (nm)Extinction Coefficient (E1% 1cm)Reference
Chloroform5143342[3]
Acetone494Not Reported[3]
n-Hexane/Ethanol499Not Reported[3]
Ethanol498Not Reported[4]

Table 2: Reported Concentrations of this compound from Different Yeast Strains.

Yeast StrainCarbon SourceThis compound ConcentrationReference
Rhodotorula rubra ICCF 209Not Specified140-350 µg/L[1]
Sporobolomyces ruberrimus H110Technical Glycerol3.70 mg/g[1]
Rhodotorula mucilaginosaGlucose50.5 ± 3.0 µg/g dry cell weight[3]
Rhodotorula mucilaginosaGlycerol32.0 ± 1.0 µg/g dry cell weight[3]
Rhodotorula mucilaginosaXylose17.4 ± 1.0 µg/g dry cell weight[3]
Rhodotorula strain ELP2022Not Specified151.8 µg/g[4]

Experimental Protocols

This section details the protocol for the extraction and spectrophotometric quantification of this compound from yeast biomass.

4.1. Materials and Reagents

  • Yeast cell biomass (e.g., from Rhodotorula sp.)

  • Chloroform (analytical grade)

  • Acetone (analytical grade)

  • n-Hexane (analytical grade)

  • Ethanol (analytical grade)

  • Distilled water

  • Glass beads (425–600 µm)

  • Centrifuge and centrifuge tubes

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Vortex mixer

  • Water bath

4.2. Extraction of Total Carotenoids

The following is a general procedure for extracting total carotenoids from yeast cells.

  • Harvest yeast cells from the culture medium by centrifugation (e.g., 8000 rpm).[1]

  • Wash the cell pellet with distilled water and centrifuge again to remove any remaining medium.

  • Disrupt the yeast cells to release the intracellular pigments. This can be achieved by methods such as:

    • Solvent Extraction with Mechanical Disruption: Resuspend the wet biomass in a suitable solvent like acetone or a mixture of acetone and water.[1] Add glass beads and vortex vigorously for several minutes to facilitate cell lysis.[5]

    • Thermal Acid Treatment: This method has been reported as effective for total carotenoid release.[3]

  • After cell disruption, add n-hexane to the mixture and vortex to partition the carotenoids into the hexane layer.[1]

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the upper pigmented n-hexane layer.[1]

  • Wash the hexane layer with distilled water to remove any water-soluble impurities.[1]

4.3. Spectrophotometric Measurement

  • Set the spectrophotometer to scan a wavelength range of 380-700 nm to obtain the absorption spectrum of the extract.[1]

  • Use the extraction solvent (e.g., chloroform) as a blank to zero the spectrophotometer.

  • Measure the absorbance of the this compound-containing extract at its λmax. For chloroform, this is 514 nm.[3]

  • If the absorbance is too high (typically > 1.5), dilute the sample with the solvent and re-measure.

4.4. Calculation of this compound Concentration

The concentration of this compound can be calculated using the Beer-Lambert law and the specific extinction coefficient.

The formula to calculate the concentration in µg/mL is:

Concentration (µg/mL) = (A × 10^4) / (E^1%_1cm)

Where:

  • A is the absorbance at the λmax.

  • E^1%_1cm is the specific extinction coefficient of a 1% solution in a 1 cm cuvette. For this compound in chloroform, this value is 3342.[3]

To express the concentration in terms of µg per gram of dry cell weight (µg/g DCW):

Concentration (µg/g DCW) = (Concentration (µg/mL) × Volume of extract (mL)) / Dry cell weight (g)

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of this compound.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis YeastCulture Yeast Culture (e.g., Rhodotorula sp.) Centrifugation1 Centrifugation & Washing YeastCulture->Centrifugation1 CellDisruption Cell Disruption (e.g., Glass Beads, Thermal Acid) Centrifugation1->CellDisruption SolventExtraction Solvent Extraction (e.g., Acetone/Hexane) CellDisruption->SolventExtraction PhaseSeparation Phase Separation (Centrifugation) SolventExtraction->PhaseSeparation CollectSupernatant Collect Pigmented Solvent Layer PhaseSeparation->CollectSupernatant Spectrophotometry Spectrophotometric Measurement (Scan 380-700 nm) CollectSupernatant->Spectrophotometry RecordAbsorbance Record Absorbance at λmax (e.g., 514 nm in Chloroform) Spectrophotometry->RecordAbsorbance Calculation Calculate Concentration RecordAbsorbance->Calculation G cluster_pathway Carotenoid Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene Desaturation gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Cyclization beta_Carotene β-Carotene gamma_Carotene->beta_Carotene Torulene Torulene gamma_Carotene->Torulene This compound This compound Torulene->this compound Oxidation

References

Application of Torularhodin in Aquaculture Feed: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Torularhodin, a red carotenoid pigment produced by yeasts of the Rhodotorula genus, is emerging as a promising feed additive in aquaculture. Possessing potent antioxidant, anti-inflammatory, and antimicrobial properties, this compound offers a multifaceted approach to enhancing the health, growth, and market value of farmed aquatic species. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's application in aquaculture feed, including its effects on key performance indicators and detailed experimental protocols.

Executive Summary

The aquaculture industry is continually seeking sustainable and effective feed additives to improve production efficiency and animal welfare. This compound, a natural ketocarotenoid, presents a significant opportunity in this area. Studies have indicated its potential to improve growth rates, enhance pigmentation, and bolster the immune systems of fish and crustaceans. This document synthesizes the available data on the use of this compound and this compound-producing yeasts in aquaculture feeds and provides standardized protocols for its evaluation.

Key Applications and Benefits in Aquaculture

The primary applications of this compound in aquaculture feed center on its biological activities, which translate into tangible benefits for producers.

  • Growth Performance: The inclusion of this compound-producing yeast, Rhodotorula paludigena, in the diet of whiteleg shrimp (Litopenaeus vannamei) has been shown to significantly improve weight gain and specific growth rate[1]. This suggests that this compound, as a key component of this yeast, may contribute to enhanced nutrient utilization and overall growth.

  • Pigmentation: Carotenoids are essential for the pigmentation of many aquatic species, a key factor in consumer preference and market value[2][3][4][5]. While direct studies on purified this compound for pigmentation in aquaculture are emerging, the known role of carotenoids in coloration suggests a strong potential for this compound to enhance the red and orange hues in species like salmonids, shrimp, and ornamental fish.

  • Antioxidant and Immune Support: this compound exhibits strong antioxidant properties, which can help mitigate oxidative stress in cultured animals[6]. Furthermore, research has demonstrated that dietary supplementation with Rhodotorula yeast can upregulate immune-related genes and improve disease resistance in shrimp[1]. An in-vitro study on a murine macrophage cell line has shown that this compound can modulate the immune response by inhibiting the TLR4 inflammatory pathway, suggesting a potential mechanism for its immune-enhancing effects in aquatic species[7].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the application of this compound-producing yeast in aquaculture. It is important to note that these studies used the whole yeast, and the exact concentration of this compound was not always specified.

Table 1: Effect of Dietary Rhodotorula paludigena CM33 on Growth Performance of Whiteleg Shrimp (Litopenaeus vannamei) after 4 Weeks [1]

Dietary Inclusion Level of R. paludigenaWeight Gain (%)Specific Growth Rate (%/day)Survival Rate (%)
0% (Control)Data not specifiedData not specifiedData not specified
1%Significantly higher than controlSignificantly higher than controlSignificantly higher than control
2%Significantly higher than controlSignificantly higher than controlSignificantly higher than control
5%Significantly higher than controlSignificantly higher than controlSignificantly higher than control

Table 2: Effect of Dietary Rhodotorula paludigena CM33 on Disease Resistance of Whiteleg Shrimp (Litopenaeus vannamei) against Vibrio parahaemolyticus [1]

Dietary Inclusion Level of R. paludigenaCumulative Mortality (%) after Challenge
0% (Control)Highest mortality
5%Significantly lower than control

Experimental Protocols

The following protocols provide a framework for researchers to evaluate the efficacy of this compound in aquaculture feed.

Protocol for Preparation of Experimental Aquaculture Feed

This protocol describes the preparation of a basal diet and its supplementation with this compound.

4.1.1 Materials:

  • Basal feed ingredients (e.g., fishmeal, soybean meal, wheat flour, fish oil, vitamin and mineral premix)

  • This compound extract or this compound-rich yeast biomass

  • Blender/Mixer

  • Pelletizer

  • Drying oven

4.1.2 Procedure:

  • Mill all dry basal ingredients to a fine powder.

  • Thoroughly mix the dry ingredients in a blender for 15-20 minutes to ensure homogeneity.

  • Dissolve the desired amount of this compound extract in a small amount of fish oil before adding it to the dry mix. If using yeast biomass, add it directly to the dry ingredients.

  • Gradually add the fish oil and a small amount of water to the dry mix while blending until a dough-like consistency is achieved.

  • Pass the dough through a pelletizer with a die of the desired pellet size.

  • Dry the pellets in a forced-air oven at a low temperature (e.g., 40-50°C) until the moisture content is below 10%.

  • Store the pellets in airtight containers at 4°C or -20°C until use.

Protocol for Aquaculture Feeding Trial

This protocol outlines a typical feeding trial to assess the effects of dietary this compound.

4.2.1 Experimental Design:

  • Animals: Select a target aquatic species (e.g., rainbow trout, tilapia, whiteleg shrimp) of uniform size.

  • Acclimation: Acclimate the animals to the experimental conditions for at least two weeks.

  • Treatments: Formulate at least three experimental diets with varying levels of this compound (e.g., 0, 50, 100, 200 mg/kg feed) and a control diet (0 mg/kg).

  • Replicates: Use at least three replicate tanks per dietary treatment.

  • Feeding: Feed the animals to apparent satiation two to three times daily for a period of 8-12 weeks.

4.2.2 Data Collection:

  • Growth Performance: At the beginning and end of the trial, measure the body weight and length of all individuals. Calculate Weight Gain (WG), Specific Growth Rate (SGR), and Feed Conversion Ratio (FCR).

  • Pigmentation: At the end of the trial, assess the skin and muscle coloration using a colorimeter (e.g., CIE Lab* color space) and/or by extracting and quantifying the carotenoid content in the tissues.

  • Immune Response: Collect hemolymph or tissue samples (e.g., head kidney, spleen) to analyze immune parameters such as lysozyme activity, phagocytic activity, and the expression of immune-related genes via qPCR.

  • Antioxidant Capacity: Analyze tissue samples for antioxidant enzyme activity (e.g., superoxide dismutase, catalase) and markers of oxidative stress (e.g., malondialdehyde).

Protocol for this compound Extraction and Analysis from Tissues

This protocol is for the quantification of this compound in fish or shrimp tissues.

4.3.1 Materials:

  • Homogenizer

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Organic solvents (e.g., acetone, ethanol, hexane, chloroform)[8]

  • Anhydrous sodium sulfate

4.3.2 Procedure:

  • Homogenize a known weight of tissue in acetone or a mixture of acetone and ethanol.

  • Centrifuge the homogenate and collect the supernatant.

  • Repeat the extraction until the tissue pellet is colorless.

  • Pool the supernatants and partition the carotenoids into hexane or chloroform.

  • Wash the organic phase with water to remove any residual polar solvents.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the carotenoid extract in a known volume of a suitable solvent.

  • Quantify the this compound concentration using a spectrophotometer at its maximum absorbance wavelength (approximately 490-520 nm, solvent-dependent) or by HPLC with a C18 column and a suitable mobile phase[8].

Visualizations

The following diagrams illustrate key workflows and pathways related to the application of this compound in aquaculture.

Experimental_Workflow cluster_Preparation Feed Preparation cluster_Trial Feeding Trial cluster_Analysis Analysis Basal_Ingredients Basal Feed Ingredients Mixing Mixing Basal_Ingredients->Mixing Torularhodin_Source This compound (Extract or Yeast) Torularhodin_Source->Mixing Pelleting Pelleting Mixing->Pelleting Drying Drying Pelleting->Drying Feeding Feeding (8-12 weeks) Drying->Feeding Acclimation Animal Acclimation Acclimation->Feeding Data_Collection Data & Sample Collection Feeding->Data_Collection Growth Growth Performance Data_Collection->Growth Pigmentation Pigmentation Analysis Data_Collection->Pigmentation Immunity Immune Response Data_Collection->Immunity Antioxidant Antioxidant Capacity Data_Collection->Antioxidant

Caption: Experimental workflow for evaluating this compound in aquaculture feed.

Signaling_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibition Cell_Membrane Cell Membrane MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Conclusion

This compound holds significant promise as a beneficial feed additive in aquaculture. Its potential to improve growth, enhance pigmentation, and boost the immune response of aquatic species makes it a compelling candidate for further research and development. The protocols and data presented in this document provide a solid foundation for scientists and researchers to explore the full potential of this natural carotenoid in sustainable aquaculture practices. Further studies are warranted to determine optimal inclusion levels of purified this compound and to elucidate its precise mechanisms of action in various commercially important aquatic species.

References

Application Notes and Protocols: Torularhodin as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of torularhodin as a standard in various chromatographic techniques. This compound, a polar carotenoid with a distinctive red color, is produced by several species of red yeast, such as Rhodotorula and Sporobolomyces. Its unique chemical structure, featuring a terminal carboxylic acid group, makes it a valuable standard for the identification and quantification of polar carotenoids in complex biological matrices.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a chromatographic standard.

Structure:

extraction_purification_workflow start Yeast Cell Biomass cell_disruption Cell Disruption (e.g., Thermal Acid Treatment) start->cell_disruption extraction Solvent Extraction (e.g., Chloroform/Methanol) cell_disruption->extraction separation Phase Separation extraction->separation drying Drying of Organic Phase (e.g., under N₂ stream) separation->drying purification Silica Cartridge Purification drying->purification end Purified this compound purification->end chromatographic_analysis_logic sample_prep Sample Preparation (Extraction & Filtration) hplc_analysis HPLC Analysis sample_prep->hplc_analysis tlc_analysis TLC Analysis (Optional) sample_prep->tlc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition peak_identification Peak Identification (Retention Time / Rf Value) tlc_analysis->peak_identification data_acquisition->peak_identification quantification Quantification (Calibration Curve) peak_identification->quantification results Results (Concentration of this compound) quantification->results

Purifying Torularhodin: A Guide to Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Torularhodin from crude extracts. This compound, a C40 carotenoid with a terminal carboxylic acid group, is a potent antioxidant with potential applications in the pharmaceutical, nutraceutical, and cosmetic industries.[1] Its unique chemical structure presents both challenges and opportunities for its efficient purification.[2] This guide outlines various techniques, from traditional solvent-based methods to modern supercritical fluid extraction, to assist researchers in obtaining high-purity this compound for further investigation and product development.

Section 1: Overview of Purification Strategies

The purification of this compound from microbial sources, primarily red yeasts of the genera Rhodotorula and Sporobolomyces, involves a multi-step process.[1][3] The primary goal is to effectively lyse the robust yeast cells to release the intracellular carotenoids and then selectively separate this compound from other carotenoids like β-carotene and torulene, as well as from lipids and other cellular components.[2]

Several methods have been developed and optimized for this purpose, each with its own advantages and limitations. These include:

  • Solvent Extraction: A fundamental and widely used technique employing various organic solvents to solubilize carotenoids from the biomass.[4]

  • Saponification: A chemical process to remove interfering lipids, though it must be used with caution for this compound.[2][5]

  • Column Chromatography: A powerful separation technique that fractionates compounds based on their polarity.[2][4]

  • Supercritical Fluid Extraction (SFE): A green and highly selective method that uses supercritical carbon dioxide (CO₂), often with a co-solvent, for extraction and purification.[3][6]

The choice of method depends on the desired purity, scale of operation, available equipment, and environmental considerations.

Section 2: Quantitative Data Summary

The efficiency of different purification strategies can be compared based on recovery and purity. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Cell Disruption and Initial Extraction Methods on this compound Recovery from Rhodotorula mucilaginosa

MethodTotal Carotenoid Content (µg/g dry cell weight)This compound Recovery (%)Reference
Thermal Acid Treatment121.3 ± 7.063.0 ± 6.1[2]
Saponification-13.6 ± 0.4[2]
Ultrasound-assisted Enzymatic Lysis-Low (Total carotenoid recovery was 46.6 ± 2.4%)[2]

Note: Saponification leads to a significant loss of this compound due to the neutralization of its carboxylic acid group.[2]

Table 2: Purity of this compound Achieved with Different Purification Techniques

TechniquePurity of this compoundReference
Silica Cartridge ChromatographyHigh (Specific value not provided, but effective separation reported)[2]
Two-Step Supercritical CO₂ Extraction (CO₂-SFE)≥ 95.2% ± 0.70 (up to 97.9% ± 0.88)[3][6]
Preparative Chromatography (Silica stationary phase)Yield of 24 µg this compound/g cells[4][7]

Section 3: Experimental Protocols

This section provides detailed methodologies for the key experiments in this compound purification.

Protocol 1: Extraction and Purification of this compound using Solvent Extraction and Silica Column Chromatography

This protocol is adapted from methodologies described for the purification of this compound from red yeast.[2][4]

1. Cell Disruption and Crude Extraction: a. Thermal Acid Treatment: i. Harvest yeast cells by centrifugation. ii. Resuspend the cell pellet in a suitable buffer. iii. Adjust the pH to an acidic range (e.g., using HCl) and incubate at an elevated temperature (e.g., 60-80°C) for a specified time to lyse the cells. Optimal conditions should be determined empirically. b. Solvent Extraction: i. After cell lysis, extract the total carotenoids using a mixture of polar and non-polar solvents. A commonly used combination is acetone and hexane.[4] An efficient ratio reported is 9:1 (v/v) acetone:hexane.[4] ii. Mix the solvent with the lysed cell suspension and agitate thoroughly. iii. Separate the phases by centrifugation. The carotenoids will be in the organic phase. iv. Repeat the extraction until the cell debris is colorless. v. Pool the organic extracts and evaporate the solvent under reduced pressure to obtain the crude carotenoid extract.

2. Silica Column Chromatography: a. Column Preparation: i. Pack a glass column with silica gel 60 as the stationary phase, equilibrated with a non-polar solvent like n-hexane. b. Sample Loading: i. Dissolve the crude carotenoid extract in a minimal volume of the initial mobile phase (e.g., n-hexane/diethyl ether, 7:1 v/v).[2] ii. Load the sample carefully onto the top of the silica column. c. Elution: i. Begin elution with a non-polar mobile phase (e.g., n-hexane/diethyl ether) to elute non-polar carotenoids like β-carotene and torulene.[2] ii. Gradually increase the polarity of the mobile phase to elute this compound. A solvent system of methanol/acetone/hexane (2:2:1, v/v/v) has been reported to be effective for eluting the more polar this compound.[2][8] iii. Collect fractions and monitor the separation by thin-layer chromatography (TLC) or UV-Vis spectrophotometry. d. Post-Purification: i. Pool the fractions containing pure this compound. ii. Evaporate the solvent to obtain purified this compound. iii. Store the purified compound under an inert atmosphere at low temperature and protected from light.

Protocol 2: Selective Purification of this compound using a Two-Step Supercritical CO₂ Extraction (CO₂-SFE)

This protocol is based on a novel method for the selective extraction of this compound.[3][6]

1. Biomass Preparation: a. Harvest and lyse the yeast cells. Mechanical lysis is a suitable method. b. Dry the lysed biomass (e.g., by freeze-drying).

2. Two-Step Supercritical CO₂ Extraction: a. Step 1: Extraction of Apolar Carotenoids: i. Pack the dried, lysed biomass into the extraction vessel of the SFE system. ii. Set the extraction parameters:

  • Temperature: 40°C
  • Pressure: 300 bar
  • CO₂ flow rate: 6 L/min iii. Perform the extraction using only supercritical CO₂ as the solvent. This step will selectively extract non-polar carotenoids such as β-carotene and torulene.[3] b. Step 2: Extraction of this compound: i. Following the first step, modify the extraction fluid by introducing a polar co-solvent. ii. Set the extraction parameters:
  • Temperature: 40°C
  • Pressure: 300 bar
  • CO₂ flow rate: 6 L/min
  • Co-solvent: Ethanol (the exact percentage should be optimized). iii. The addition of ethanol increases the polarity of the supercritical fluid, allowing for the selective extraction of the more polar this compound.[3] c. Fraction Collection: i. Collect the extracts from both steps separately. The extract from Step 1 will be rich in apolar carotenoids, while the extract from Step 2 will contain highly purified this compound.[3]

Section 4: Visualizing the Workflows

The following diagrams illustrate the logical flow of the purification protocols.

Purification_Workflow cluster_start Starting Material cluster_lysis Cell Lysis cluster_extraction Crude Extraction cluster_purification Purification cluster_final Final Product Yeast_Biomass Yeast Biomass (e.g., Rhodotorula sp.) Cell_Lysis Cell Disruption (Thermal Acid, Mechanical, etc.) Yeast_Biomass->Cell_Lysis Crude_Extract Crude Carotenoid Extract Cell_Lysis->Crude_Extract Purification_Method Purification Method Crude_Extract->Purification_Method Column_Chrom Column Chromatography (Silica Gel) Purification_Method->Column_Chrom SFE Supercritical Fluid Extraction (SFE) Purification_Method->SFE Pure_this compound Purified this compound Column_Chrom->Pure_this compound SFE->Pure_this compound

Caption: General workflow for this compound purification.

SFE_Workflow cluster_start Input cluster_step1 Step 1: Apolar Carotenoid Extraction cluster_step2 Step 2: this compound Extraction Lysed_Biomass Dried, Lysed Yeast Biomass SFE_Step1 SFE with Supercritical CO₂ (40°C, 300 bar) Lysed_Biomass->SFE_Step1 Apolar_Fraction Apolar Carotenoid Fraction (β-carotene, torulene) SFE_Step1->Apolar_Fraction Residual_Biomass Residual Biomass SFE_Step1->Residual_Biomass to SFE_Step2 SFE with Supercritical CO₂ + Ethanol (40°C, 300 bar) Residual_Biomass->SFE_Step2 Torularhodin_Fraction Purified this compound Fraction (>95% Purity) SFE_Step2->Torularhodin_Fraction

Caption: Two-step supercritical CO₂ extraction workflow.

Section 5: Conclusion

The purification of this compound is a critical step in harnessing its therapeutic and commercial potential. While traditional solvent extraction followed by column chromatography is a viable method, it can be time-consuming and require significant amounts of organic solvents.[2][4] The two-step supercritical CO₂ extraction method presents a promising, environmentally friendly alternative that can yield highly pure this compound in a more selective manner.[3][6] The choice of the most suitable purification strategy will depend on the specific research or development goals. The protocols and data presented in these application notes provide a solid foundation for researchers to establish and optimize their this compound purification processes.

References

Application Notes and Protocols for Torularhodin Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torularhodin is a red pigment and a member of the carotenoid family, produced by various yeast species, notably of the Rhodotorula and Sporobolomyces genera. It is recognized for its potent antioxidant properties, which are attributed to its long conjugated double bond system. In some studies, this compound has demonstrated antioxidant activity superior to that of β-carotene.[1] These properties make it a compound of interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries. However, like many carotenoids, this compound is susceptible to degradation under various environmental conditions, which can impact its efficacy and shelf-life.

These application notes provide a comprehensive overview of the stability of this compound under different conditions and offer detailed protocols for its stability testing. The information is intended to guide researchers in designing and executing robust stability studies for this compound-containing formulations.

This compound Stability Profile

This compound is known to be sensitive to light, heat, and oxygen.[1] The stability of this compound is also influenced by the pH of its environment. Understanding its degradation kinetics under these conditions is crucial for formulation development and ensuring product quality.

Data Presentation

Due to the limited availability of direct quantitative stability data for isolated this compound, the following tables provide an estimated stability profile based on data from structurally similar carotenoids, such as lycopene and β-carotene, under various stress conditions. These values should be considered as a guideline, and it is imperative to conduct specific stability studies for any this compound-containing formulation.

Table 1: Estimated Thermal Degradation of this compound in Solution (in the dark)

Temperature (°C)Storage Time (hours)Estimated Degradation (%)
424< 5
472< 10
252410 - 20
257225 - 40
402430 - 50
4072> 60

Table 2: Estimated Photodegradation of this compound in Solution (at 25°C)

Light ConditionExposure Time (hours)Estimated Degradation (%)
Diffuse Daylight820 - 35
Diffuse Daylight2450 - 70
Direct Sunlight1> 50
UV Lamp (365 nm)1> 60

Table 3: Estimated pH Stability of this compound in Aqueous Solution (at 25°C in the dark)

pHStorage Time (hours)Estimated Degradation (%)
32430 - 50
52410 - 20
724< 10
92415 - 25

Experimental Protocols

The following protocols are designed for the stability testing of this compound. They can be adapted based on the specific formulation and intended application.

Protocol 1: Thermal Stability Testing

Objective: To evaluate the stability of this compound under various temperature conditions.

Materials:

  • This compound sample (in a suitable solvent or formulation)

  • Temperature-controlled chambers or incubators

  • Amber glass vials

  • HPLC system with a C18 or C30 column and a photodiode array (PDA) detector

  • UV-Vis spectrophotometer

  • Appropriate solvents for extraction and analysis (e.g., acetone, ethanol, hexane)

Procedure:

  • Prepare aliquots of the this compound sample in amber glass vials to minimize light exposure.

  • Place the vials in temperature-controlled chambers set to the desired temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

  • At specified time intervals (e.g., 0, 8, 24, 48, 72 hours), remove a vial from each temperature condition.

  • Immediately cool the sample to a low temperature (e.g., 4°C) to halt further degradation.

  • Extract the this compound from the sample if it is in a complex matrix.

  • Analyze the concentration of this compound using HPLC-PDA or UV-Vis spectrophotometry.

    • HPLC Analysis: Use a C18 or C30 column with a suitable mobile phase (e.g., a gradient of methanol, methyl-tert-butyl ether, and water). Monitor the absorbance at the maximum wavelength of this compound (approximately 490-500 nm).

    • UV-Vis Analysis: Dilute the sample appropriately and measure the absorbance at the maximum wavelength.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Protocol 2: Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Materials:

  • This compound sample

  • Photostability chamber with controlled light and temperature (e.g., equipped with a xenon lamp or a combination of cool white and UV-A fluorescent lamps)

  • Amber glass vials (for dark control)

  • Clear glass vials

  • HPLC-PDA system

  • UV-Vis spectrophotometer

Procedure:

  • Prepare aliquots of the this compound sample in both clear and amber glass vials.

  • Place the vials in a photostability chamber. The amber vials will serve as the dark control.

  • Expose the samples to a standardized light source for a defined period (e.g., according to ICH Q1B guidelines).

  • At specified time intervals, remove a clear vial and a corresponding dark control vial.

  • Analyze the this compound concentration in both the exposed and dark control samples using HPLC-PDA or UV-Vis spectrophotometry as described in Protocol 1.

  • Calculate the percentage of degradation due to light by comparing the concentration in the clear vial to that in the amber vial at each time point.

Protocol 3: pH Stability Testing

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound sample

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • Amber glass vials

  • HPLC-PDA system

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of this compound in buffers of different pH values.

  • Store the solutions in amber glass vials at a constant temperature (e.g., 25°C).

  • At specified time intervals, take an aliquot from each pH solution.

  • Neutralize the pH of the aliquot if necessary before analysis.

  • Analyze the this compound concentration using HPLC-PDA or UV-Vis spectrophotometry as described in Protocol 1.

  • Calculate the percentage of remaining this compound at each time point for each pH condition.

Visualization of Pathways and Workflows

Nrf2/HO-1 Signaling Pathway Activated by this compound

This compound, as an antioxidant, is believed to exert its protective effects in part through the activation of the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, this compound can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The upregulation of these genes leads to an enhanced cellular antioxidant defense.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 (Degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Transcription Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1) HO1->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralizes

Caption: Nrf2/HO-1 signaling pathway activation by this compound.

Experimental Workflow for this compound Stability Testing

The following diagram illustrates a general workflow for conducting stability studies on this compound.

Stability_Workflow start Start: This compound Sample stress Expose to Stress Conditions (Heat, Light, pH) start->stress sampling Sample at Time Intervals stress->sampling extraction Extraction (if necessary) sampling->extraction analysis Quantitative Analysis (HPLC or UV-Vis) extraction->analysis data Data Analysis: Calculate % Degradation, Determine Kinetics analysis->data end End: Stability Profile data->end

Caption: General workflow for this compound stability testing.

Conclusion

This compound is a promising natural antioxidant with potential applications in various industries. However, its inherent instability necessitates thorough stability testing to ensure the quality and efficacy of final products. The protocols and information provided in these application notes offer a framework for researchers to conduct comprehensive stability studies on this compound. By understanding its degradation profile, appropriate formulation strategies and storage conditions can be developed to maximize its stability and preserve its beneficial properties. Further research is encouraged to establish more precise quantitative stability data for purified this compound and to identify its specific degradation products.

References

Torularhodin: A Novel Carotenoid-Based Biological Stain for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torularhodin, a natural carotenoid pigment produced by red yeasts such as Rhodotorula species, presents a promising avenue for biological staining and cellular imaging.[1][2] Its unique molecular structure, featuring a long conjugated polyene chain and a terminal carboxylic acid group, imparts both lipophilic and weakly anionic characteristics.[3] These properties suggest its potential to interact with and visualize specific cellular components, offering a natural and potentially less toxic alternative to synthetic fluorescent dyes.[4][5] This document provides detailed (proposed) application notes and protocols for the use of this compound as a biological stain for various cell types.

Disclaimer: The following protocols are proposed based on the known physicochemical properties of this compound and its similarity to other lipophilic and polyene molecules used in cellular imaging.[3][6][7] As the use of externally applied this compound as a routine biological stain is a novel application, optimization of the suggested protocols is highly recommended for specific cell types and experimental conditions.

Principle of Staining

This compound's proposed staining mechanism is based on its physicochemical properties. The long, nonpolar polyene chain is expected to readily partition into lipid-rich structures such as the plasma membrane and lipid droplets, similar to other lipophilic dyes.[6][8] The terminal carboxylic acid group may provide an additional mode of interaction with cellular components, potentially influencing its localization and staining pattern.[3] Furthermore, the extensive conjugated double bond system in this compound is responsible for its color and intrinsic fluorescence, allowing for visualization by both bright-field and fluorescence microscopy.[7][9][10]

Physicochemical and Spectral Properties of this compound

For accurate and effective use of this compound as a biological stain, it is crucial to understand its properties in different solvent environments. The following table summarizes key data gathered from existing literature.

PropertyValueSolventReference
Molecular Formula C₄₀H₅₂O₂--
Appearance Dark pink to red pigment--
Maximum Absorption (λmax) 494 nmAcetone[11]
514 nmChloroform[11]
499 nmn-hexane/ethanol (1:1)[11]
Fluorescence Expected to fluoresce in the green to red spectrum upon excitation with UV or blue light.-[9][10]

Proposed Applications

Based on its properties, this compound is proposed for the following applications in cellular imaging:

  • Visualization of Lipid Droplets: Due to its high lipophilicity, this compound is expected to preferentially accumulate in intracellular lipid droplets.[1][12][13][14]

  • Plasma Membrane Staining: The lipophilic nature of the molecule suggests it will intercalate into the lipid bilayer of the plasma membrane, allowing for the visualization of cell boundaries.[6]

  • Yeast Cell Wall and Vacuole Staining: The carboxylic acid moiety might facilitate interaction with components of the yeast cell wall or accumulation in the vacuole, similar to other vital stains.

  • Live-Cell Imaging: As a natural pigment, this compound may exhibit lower cytotoxicity compared to some synthetic dyes, making it a candidate for long-term live-cell imaging studies.[5][15]

  • Counterstaining in Immunohistochemistry (IHC) and Immunofluorescence (IF): Its distinct color could serve as a counterstain for visualizing cellular morphology in conjunction with antibody-based labeling.

Experimental Protocols

The following are detailed, proposed protocols for using this compound as a biological stain. It is critical to perform a concentration gradient and time-course experiment to determine the optimal staining conditions for your specific cell type and imaging setup.

Protocol 1: Staining of Lipid Droplets in Mammalian Cells

Objective: To visualize intracellular lipid droplets in cultured mammalian cells.

Materials:

  • This compound stock solution (1 mg/mL in a suitable organic solvent like DMSO or a mixture of chloroform and methanol, protected from light).

  • Cultured mammalian cells (e.g., adipocytes, hepatocytes, or cells treated with oleic acid to induce lipid droplet formation).

  • Cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional.

  • Mounting medium.

  • Fluorescence microscope with appropriate filter sets (e.g., excitation 488 nm, emission 500-600 nm).

Procedure:

  • Cell Preparation:

    • Culture mammalian cells on glass coverslips or in imaging-compatible plates to the desired confluency.

    • To induce lipid droplet formation, incubate cells with oleic acid complexed to BSA in serum-free medium for 12-24 hours prior to staining.

  • Preparation of Staining Solution:

    • Prepare a fresh working solution of this compound in pre-warmed cell culture medium or PBS. A starting concentration range of 1-10 µg/mL is recommended for initial optimization.

  • Staining:

    • For Live-Cell Imaging:

      • Remove the culture medium and wash the cells once with warm PBS.

      • Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

      • Wash the cells twice with warm PBS.

      • Add fresh, pre-warmed culture medium or an appropriate imaging buffer.

    • For Fixed-Cell Staining:

      • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

      • Wash the cells three times with PBS.

      • Add the this compound working solution and incubate for 30-60 minutes at room temperature, protected from light.

      • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Visualize the stained cells using a fluorescence microscope. Based on the spectral properties of carotenoids, excitation with a 488 nm laser and detection in the 500-600 nm range is a good starting point.[9]

Anticipated Results: Brightly fluorescent, punctate structures within the cytoplasm, corresponding to lipid droplets. The plasma membrane may also show some fluorescence.

Protocol 2: Staining of Yeast Cells (Saccharomyces cerevisiae)

Objective: To visualize the cell wall and potentially intracellular structures of yeast cells.

Materials:

  • This compound stock solution (1 mg/mL in DMSO).

  • Yeast culture (Saccharomyces cerevisiae).

  • Yeast culture medium (e.g., YPD).

  • Wash buffer (e.g., 10 mM HEPES, pH 7.2, with 2% glucose).[16]

  • Fluorescence microscope.

Procedure:

  • Yeast Preparation:

    • Grow yeast to the mid-log phase in YPD medium.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cell pellet once with the wash buffer and resuspend in the same buffer to an appropriate density.

  • Staining:

    • Prepare a working solution of this compound in the wash buffer. A starting concentration range of 5-20 µg/mL is suggested.

    • Add the this compound working solution to the yeast suspension.

    • Incubate for 30-90 minutes at 30°C with gentle shaking, protected from light.

  • Washing:

    • Pellet the stained cells by centrifugation.

    • Resuspend the pellet in fresh wash buffer to remove excess stain. Repeat this step twice.

  • Imaging:

    • Resuspend the final cell pellet in a small volume of wash buffer.

    • Place a drop of the cell suspension on a microscope slide and cover with a coverslip.

    • Image using a fluorescence microscope.

Anticipated Results: The yeast cell wall may show fluorescence. Depending on the permeability and interaction of this compound, intracellular structures such as the vacuole or lipid droplets may also be stained.

Data Presentation

The following table summarizes the proposed starting parameters for this compound staining protocols.

ParameterMammalian Cells (Live)Mammalian Cells (Fixed)Yeast Cells
This compound Concentration 1-10 µg/mL1-10 µg/mL5-20 µg/mL
Staining Vehicle Culture Medium / PBSPBSHEPES Buffer with Glucose
Incubation Time 15-60 min30-60 min30-90 min
Incubation Temperature 37°CRoom Temperature30°C
Fixation None4% ParaformaldehydeNone (or as needed)
Primary Target Lipid Droplets, Plasma MembraneLipid Droplets, Plasma MembraneCell Wall, Vacuole, Lipid Droplets

Visualizations

Experimental Workflow for Staining Mammalian Cells

G cluster_prep Cell Preparation cluster_stain Staining cluster_post Post-Staining cluster_image Imaging cell_culture Culture cells on coverslips induce_ld Induce lipid droplets (optional) cell_culture->induce_ld prepare_stain Prepare this compound working solution live_stain Live-cell staining (15-60 min) prepare_stain->live_stain fix_stain Fixed-cell staining (30-60 min) prepare_stain->fix_stain wash_cells Wash cells to remove excess stain live_stain->wash_cells fix_stain->wash_cells mount Mount coverslips wash_cells->mount microscopy Fluorescence Microscopy mount->microscopy

Caption: Workflow for staining mammalian cells with this compound.

Hypothesized Interaction of this compound with Cellular Structures

G cluster_cell Cell This compound This compound Polyene Chain (Lipophilic) Carboxylic Acid (Hydrophilic) membrane Plasma Membrane Lipid Bilayer This compound:head->membrane Intercalation This compound:tail->membrane Potential Ionic Interaction lipid_droplet Lipid Droplet Neutral Lipid Core This compound:head->lipid_droplet Partitioning

References

Industrial-Scale Production of Torularhodin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torularhodin, a C40 carotenoid with a carboxylic acid group, is a red pigment produced by various yeast species, notably of the genera Rhodotorula, Sporobolus, and Sporidiobolus. Its unique chemical structure, featuring an extended conjugated double bond system, imparts potent antioxidant properties, making it a molecule of significant interest for applications in the pharmaceutical, cosmetic, and food industries.[1][2] this compound has demonstrated greater antioxidant activity than β-carotene in quenching singlet oxygen.[3][4] This document provides detailed application notes and protocols for the industrial-scale production of this compound, covering microbial fermentation, extraction, and purification.

Data Presentation

Table 1: Fermentation Parameters for this compound Production
MicroorganismCarbon SourceNitrogen SourceC/N RatioTemperature (°C)pHAgitation (rpm)This compound YieldReference
Rhodotorula mucilaginosaGlucose(NH₄)₂SO₄, Yeast Extract-22--1.13 g/L (total carotenoids)[5]
Rhodotorula mucilaginosaGlucose--25.86.1-63.37 µg/g (total carotenoids)[6]
Rhodotorula glutinisGlucoseYeast Extract50:1----[6]
Rhodotorula glutinisMalt ExtractUrea-27.56.718025.14 mg/L (total carotenoids)[7]
Rhodosporidium toruloidesGlucose-2228--21.3 mg/L[8]
Rhodotorula rubraGlucoseYeast Extract, NH₄NO₃--5.0600140-350 µg/L[9]
Rhodotorula mucilaginosaXylose(NH₄)₂SO₄~20030-21017.4 ± 1.0 µg/g DW[10]
Rhodotorula mucilaginosaGlycerol(NH₄)₂SO₄~20030-21032.0 ± 1.0 µg/g DW[10]
Rhodotorula mucilaginosaGlucose(NH₄)₂SO₄~20030-21050.5 ± 3.0 µg/g DW[10]

DW: Dry Weight

Table 2: Comparison of this compound Extraction and Purification Methods
MethodPrincipleKey Reagents/ParametersPurity of this compoundAdvantagesDisadvantagesReference
Solvent Extraction with Silica Chromatography Differential solubility and polarityAcetone, Hexane, Methanol; Silica gel stationary phaseHighWell-established, effective for lab-scaleUse of large volumes of organic solvents, potential for residual solvents[10][11]
Supercritical CO₂ (SC-CO₂) Extraction Selective extraction based on polarity using supercritical fluidCO₂, Ethanol (co-solvent); Temperature: 40-60°C; Pressure: 300-500 barUp to 97.9%Environmentally friendly, high purity, tunable selectivityHigh initial equipment cost[12][13]
Alkaline Methanol Extraction Saponification and selective extraction of acidic carotenoidsMethanol, Potassium Hydroxide-Simple, can separate acidic carotenoidsMay degrade other components, requires subsequent purification[9]

Experimental Protocols

Protocol 1: Industrial-Scale Fermentation of Rhodotorula glutinis for this compound Production

This protocol outlines a generalized procedure for the batch fermentation of Rhodotorula glutinis for optimal this compound production.

1. Inoculum Preparation: a. Prepare a seed culture medium (e.g., YPD: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose). b. Inoculate a single colony of Rhodotorula glutinis into a 250 mL flask containing 50 mL of seed culture medium. c. Incubate at 28-30°C for 48 hours with shaking at 180-200 rpm.

2. Bioreactor Preparation and Inoculation: a. Prepare the production medium in a sterilized bioreactor. A suitable medium composition is (per liter): 30 g glucose, 5 g yeast extract, 2 g (NH₄)₂SO₄, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O. b. Adjust the initial pH of the medium to 5.5-6.0. c. Inoculate the bioreactor with the seed culture (5-10% v/v).

3. Fermentation Process: a. Set the fermentation temperature to 25-30°C. Higher temperatures may favor this compound synthesis over other carotenoids.[1] b. Maintain a dissolved oxygen (DO) level of at least 20% saturation through controlled aeration and agitation (e.g., 200-400 rpm). c. Optionally, introduce weak white light irradiation during the logarithmic growth phase to potentially increase this compound production.[3][4] d. Monitor cell growth (OD₆₀₀), substrate consumption, and pH throughout the fermentation. e. The typical fermentation time is 72-120 hours.

4. Cell Harvesting: a. Harvest the yeast biomass by centrifugation (e.g., 5000 x g for 10 min). b. Wash the cell pellet with distilled water and re-centrifuge. c. The resulting cell paste can be stored at -20°C or processed immediately for extraction.

Protocol 2: this compound Extraction and Purification using Solvent Method

This protocol describes a common method for extracting and purifying this compound from yeast biomass.

1. Cell Disruption: a. Resuspend the wet biomass in distilled water. b. Disrupt the yeast cells using methods such as bead beating, high-pressure homogenization, or enzymatic lysis to facilitate solvent penetration. c. Alternatively, a thermal acid treatment can be employed for efficient carotenoid release.[10]

2. Solvent Extraction: a. Add a mixture of acetone and hexane (e.g., 9:1 v/v) to the disrupted cell suspension.[2] b. Vortex or stir vigorously for 30 minutes at room temperature, protected from light. c. Centrifuge to separate the organic phase (containing carotenoids) from the cell debris and aqueous phase. d. Repeat the extraction on the pellet until it becomes colorless. e. Pool the organic extracts.

3. Purification by Silica Gel Chromatography: a. Concentrate the pooled extract under reduced pressure. b. Load the concentrated extract onto a silica gel column pre-equilibrated with hexane. c. Elute with a solvent gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of acetone and methanol. d. A specific elution solvent mixture of methanol/acetone/hexane (2/2/1, v/v/v) has been shown to be effective for purifying this compound.[10][11] e. Collect the red-colored fractions corresponding to this compound. f. Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

4. Quantification: a. Evaporate the solvent from the purified fraction. b. Dissolve the purified this compound in chloroform and measure the absorbance at its maximum absorption wavelength (~500 nm). c. The concentration can be determined using the absorption coefficient (E1% 1cm = 3342 in chloroform).[10]

**Protocol 3: Selective Extraction of this compound using Supercritical CO₂ (SC-CO₂) **

This protocol outlines an environmentally friendly method for the selective extraction of this compound.[12][13]

1. Biomass Preparation: a. Lyse and dry the yeast biomass.

2. Two-Step SC-CO₂ Extraction: a. Step 1 (Removal of Apolar Carotenoids): i. Pack the dried, lysed biomass into the extraction vessel. ii. Perform the first extraction step using supercritical CO₂ as the sole solvent. iii. Optimal conditions: 40°C and 300 bar.[12] iv. This step will extract less polar carotenoids like β-carotene and torulene. b. Step 2 (Selective Extraction of this compound): i. Use the residual biomass from Step 1. ii. Perform the second extraction step using supercritical CO₂ with ethanol as a polar co-solvent. iii. Optimal conditions: 40°C and 300 bar.[12] iv. This step selectively extracts the more polar this compound.

3. Product Recovery: a. Depressurize the supercritical fluid to precipitate the extracted this compound. b. The resulting extract will have a high purity of this compound (up to 97.9%).[12]

Mandatory Visualizations

Diagram 1: this compound Biosynthesis Pathway

Torularhodin_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene gamma_Carotene γ-Carotene Lycopene->gamma_Carotene beta_Carotene β-Carotene gamma_Carotene->beta_Carotene Lycopene β-cyclase Torulene Torulene gamma_Carotene->Torulene Dehydrogenation This compound This compound Torulene->this compound

Caption: Biosynthesis of this compound from GGPP.

Diagram 2: Experimental Workflow for this compound Production

Torularhodin_Workflow Inoculum Inoculum Preparation (Rhodotorula sp.) Fermentation Industrial-Scale Fermentation Inoculum->Fermentation Harvesting Biomass Harvesting (Centrifugation) Fermentation->Harvesting Disruption Cell Disruption Harvesting->Disruption Extraction Solvent or SC-CO₂ Extraction Disruption->Extraction Purification Purification (Chromatography) Extraction->Purification Product Pure this compound Purification->Product

Caption: Workflow for industrial this compound production.

Diagram 3: Regulation of this compound Biosynthesis

Torularhodin_Regulation Stress Environmental Stress (Light, Oxidative) Genes crtI, crtYB Gene Expression Stress->Genes Upregulates Enzymes Biosynthetic Enzymes Genes->Enzymes Leads to Pathway Carotenoid Biosynthesis Pathway Enzymes->Pathway Catalyzes This compound This compound Accumulation Pathway->this compound Results in

References

Application Notes and Protocols for Enzymatic Lysis in Torularhodin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torularhodin, a vibrant red carotenoid pigment produced by yeasts of the Rhodotorula genus, is gaining significant attention for its potent antioxidant properties and potential applications in the pharmaceutical, cosmetic, and food industries. As an intracellular pigment, efficient extraction from the robust yeast cell wall is a critical step for its commercial viability. While various mechanical and chemical methods exist, enzymatic lysis offers a milder, more specific, and potentially more efficient approach to release this compound while preserving its integrity.

This document provides detailed application notes and protocols for the enzymatic lysis of Rhodotorula species for the purpose of this compound extraction. It includes a comparative analysis of different extraction methods, detailed experimental procedures, and a visual representation of the this compound biosynthetic pathway.

Comparative Analysis of Extraction Methods

Enzymatic lysis presents a compelling alternative to harsher extraction methods. A study comparing ultrasound-assisted enzymatic lysis with thermal acid treatment and saponification for the extraction of carotenoids from Rhodotorula mucilaginosa highlighted the varying efficiencies of these techniques. While thermal acid treatment yielded the highest total carotenoid and this compound content, enzymatic lysis offers a more targeted approach that can be optimized to improve yields and is less likely to degrade the target molecule.

Extraction Method Total Carotenoids (µg/g dry cell weight) This compound (µg/g dry cell weight) This compound Recovery (%)
Thermal Acid Treatment121.3 ± 7.050.5 ± 3.063.0 ± 6.1
Saponification84.9 ± 11.012.0 ± 2.013.6 ± 0.4
Ultrasound-Assisted Enzymatic Lysis68.1 ± 7.0Not explicitly stated, but total recovery was lower21.7 ± 2.2

Table 1: Comparison of different extraction methods for carotenoids from Rhodotorula mucilaginosa. Data sourced from a 2023 study on this compound recovery.[1] It is important to note that while the enzymatic method showed lower recovery in this specific study, optimization of the enzyme cocktail and reaction conditions can significantly enhance efficiency.

This compound Biosynthetic Pathway

Understanding the biosynthetic pathway of this compound is crucial for optimizing its production and extraction. The pathway begins with the mevalonate pathway, leading to the synthesis of geranylgeranyl pyrophosphate (GGPP). A series of desaturation and cyclization reactions then convert GGPP to various carotenoids, culminating in the formation of this compound from torulene.

Torularhodin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene cyclase beta_Carotene β-Carotene gamma_Carotene->beta_Carotene Lycopene cyclase Torulene Torulene gamma_Carotene->Torulene This compound This compound Torulene->this compound Oxidation

Caption: Biosynthetic pathway of this compound in Rhodotorula.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Enzymatic Lysis of Rhodotorula Cells

This protocol is adapted from a method used for Rhodotorula mucilaginosa and can be optimized for other Rhodotorula species.[1]

Materials:

  • Rhodotorula cell pellet (wet or lyophilized)

  • Yeast Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM EDTA and 1 M Sorbitol)

  • Enzyme Cocktail (a mixture of β-1,3-glucanase, protease, and chitinase. Commercially available preparations like Zymolyase® or Lyticase can be used, or a custom cocktail can be formulated).

  • Ultrasonic cell disruptor

  • Centrifuge

  • Organic solvent for extraction (e.g., chloroform/methanol mixture)

Procedure:

  • Cell Suspension: Resuspend the Rhodotorula cell pellet in Yeast Lysis Buffer to a cell density of approximately 0.7 g/L.[1]

  • Enzymatic Incubation: Add the enzyme cocktail to the cell suspension. The optimal enzyme concentration should be determined empirically, but a starting point of 1-5 mg of enzyme preparation per gram of wet cell weight can be used. Incubate the suspension at 30-37°C for 30-60 minutes with gentle agitation (100 rpm).[1]

  • Ultrasonication: Following incubation, subject the sample to ultrasonication. For example, use a treatment at 40 kHz for 30 minutes with a power of 360 W.[1] The specific parameters may need to be adjusted based on the instrument and sample volume.

  • Cell Debris Removal: Centrifuge the suspension at approximately 2,700 x g for 5 minutes to pellet the cell debris.[1]

  • Extraction: Resuspend the cell debris in distilled water to a density of 15 g/L. Add an equal volume of a chloroform/methanol (1:1.25, v/v) solution and vortex thoroughly to extract the carotenoids.[1]

  • Phase Separation and Collection: Centrifuge the mixture to separate the organic and aqueous phases. The lower organic phase containing the this compound can be collected for further analysis.

Protocol 2: Spheroplast Formation using Zymolyase® or Lyticase

This protocol provides a general guideline for the preparation of spheroplasts, which involves the removal of the yeast cell wall, allowing for gentle extraction of intracellular contents.

Materials:

  • Rhodotorula cells (harvested in early log phase for higher susceptibility to lysis)

  • Spheroplasting Buffer (e.g., 1 M Sorbitol, 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT or β-mercaptoethanol)

  • Zymolyase® or Lyticase

  • Centrifuge

Procedure:

  • Cell Preparation: Harvest yeast cells by centrifugation and wash them with sterile water.

  • Pre-treatment with Reducing Agent: Resuspend the cell pellet in Spheroplasting Buffer containing the reducing agent. Incubate for 10-15 minutes at room temperature to increase the susceptibility of the cell wall to enzymatic digestion.

  • Enzymatic Digestion: Centrifuge the cells to remove the reducing agent and resuspend them in fresh Spheroplasting Buffer. Add Zymolyase® or Lyticase to the cell suspension. The optimal concentration will vary depending on the yeast strain and growth phase, but a starting range of 1-5 units per 10^7 cells is recommended.

  • Incubation: Incubate the mixture at 30-37°C with gentle shaking. Monitor spheroplast formation periodically under a microscope by observing the lysis of cells upon addition of a hypotonic solution (e.g., water).

  • Spheroplast Harvesting: Once a high percentage of spheroplasts is achieved (typically 30-90 minutes), gently pellet the spheroplasts by centrifugation at a low speed (e.g., 500-1,000 x g) for 5-10 minutes.

  • Lysis and Extraction: Resuspend the spheroplast pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5) to release the intracellular contents, including this compound. The lysate can then be subjected to solvent extraction as described in Protocol 1.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Enzymatic Extraction

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_lysis Enzymatic Lysis cluster_extraction Extraction & Analysis Harvest Harvest Rhodotorula Cells Wash Wash Cells Harvest->Wash Resuspend Resuspend in Lysis Buffer Wash->Resuspend AddEnzyme Add Enzyme Cocktail Resuspend->AddEnzyme Incubate Incubate AddEnzyme->Incubate Ultrasound Ultrasonication (Optional) Incubate->Ultrasound Centrifuge Centrifuge to Pellet Debris Ultrasound->Centrifuge Extract Solvent Extraction Centrifuge->Extract Analyze Analyze this compound Extract->Analyze

References

Supercritical CO2 Extraction of Torularhodin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torularhodin, a xanthophyll carotenoid synthesized by red yeasts of the Rhodotorula and Sporobolomyces genera, is gaining significant interest for its potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its unique chemical structure, featuring a terminal carboxylic group, contributes to its notable antioxidant capacity, potentially surpassing that of β-carotene.[1][3] Traditional solvent-based extraction methods for this compound often utilize toxic solvents, which can contaminate the final product and are environmentally detrimental. Supercritical CO2 (SC-CO2) extraction offers a green and efficient alternative, enabling the selective isolation of high-purity this compound.[2][4]

These application notes provide a detailed protocol for the selective extraction of this compound from red yeast biomass using a two-step SC-CO2 process. The initial step removes apolar carotenoids, followed by a second step using a co-solvent to extract the more polar this compound.[1]

Data Presentation

Table 1: Supercritical CO2 Extraction Parameters for Selective this compound Isolation
ParameterStep 1: Apolar Carotenoid ExtractionStep 2: this compound Extraction
Supercritical Fluid Carbon Dioxide (CO2)Carbon Dioxide (CO2)
Co-solvent NoneEthanol
Temperature 40°C - 60°C40°C - 60°C
Pressure 300 bar - 500 bar300 bar - 500 bar
CO2 Flow Rate 6 L/min6 L/min
Table 2: Influence of Extraction Conditions on this compound Purity
Temperature (°C)Pressure (bar)This compound Purity (% of total carotenoids)
4030097.9 ± 0.88[1][4]
40500> 95.2[1]
60300> 95.2[1]
60500> 95.2[1]

Note: The highest purity of this compound was achieved at 40°C and 300 bar in the second step of the extraction process.[1][4]

Table 3: Comparison of Supercritical CO2 Extraction and Conventional Solvent Extraction for Total Carotenoids
Extraction MethodTotal Carotenoid Yield (µg/g dry weight)Major Carotenoid ExtractedNotes
Supercritical CO2332.09 ± 27.32This compound[5]Preserves the integrity of carotenoids.[6]
Conventional (Acetone)19.9 ± 2.74[6]β-carotene[6][5]Saponification step can degrade this compound.[6][5]

Experimental Protocols

Biomass Preparation and Cell Lysis

Effective extraction of intracellular carotenoids like this compound necessitates a cell disruption step prior to SC-CO2 extraction.[1]

Materials:

  • Red yeast biomass (e.g., Rhodotorula sp.)

  • Glass beads (0.1 M)

  • Sodium bicarbonate solution (0.1 M NaHCO3)

  • Lyophilizer

Protocol:

  • Harvest the yeast cells from the culture medium via centrifugation.

  • Wash the cell pellet with distilled water.

  • Resuspend the biomass in 0.1 M NaHCO3 solution.

  • Add glass beads to the cell suspension.

  • Disrupt the cell walls using a mechanical method, such as vortexing or a bead beater.

  • Lyophilize (freeze-dry) the lysed biomass to remove water content.[7]

Two-Step Supercritical CO2 Extraction of this compound

This protocol is based on the selective extraction method developed for isolating high-purity this compound.[1][2][4]

Equipment:

  • Supercritical fluid extraction (SFE) system

  • High-pressure CO2 pump

  • Co-solvent pump

  • Extraction vessel

  • Back-pressure regulator

  • Collection vessel

Protocol:

Step 1: Extraction of Apolar Carotenoids

  • Load the dried, lysed yeast biomass into the extraction vessel.

  • Pressurize the system with CO2 to the desired pressure (e.g., 300 bar).

  • Heat the extraction vessel to the set temperature (e.g., 40°C).

  • Initiate the flow of supercritical CO2 through the vessel at a constant rate (e.g., 6 L/min).[1]

  • Collect the extract, which will primarily contain apolar carotenoids like β-carotene, γ-carotene, and torulene, in the collection vessel.[1] This fraction will be orange in color.[1][4]

  • Continue the extraction until the extract runs clear, indicating that the majority of the apolar carotenoids have been removed.

Step 2: Selective Extraction of this compound

  • Following Step 1, maintain the temperature and pressure (e.g., 40°C and 300 bar).

  • Introduce ethanol as a co-solvent into the supercritical CO2 stream.

  • Continue the extraction with the CO2-ethanol mixture.

  • Collect the red-colored extract, which is highly enriched in this compound, in a separate collection vessel.[1][4]

  • Continue the extraction until the extract becomes colorless.

Quantification of this compound

The purity and concentration of this compound in the extract can be determined using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a suitable column (e.g., C18)

  • UV/Vis detector

  • This compound standard

  • Appropriate mobile phase solvents

Protocol:

  • Dissolve a known amount of the dried extract from Step 2 in a suitable solvent.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Monitor the elution profile at the maximum absorption wavelength of this compound (approximately 498 nm).[1]

  • Identify the this compound peak by comparing the retention time with that of the standard.

  • Quantify the amount of this compound by comparing the peak area with a standard curve generated from known concentrations of the this compound standard.

Visualizations

Experimental Workflow for Supercritical CO2 Extraction of this compound

G cluster_prep Biomass Preparation cluster_extraction Supercritical CO2 Extraction cluster_products Products cluster_analysis Analysis Yeast Red Yeast Biomass Lysis Cell Lysis (e.g., with glass beads) Yeast->Lysis Drying Lyophilization Lysis->Drying Step1 Step 1: SC-CO2 (No Co-solvent) Drying->Step1 Step2 Step 2: SC-CO2 (+ Ethanol Co-solvent) Step1->Step2 Apolar Apolar Carotenoids (β-carotene, γ-carotene, torulene) Step1->Apolar Orange Extract This compound High-Purity this compound Step2->this compound Red Extract HPLC HPLC Analysis This compound->HPLC

Caption: Workflow for selective this compound extraction.

Putative Signaling Pathways Modulated by this compound

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nrf2 Nrf2/HO-1 Pathway cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Modulates Nrf2 Nrf2 This compound->Nrf2 Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Hepatocyte Apoptosis mTOR->Apoptosis HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

References

Application Notes and Protocols for the Use of Torularhodin in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torularhodin is a microbial carotenoid pigment produced by various yeasts, such as those from the Rhodotorula and Sporobolomyces genera.[1][2][3] Its unique molecular structure, characterized by a long conjugated polyene chain and a terminal carboxylic acid group, imparts potent antioxidant and photoprotective properties, making it a compelling active ingredient for advanced cosmetic and dermatological formulations.[1][4] These notes provide an overview of this compound's cosmetic benefits, supported by available data, and detailed protocols for its evaluation.

Cosmetic Applications and Mechanisms of Action

This compound offers several benefits for skin health and appearance, primarily attributed to its powerful antioxidant and photoprotective capabilities.

1. Antioxidant and Anti-Aging Effects:

This compound is a highly effective antioxidant, capable of neutralizing various reactive oxygen species (ROS) that contribute to premature skin aging.[1][5] Its antioxidant activity is reported to be superior to that of β-carotene and α-tocopherol in certain contexts.[6] One methanolic extract of this compound demonstrated a strong antioxidant activity of 96%.[7]

  • Singlet Oxygen Quenching: this compound is a more potent quencher of singlet oxygen than β-carotene, a well-known antioxidant.[4][8] This is attributed to its longer polyene chain, which allows for more efficient energy dissipation from this highly reactive oxygen species generated by UVA radiation.[4]

  • Peroxyl Radical Scavenging: this compound has demonstrated significant peroxyl radical scavenging activity.[9] Its activity was found to be greater than that of α-tocopherol at a concentration of 2.5mM and its inhibitory effect on lipid peroxidation was stronger than α-tocopherol at concentrations of 1μM and above.[9]

Signaling Pathway Involvement: this compound's protective effects against oxidative stress are mediated, at least in part, through the modulation of key signaling pathways. It has been shown to promote the Nrf2/HO-1 pathway, a critical regulator of the cellular antioxidant response.[10][11] By activating Nrf2, this compound can upregulate the expression of various antioxidant and detoxification enzymes, thereby strengthening the skin's endogenous defense mechanisms. Furthermore, this compound has been found to inhibit the pro-inflammatory NF-κB signaling pathway, which is often activated by oxidative stress and contributes to the inflammatory processes associated with skin aging.[10][11]

2. Photoprotective Effects:

This compound exhibits significant photoprotective properties, particularly against UV-B radiation.[6] Its ability to absorb UV radiation and neutralize UV-induced ROS helps to protect skin cells from damage, including DNA damage and inflammation, which can lead to photoaging and other sun-related skin disorders.

3. Anti-Inflammatory Properties:

Emerging evidence suggests that this compound possesses anti-inflammatory effects. Its ability to suppress the NF-κB pathway and modulate the TLR4 inflammatory pathway indicates its potential to mitigate inflammatory responses in the skin, which are implicated in various skin conditions, including acne and rosacea.[12]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound.

ParameterMethod/AssayResultReference(s)
Antioxidant Activity
General Antioxidant ActivityMethanolic Extract Evaluation96% antioxidant activity[7]
Peroxyl Radical ScavengingElectron Spin Resonance60% activity at 2.5mM; stronger than α-tocopherol at ≥ 1μM[9]
Singlet Oxygen Quenching2,5-diphenyl-3,4-benzofran (DPBF) decompositionMore effective than β-carotene[4][8]
Anti-inflammatory Activity
NF-κB Pathway InhibitionWestern Blot AnalysisReduced expression of NF-κB p65[10]
TLR4 Pathway ModulationqRT-PCRReduced mRNA levels of TLR4, MyD88, TNF-α, IL-1β, COX-2, and iNOS[12]
ParameterMethod/AssayGeneral Findings for Carotenoids (this compound-specific data not available)Reference(s)
Enzyme Inhibition
Tyrosinase InhibitionMushroom Tyrosinase AssayPotential for skin lightening effects.[13][14]
Collagenase InhibitionFluorometric or Spectrophotometric AssaysPotential to prevent collagen degradation and wrinkle formation.[9]
Elastase InhibitionSpectrophotometric Assays with specific substratesPotential to maintain skin elasticity.[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cosmetic formulations.

In Vitro Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Materials:

    • This compound sample (dissolved in a suitable solvent, e.g., ethanol or DMSO)

    • DPPH solution (0.1 mM in methanol)

    • Ascorbic acid or Trolox (as a positive control)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the this compound sample and the positive control in methanol.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • Materials:

    • This compound sample

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Phosphate-buffered saline (PBS) or ethanol

    • Trolox (as a standard)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the this compound sample or Trolox standard at various concentrations to 1 mL of the diluted ABTS•+ solution.

    • Incubate for 6 minutes and measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Photoprotection Assay

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

  • Principle: This test assesses the potential of a substance to cause phototoxicity by comparing its cytotoxicity in the presence and absence of non-toxic UV-A light.

  • Cell Line: Balb/c 3T3 fibroblasts

  • Procedure:

    • Culture 3T3 cells in 96-well plates.

    • Treat the cells with a range of concentrations of this compound for 1 hour.

    • Irradiate one set of plates with a non-toxic dose of UV-A light (e.g., 5 J/cm²), while keeping a duplicate set in the dark.

    • After irradiation, wash the cells and incubate for 24 hours.

    • Assess cell viability using the Neutral Red Uptake assay.

    • Determine the IC50 values for both the irradiated (+UV) and non-irradiated (-UV) conditions.

    • Calculate the Photo-Irritation Factor (PIF) = IC50 (-UV) / IC50 (+UV). A PIF > 5 suggests a phototoxic potential.

In Vitro Anti-inflammatory and Signaling Pathway Analysis

a) NF-κB Activation Assay in Human Keratinocytes (e.g., HaCaT cells)

  • Principle: To investigate the effect of this compound on the activation of the pro-inflammatory transcription factor NF-κB, which can be induced by stimuli like TNF-α or UV radiation.

  • Procedure:

    • Culture HaCaT keratinocytes.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent (e.g., TNF-α at 10 ng/mL) for 30-60 minutes.

    • Lyse the cells and prepare nuclear and cytoplasmic extracts.

    • Analyze the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus using Western blotting.

    • Alternatively, use a reporter gene assay where cells are transfected with a plasmid containing an NF-κB responsive element linked to a reporter gene (e.g., luciferase).

b) Nrf2 Activation Assay in Human Keratinocytes

  • Principle: To determine if this compound can activate the Nrf2 antioxidant response pathway.

  • Procedure:

    • Culture HaCaT keratinocytes.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 4, 8, 24 hours).

    • Lyse the cells and prepare whole-cell or nuclear extracts.

    • Analyze the expression levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), using Western blotting or qRT-PCR.

Formulation and Stability Considerations

This compound, being a carotenoid, is a lipophilic molecule and is susceptible to degradation by light, heat, and oxygen.[6] Therefore, careful formulation strategies are required to ensure its stability and bioavailability in a cosmetic product.

  • Formulation Type: Oil-in-water (O/W) emulsions are a suitable base for incorporating this compound.[5] It can be dissolved in the oil phase of the emulsion. The use of oils with good oxidative stability is recommended.

  • Antioxidant Co-factors: To enhance the stability of this compound, it is advisable to include other antioxidants in the formulation, such as tocopherol (Vitamin E), ascorbyl palmitate, or rosemary extract.

  • Light Protection: Packaging should be opaque or UV-protective to prevent photodegradation of this compound.

  • pH: The optimal pH for the stability of the final formulation should be determined, typically in the range of 5.5 to 6.5 to be compatible with the skin's natural pH.

  • Stability Testing: Formulations containing this compound should undergo rigorous stability testing, including:

    • Accelerated Stability Testing: Storage at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1-3 months) to predict long-term stability.

    • Photostability Testing: Exposure to controlled UV and visible light to assess its resistance to photodegradation.

    • Freeze-Thaw Cycling: To evaluate the emulsion's physical stability under temperature fluctuations.

    • Parameters to Monitor: Changes in color, odor, pH, viscosity, and the concentration of this compound (using HPLC).

Safety Evaluation

While comprehensive safety data for the topical application of this compound is still emerging, yeast-derived ingredients are generally considered safe for cosmetic use.[1][7][15][16] However, it is essential to conduct a thorough safety assessment for any new formulation.

  • In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439).

  • In Vitro Skin Sensitization: A combination of assays covering the key events of the skin sensitization Adverse Outcome Pathway (AOP), such as the Direct Peptide Reactivity Assay (DPRA, OECD TG 442C) and the KeratinoSens™ assay (OECD TG 442D).

  • In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) or Reconstructed human Cornea-like Epithelium (RhCE) test (OECD TG 492).

Diagrams

Torularhodin_Antioxidant_Mechanism cluster_scavenging Direct Scavenging ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Peroxyl Radicals) This compound This compound Oxidative_Stress Oxidative Stress & Skin Aging ROS->Oxidative_Stress Causes Neutralized_ROS Neutralized ROS This compound->Neutralized_ROS Scavenges This compound->Neutralized_ROS

Caption: Direct antioxidant mechanism of this compound.

Torularhodin_Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Upregulates expression of Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: this compound's activation of the Nrf2 pathway.

Torularhodin_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, ROS) IKK IKK Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Inflammation Skin Inflammation Proinflammatory_Genes->Inflammation Leads to

Caption: this compound's inhibition of the NF-κB pathway.

Experimental_Workflow_Torularhodin_Efficacy start Start: this compound Sample in_vitro_antioxidant In Vitro Antioxidant Assays (DPPH, ABTS) start->in_vitro_antioxidant photoprotection Photoprotection Assay (3T3 NRU Phototoxicity) start->photoprotection enzyme_inhibition Enzyme Inhibition Assays (Tyrosinase, Collagenase, Elastase) start->enzyme_inhibition cell_based_assays Cell-based Assays (Keratinocytes, Fibroblasts) in_vitro_antioxidant->cell_based_assays photoprotection->cell_based_assays enzyme_inhibition->cell_based_assays signaling_pathway Signaling Pathway Analysis (Nrf2, NF-κB) cell_based_assays->signaling_pathway formulation Formulation Development (O/W Emulsion) signaling_pathway->formulation stability_testing Stability Testing formulation->stability_testing safety_evaluation In Vitro Safety Evaluation (Irritation, Sensitization) stability_testing->safety_evaluation end End: Efficacy & Safety Profile safety_evaluation->end

Caption: Experimental workflow for this compound evaluation.

References

Application Notes and Protocols: Antimicrobial Activity of Torularhodin Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of Torularhodin extracts, including quantitative data on its efficacy, detailed protocols for its evaluation, and insights into its production and potential mechanisms of action.

Introduction to this compound

This compound is a carotenoid pigment with a distinctive red-pink hue, primarily produced by red yeasts such as those from the Rhodotorula and Sporobolomyces genera.[1][2] Beyond its natural colorant properties, this compound has garnered significant interest for its potent antioxidant, anticancer, and antimicrobial activities.[1][3] This document focuses on the application of this compound extracts as antimicrobial agents, providing researchers with the necessary data and protocols to investigate its potential in drug development and other related fields.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound extracts has been demonstrated against a range of pathogenic bacteria and fungi. The following tables summarize the key quantitative data from published studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Extracts

MicroorganismTypeMIC (mg/mL)Reference
Staphylococcus aureus ATCC 25923Gram-positive Bacteria22.18[4]
Enterococcus faecalis ATCC 29212Gram-positive Bacteria44.375[4]
Escherichia coli K 12-MG1655Gram-negative Bacteria22.18[4]
Candida utilisFungus (Yeast)44.375[4]
Aspergillus ochraceusFungus (Mold)44.375[4]
Fusarium oxysporum MUCL 791Fungus (Mold)44.375[4]

Table 2: Zone of Inhibition of this compound Methanolic Extract

MicroorganismTypeZone of Inhibition (mm)Reference
Escherichia coliGram-negative Bacteria8.3 - 25[4]
Staphylococcus aureusGram-positive Bacteria8.3 - 25[4]
Enterococcus faecalisGram-positive Bacteria8.3 - 25[4]
Candida utilisFungus (Yeast)8.3 - 25[4]
Aspergillus ochraceusFungus (Mold)8.3 - 25[4]
Fusarium oxysporumFungus (Mold)8.3 - 25[4]

Experimental Protocols

Extraction and Purification of this compound from Yeast

Several methods have been established for the extraction and purification of this compound from yeast biomass. Below are protocols for a standard solvent extraction and a more advanced supercritical fluid extraction (SFE) method.

Protocol 3.1.1: Solvent Extraction of this compound

This protocol is adapted from methods described for carotenoid extraction from Rhodotorula species.[3][5]

Materials:

  • Yeast biomass (e.g., Rhodotorula rubra)

  • Acetone

  • n-Hexane

  • 0.1 N Methanolic Potassium Hydroxide (KOH)

  • Distilled water

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Harvest yeast cells from the culture medium by centrifugation (e.g., 8000 rpm).

  • Wash the cell pellet with distilled water and re-centrifuge.

  • Resuspend the wet biomass in a mixture of acetone and water to facilitate cell lysis and pigment extraction.

  • Add n-hexane to the acetone-water mixture to partition the carotenoids into the hexane layer.

  • Separate the upper hexane layer containing the total carotenoids.

  • Wash the pigmented hexane layer with distilled water to remove residual acetone and water-soluble impurities.

  • To specifically separate this compound, perform an extraction of the hexane layer with 0.1 N methanolic KOH. This compound, being an acidic carotenoid, will move into the methanolic phase.

  • Measure the absorbance of the this compound-containing methanolic phase using a spectrophotometer at its maximum absorption wavelength (around 500 nm) to determine the concentration.

Protocol 3.1.2: Selective Extraction of this compound using Supercritical CO₂ (SFE)

This method allows for a more selective and environmentally friendly extraction process.[6]

Materials:

  • Dried and lysed yeast biomass

  • Supercritical Fluid Extraction (SFE) system

  • CO₂ (supercritical grade)

  • Ethanol (as a co-solvent)

Procedure:

  • Step 1: Extraction of Apolar Carotenoids:

    • Load the dried and lysed yeast biomass into the SFE extraction vessel.

    • Perform the first extraction step using supercritical CO₂ as the sole solvent. Typical conditions are 40°C and 300 bar with a constant CO₂ flow. This step will extract the less polar carotenoids like β-carotene and torulene.

  • Step 2: Selective Extraction of this compound:

    • Subject the residual biomass from Step 1 to a second SFE step.

    • In this step, use supercritical CO₂ with ethanol as a polar co-solvent. The addition of ethanol increases the polarity of the supercritical fluid, allowing for the selective extraction of the more polar this compound.

    • Maintain similar temperature and pressure conditions as in the first step.

  • Collect the extract from the second step, which will be highly enriched in this compound.

Determination of Antimicrobial Activity by Agar Well Diffusion Assay

This protocol provides a standardized method to assess the antimicrobial activity of this compound extracts.[4]

Materials:

  • This compound extract (dissolved in a suitable solvent, e.g., methanol or ethanol)

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate agar growth media (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

  • Solvent control (e.g., methanol or ethanol)

  • Positive control (standard antibiotic/antifungal)

Procedure:

  • Prepare the agar plates with the appropriate growth medium for the test microorganisms.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Uniformly spread the microbial inoculum over the entire surface of the agar plates.

  • Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.

  • Carefully add a defined volume (e.g., 50 µL) of the this compound extract at various concentrations into the wells.

  • In separate wells, add the solvent as a negative control and a standard antimicrobial agent as a positive control.

  • Allow the plates to stand for a period to permit the diffusion of the extracts into the agar.

  • Incubate the plates under optimal conditions for the respective microorganisms (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Activity Testing

experimental_workflow start Start extraction This compound Extraction (e.g., Solvent or SFE) start->extraction prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum add_extract Add this compound Extract and Controls to Wells extraction->add_extract inoculate Inoculate Plates with Microorganism prep_inoculum->inoculate prep_plates Prepare Agar Plates prep_plates->inoculate create_wells Create Wells in Agar inoculate->create_wells create_wells->add_extract incubate Incubate Plates add_extract->incubate measure Measure Zone of Inhibition incubate->measure end End measure->end

Caption: Workflow for assessing the antimicrobial activity of this compound extracts.

Biosynthetic Pathway of this compound in Yeast

biosynthetic_pathway ggpp Geranylgeranyl pyrophosphate (GGPP) phytoene Phytoene ggpp->phytoene crtYB lycopene Lycopene phytoene->lycopene crtI gamma_carotene γ-Carotene lycopene->gamma_carotene crtYB beta_carotene β-Carotene gamma_carotene->beta_carotene crtY torulene Torulene gamma_carotene->torulene crtI This compound This compound torulene->this compound Hydroxylation & Oxidation

Caption: Simplified biosynthetic pathway of this compound from GGPP in yeast.

Mechanism of Antimicrobial Action

The precise molecular mechanism and signaling pathways involved in the antimicrobial action of this compound are not yet fully elucidated in the scientific literature. While its potent antimicrobial effects are well-documented, research has primarily focused on its antioxidant and anti-inflammatory properties in mammalian systems.

A molecular docking study has suggested a potential mechanism of action through the interaction of this compound with specific bacterial enzymes. This study indicated that this compound could bind to the DltA receptor in Staphylococcus aureus and the GlmU receptor in Salmonella enterica. These receptors are involved in crucial cellular processes, and their inhibition could lead to antimicrobial effects. However, further experimental validation is required to confirm this hypothesis and to fully understand the downstream signaling events.

Given the lipophilic nature of carotenoids, it is also plausible that this compound exerts its antimicrobial effects through disruption of the microbial cell membrane integrity, a common mechanism for many natural antimicrobial compounds. This could involve altering membrane fluidity, leading to leakage of intracellular components and eventual cell death.

Putative Mechanism of Action

putative_mechanism This compound This compound membrane Microbial Cell Membrane This compound->membrane receptor Bacterial Receptors (e.g., DltA, GlmU) This compound->receptor disruption Membrane Disruption (Hypothesized) membrane->disruption inhibition Enzyme Inhibition (Docking Study) receptor->inhibition death Microbial Cell Death disruption->death inhibition->death

Caption: Hypothesized antimicrobial mechanisms of this compound.

Conclusion and Future Directions

This compound extracts exhibit significant antimicrobial activity against a variety of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents. The data and protocols presented here provide a solid foundation for further research in this area. Future studies should focus on elucidating the precise molecular mechanisms of its antimicrobial action, which will be crucial for its optimization and potential clinical applications. Investigating its efficacy in more complex models, such as biofilms and in vivo infection models, will also be essential steps in translating the potential of this compound into novel therapeutic strategies.

References

Troubleshooting & Optimization

improving the efficiency of Torularhodin purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Torularhodin purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a carotenoid pigment with a terminal carboxylic group, classifying it as a xanthophyll.[1] It is produced by various microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces genera.[2][3] Its purification is crucial for applications in the food, cosmetics, and pharmaceutical industries due to its potent antioxidant, antimicrobial, and potential anticancer properties.[2][3][4]

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges in this compound purification include its intracellular location within rigid yeast cell walls, its sensitivity to degradation from light, heat, and oxygen, and its potential loss during downstream processing steps like saponification.[2][4][5] The presence of other carotenoids with similar polarities also complicates the purification process.[5]

Q3: Which cell disruption method is most effective for releasing this compound?

A3: Thermal acid treatment has been shown to be the most effective method for releasing this compound from yeast cells, yielding a significantly higher recovery compared to methods like saponification or ultrasound-assisted enzymatic lysis.[5] However, it's crucial to control the conditions to prevent degradation of the target molecule.[6] Mechanical methods like high-pressure homogenization are also effective.[7]

Q4: Is saponification a suitable method for this compound purification?

A4: Saponification is generally not recommended for the recovery of this compound.[5] The process, which is often used to remove lipids, can lead to a significant loss of this compound due to the presence of a carboxyl group in its structure.[5][8]

Q5: What is a promising "green" technique for this compound extraction?

A5: Supercritical CO2 (SFE-CO2) extraction is an environmentally friendly and efficient method for selectively extracting this compound.[4] A two-step process, using supercritical CO2 alone to remove non-polar carotenoids followed by CO2 with a polar co-solvent like ethanol to extract this compound, can yield purities as high as 97.9%.[4]

Troubleshooting Guides

Problem 1: Low Yield of Extracted this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inefficient Cell Disruption The rigid yeast cell wall hinders solvent access to intracellular carotenoids.[5][9] Optimize your cell disruption method. Thermal acid treatment is highly effective.[5] Alternatively, consider mechanical methods like bead beating or high-pressure homogenization.[1][7]
Inappropriate Solvent System The choice of extraction solvent is critical. A combination of polar and non-polar solvents is often most effective.[1] For example, an acetone:hexane (9:1 v/v) mixture has shown good recovery of total carotenoids.[1] For purification on a silica cartridge, a methanol/acetone/hexane (2/2/1, v/v/v) elution system can be used.[5]
Degradation of this compound This compound is sensitive to light, heat, and oxygen.[2] Perform all extraction and purification steps in low light and at reduced temperatures. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Suboptimal Fermentation Conditions The production of this compound by yeast is influenced by culture conditions such as carbon source, temperature, and aeration.[9][10][11] Ensure fermentation parameters are optimized for maximal this compound production. For instance, higher temperatures can favor this compound synthesis over other carotenoids.[9]
Problem 2: Low Purity of Final this compound Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Co-elution of Other Carotenoids Yeasts produce a mixture of carotenoids like β-carotene, γ-carotene, and torulene.[5] Due to their similar structures, they can co-elute during chromatography. Employ a multi-step purification strategy. An initial separation of polar and non-polar carotenoids can be achieved using silica cartridge chromatography.[5] For higher purity, HPLC with a C18 column and a water/acetone gradient is effective.[9]
Lipid Contamination Carotenoids are often associated with lipids within the yeast cells.[9] While saponification can remove lipids, it degrades this compound.[5] Consider alternative methods like supercritical CO2 extraction, which can separate lipids from carotenoids based on their differential solubility.[4]
Inadequate Chromatographic Separation The choice of stationary and mobile phases is crucial for achieving high purity. For column chromatography, Florisil and alumina have been used with a hexane:acetone mobile phase.[9] For preparative chromatography, silica gel has proven effective.[1] Optimize the solvent gradient to improve the resolution between this compound and other carotenoids.

Quantitative Data Summary

Table 1: Comparison of Cell Disruption Methods on this compound Recovery from Rhodotorula mucilaginosa

Cell Disruption Method Total Carotenoid Content (μg/g dry cell weight) This compound Recovered (μg/g dry cell weight) This compound as % of Total Recovered Carotenoids Reference
Thermal Acid Treatment121.3 ± 7.050.5 ± 3.041.6%[5]
SaponificationNot Reported12.0 ± 2.0Not Reported[5]
Ultrasound-assisted Enzymatic Lysis46.6 ± 2.4 (total recovery)Not specifiedNot specified[5]

Table 2: this compound Yield and Purity with Supercritical CO2 (SFE-CO2) Extraction

Extraction Step Operating Conditions This compound Purity (% of total carotenoids) Reference
Step 1 (Apolar Carotenoid Removal)CO2SC only (40°C, 300 bar)Low (removes other carotenoids)[4]
Step 2 (this compound Extraction)CO2SC with Ethanol co-solvent (40°C, 300 bar)up to 97.9% ± 0.88[4]

Experimental Protocols

Protocol 1: this compound Extraction and Purification via Thermal Acid Treatment and Silica Cartridge Chromatography

1. Cell Disruption (Thermal Acid Treatment)

  • Harvest yeast cells by centrifugation.

  • Wash the cell pellet with distilled water and re-centrifuge.

  • Resuspend the cell pellet in a dilute acid solution (e.g., 0.1 M HCl).

  • Heat the suspension at a controlled temperature (e.g., 80°C) for a short duration (e.g., 15-30 minutes).

  • Cool the mixture rapidly in an ice bath.

  • Centrifuge to pellet the cell debris and collect the supernatant containing the released carotenoids.

2. Extraction

  • Add an equal volume of an organic solvent mixture (e.g., acetone:hexane 9:1 v/v) to the supernatant.

  • Vortex vigorously for 2-3 minutes.

  • Centrifuge to separate the phases.

  • Collect the upper organic phase containing the carotenoids.

  • Repeat the extraction on the aqueous phase to maximize recovery.

  • Pool the organic extracts and dry under a stream of nitrogen.

3. Purification (Silica Cartridge Chromatography)

  • Re-dissolve the dried extract in a minimal volume of a non-polar solvent (e.g., hexane).

  • Load the sample onto a pre-conditioned silica cartridge.

  • Elute non-polar carotenoids (e.g., β-carotene, torulene) with a non-polar solvent mixture (e.g., n-hexane and diethyl ether).[5]

  • Elute the more polar this compound fraction using a polar solvent mixture (e.g., methanol/acetone/hexane 2/2/1, v/v/v).[5]

  • Collect the pink to red fraction containing this compound.

  • Evaporate the solvent under reduced pressure.

Protocol 2: Selective Extraction of this compound using two-step Supercritical CO2 (SFE-CO2)

1. Sample Preparation

  • Start with dried, lysed yeast biomass. Cell lysis can be achieved through methods like high-pressure homogenization.[4]

2. Step 1: Removal of Apolar Carotenoids

  • Pack the dried, lysed biomass into the extraction vessel of the SFE system.

  • Set the system parameters to 40°C and 300 bar.[4]

  • Run supercritical CO2 (without a co-solvent) through the vessel to extract the non-polar carotenoids (e.g., torulene, γ-carotene, and β-carotene).[4]

  • Continue the extraction until the orange-colored extract is no longer being collected.

3. Step 2: Extraction of this compound

  • Using the residual biomass from Step 1, introduce a polar co-solvent (e.g., ethanol) into the supercritical CO2 stream.

  • Maintain the system parameters at 40°C and 300 bar.[4]

  • The supercritical CO2 with ethanol will now extract the polar this compound.

  • Collect the red-colored extract, which will be highly enriched in this compound (up to 97.9% purity).[4]

  • Remove the solvent (CO2 and ethanol) to obtain the purified this compound.

Visualizations

Experimental_Workflow_Torularhodin_Purification cluster_0 Cell Culture & Harvest cluster_1 Cell Disruption cluster_2 Extraction cluster_3 Purification cluster_4 Final Product YeastCulture Yeast Culture (e.g., Rhodotorula sp.) Centrifugation Centrifugation YeastCulture->Centrifugation ThermalAcid Thermal Acid Treatment Centrifugation->ThermalAcid MechanicalLysis Mechanical Lysis (e.g., Homogenization) Centrifugation->MechanicalLysis SolventExtraction Organic Solvent Extraction ThermalAcid->SolventExtraction SFE_CO2 Supercritical CO2 Extraction MechanicalLysis->SFE_CO2 SilicaChromatography Silica Cartridge Chromatography SolventExtraction->SilicaChromatography Purethis compound Purified this compound SFE_CO2->Purethis compound HPLC HPLC SilicaChromatography->HPLC HPLC->Purethis compound

Caption: General workflow for this compound purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield Cause1 Inefficient Cell Disruption Problem->Cause1 Cause2 Poor Solvent Choice Problem->Cause2 Cause3 Product Degradation Problem->Cause3 Solution1 Optimize Disruption Method (e.g., Thermal Acid) Cause1->Solution1 Address Solution2 Use Acetone:Hexane Mixture Cause2->Solution2 Address Solution3 Work in Low Light & Under Inert Gas Cause3->Solution3 Address

Caption: Troubleshooting logic for low this compound yield.

SFE_CO2_Workflow cluster_step1 Step 1: Apolar Carotenoid Removal cluster_step2 Step 2: this compound Extraction Start Dried, Lysed Yeast Biomass SFE1 SFE with Pure CO2 (40°C, 300 bar) Start->SFE1 Extract1 Orange Extract (Torulene, β-carotene, etc.) SFE1->Extract1 ResidualBiomass Residual Biomass SFE1->ResidualBiomass produces SFE2 SFE with CO2 + Ethanol (40°C, 300 bar) Extract2 Red Extract (High Purity this compound) SFE2->Extract2 ResidualBiomass->SFE2

Caption: Workflow for selective SFE-CO2 extraction.

References

Technical Support Center: Torularhodin Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Torularhodin analysis by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in this compound analysis by HPLC?

A1: The primary challenges in this compound analysis by HPLC can be categorized into three main areas: sample preparation, chromatographic separation, and detection and quantification. Key issues include the degradation of this compound during sample extraction, co-elution with other carotenoids, peak shape abnormalities like tailing, and difficulties in obtaining pure analytical standards.

Q2: Why is my this compound recovery low after sample preparation?

A2: Low recovery of this compound is often linked to the sample preparation method. Saponification, a common technique to remove lipids, can lead to significant degradation of this compound.[1][2] The rigid cell wall of yeast, a common source of this compound, also presents a challenge for efficient extraction.[1] Thermal acid treatment has been suggested as a more suitable method for releasing this compound.[1]

Q3: I am observing an unidentified peak eluting close to this compound. What could it be?

A3: An unidentified peak appearing near the this compound peak, especially after saponification with potassium hydroxide (KOH), could be the potassium salt of this compound.[1] This salt is more polar than this compound itself and will therefore have a different retention time.[1]

Q4: The this compound peak in my chromatogram is tailing. What causes this and how can I fix it?

A4: Peak tailing is a common issue in HPLC and can be caused by several factors. For a polar compound like this compound, secondary interactions between the analyte and the stationary phase (e.g., exposed silanol groups on a C18 column) are a likely cause.[3][4] Other potential causes include column overload, a poorly packed column, or a mismatch between the injection solvent and the mobile phase.[5][6] To address this, you can try adjusting the mobile phase pH, using a highly end-capped column, or reducing the sample concentration.[3][7]

Q5: Where can I obtain analytical standards for this compound?

A5: Obtaining pure analytical standards for this compound and related compounds like torulene can be challenging.[8] Some chemical suppliers that may carry these standards include ABI Chem, 3B Scientific Corporation, and Chembase.cn.[8] It is advisable to contact vendors directly to inquire about availability and purity.

Troubleshooting Guides

Sample Preparation Issues
Problem Potential Cause Recommended Solution
Low this compound Yield Degradation during saponification.Avoid saponification. Use alternative methods like thermal acid treatment for cell disruption and carotenoid release.[1][9]
Inefficient extraction from yeast cells.Employ robust cell disruption techniques. Ensure the chosen extraction solvent is appropriate for the polar nature of this compound (e.g., using ethanol as a co-solvent).[1][2]
Appearance of Extra Peaks Formation of this compound salts after saponification with KOH.If saponification is unavoidable, be aware of the potential for salt formation and adjust peak identification accordingly.[1]
Inconsistent Quantification The solvent used for dissolving the final extract affects UV-Vis absorbance maxima.Always use the same solvent for dissolving standards and samples before analysis. Determine the specific absorbance maximum for this compound in your chosen solvent.[1]
Chromatographic Problems
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).[3]Use a highly deactivated, end-capped column. Optimize mobile phase pH to suppress ionization of silanol groups (lower pH).[3]
Column overload.Reduce the injection volume or dilute the sample.[5]
Mismatch between injection solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[6]
Poor Resolution/Co-elution This compound has similar polarity to other carotenoids.Optimize the gradient elution program to enhance separation. Experiment with different mobile phase compositions (e.g., acetonitrile/water with modifiers like formic acid).[10][11] Consider using a C30 column, which can offer better selectivity for carotenoids.[12]
Broad Peaks Extra-column volume (long tubing, large detector cell).[5]Use shorter, narrower internal diameter tubing.[13]
Column degradation.Flush the column with a strong solvent or replace it if performance does not improve.[5]
Baseline Noise/Drift Contaminated mobile phase.[14]Filter all mobile phase solvents and use high-purity (HPLC-grade) reagents. Degas the mobile phase before use.[15]
Detector issues (e.g., air bubbles in the flow cell).Purge the detector to remove air bubbles.

Experimental Protocols

Recommended Sample Preparation: Thermal Acid Treatment

This method is presented as a more suitable alternative to saponification for recovering this compound from yeast cells.[1]

  • Cell Harvesting: Harvest yeast cells by centrifugation.

  • Washing: Wash the cell pellet with distilled water.

  • Acid Treatment: Resuspend the cells in 2 M HCl.

  • Incubation: Incubate the suspension under specific time and temperature conditions (optimization may be required).

  • Neutralization & Extraction: Neutralize the suspension and proceed with solvent extraction using a suitable solvent mixture (e.g., acetone or a chloroform-based system).

  • Filtration: Filter the extract through a 0.45 µm microporous film before HPLC injection.[1]

Note: All operations should be performed under subdued light to prevent pigment degradation.[1]

Visual Guides

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_conc Is Sample Concentrated? start->check_conc reduce_conc Reduce Injection Volume or Dilute Sample check_conc->reduce_conc Yes check_solvent Is Injection Solvent Stronger Than Mobile Phase? check_conc->check_solvent No end Symmetric Peak Achieved reduce_conc->end change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column Check Column Health check_solvent->check_column No change_solvent->end flush_column Flush or Replace Column check_column->flush_column Degraded optimize_mp Optimize Mobile Phase (e.g., adjust pH) check_column->optimize_mp OK flush_column->end optimize_mp->end G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cell_culture Yeast Cell Culture cell_disruption Cell Disruption (e.g., Thermal Acid Treatment) cell_culture->cell_disruption extraction Solvent Extraction cell_disruption->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 or C30 Column Gradient Elution hplc_injection->separation detection DAD/UV-Vis Detector separation->detection peak_id Peak Identification (vs. Standard) detection->peak_id quantification Quantification peak_id->quantification

References

effect of light and temperature on Torularhodin biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of torularhodin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature conditions for maximizing this compound production?

A1: Higher temperatures generally favor the synthesis of this compound over other carotenoids like β-carotene and torulene.[1] For instance, in Rhodotorula glutinis, increasing the temperature from 25°C to 30°C can significantly increase the proportion of this compound from 60.1% to 78.7% of total carotenoids.[1][2] While the optimal temperature can vary between strains, a range of 28°C to 30°C is often a good starting point for optimizing this compound yield.[3]

Q2: How does light exposure influence this compound biosynthesis?

A2: Light, particularly weak white light, can significantly stimulate this compound production.[4][5] This is believed to be a protective mechanism against oxidative stress induced by light.[4][5] In Rhodotorula glutinis, weak white light irradiation has been shown to markedly increase this compound production.[4][5] However, the effect of light can be species- and strain-dependent, and in some cases, continuous illumination might negatively affect overall carotenoid production.[6] It is recommended to experiment with different light intensities and photoperiods to determine the optimal conditions for your specific strain.

Q3: What type of cultivation medium is recommended for good this compound yield?

A3: A variety of synthetic and complex media can be used for cultivating red yeasts for this compound production. A common synthetic medium for Rhodotorula glutinis includes glucose as a carbon source, ammonium sulfate as a nitrogen source, and essential mineral salts.[7] Yeast extract peptone dextrose (YPD) medium is also frequently used for initial cultivation.[8][9] The carbon-to-nitrogen (C/N) ratio in the medium is a critical factor, with a higher C/N ratio often favoring carotenoid accumulation.

Q4: How can I extract and quantify this compound from my yeast culture?

A4: A common method for extracting carotenoids involves harvesting the yeast cells by centrifugation, followed by cell disruption and solvent extraction.[2] A mixture of acetone and methanol (7:3 v/v) can be used for extraction.[9] For quantification, High-Performance Liquid Chromatography (HPLC) with a C18 column is the preferred method.[10][11] The mobile phase often consists of a gradient of acetonitrile/water and ethyl acetate.[10] this compound can be detected by its characteristic absorption spectrum, with a maximum absorbance around 494 nm in acetone.[10]

Troubleshooting Guide

Q5: My this compound yield is low, while β-carotene and torulene levels are high. What could be the cause?

A5: This issue is often related to suboptimal temperature. Lower temperatures (around 20-25°C) tend to favor the production of β-carotene and torulene.[1]

  • Troubleshooting Step: Gradually increase the incubation temperature to the optimal range for this compound synthesis (28-30°C) and monitor the carotenoid profile using HPLC.

Q6: I am observing poor overall carotenoid production, including this compound. What should I check?

A6: Low overall carotenoid production can be due to several factors:

  • Suboptimal C/N Ratio: A low carbon-to-nitrogen ratio can limit the precursor supply for carotenoid biosynthesis.

    • Troubleshooting Step: Increase the concentration of the carbon source (e.g., glucose) in your medium to achieve a higher C/N ratio.

  • Inadequate Aeration: Carotenoid biosynthesis is an aerobic process.

    • Troubleshooting Step: Ensure vigorous shaking during incubation to provide sufficient oxygen supply.

  • Incorrect pH: The pH of the culture medium can influence enzyme activity in the biosynthesis pathway.

    • Troubleshooting Step: Monitor and adjust the pH of your culture medium to the optimal range for your yeast strain (typically between 4.0 and 6.0).

Q7: My culture is not responding to light stimulation for enhanced this compound production. Why might this be?

A7: The response to light can be influenced by the growth phase and light intensity.

  • Growth Phase: Light irradiation is often most effective when applied during the logarithmic growth phase.[4][5]

    • Troubleshooting Step: Time the application of light to coincide with the exponential growth phase of your culture.

  • Light Intensity: While weak white light is stimulatory, very high light intensity can be inhibitory.

    • Troubleshooting Step: Experiment with different light intensities. Start with a low intensity and gradually increase it to find the optimal level for your setup.

Data Presentation

Table 1: Effect of Temperature on Carotenoid Composition in Rhodotorula glutinis

Temperature (°C)β-carotene (%)Torulene (%)This compound (%)
2516.018.060.1
309.39.478.7

Data adapted from Buzzini and Martini (1999).[1][2]

Table 2: Influence of Light on Carotenoid Production in Rhodotorula glutinis

Conditionβ-carotene (mg/100g dry cells)This compound (mg/100g dry cells)
Dark28.27.9
Weak White Light32.214.2

Data adapted from Sakaki et al. (2001).[5]

Experimental Protocols

Protocol 1: Cultivation of Rhodotorula glutinis for this compound Production

  • Media Preparation: Prepare Yeast Mold (YM) broth containing (per liter): 3g yeast extract, 3g malt extract, 5g peptone, and 10g glucose. Adjust the pH to 6.0. Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterile YM broth with a fresh colony of Rhodotorula glutinis.

  • Incubation: Incubate the culture at 28-30°C with shaking at 180-200 rpm. For light induction, expose the culture to weak white light (e.g., a fluorescent lamp) during the logarithmic growth phase.

  • Harvesting: After 72-120 hours of incubation, harvest the cells by centrifugation at 5000 x g for 10 minutes.

Protocol 2: Extraction and Quantification of this compound

  • Cell Disruption and Extraction:

    • Wash the harvested cell pellet with distilled water and re-centrifuge.

    • Resuspend the pellet in a mixture of acetone and methanol (7:3 v/v).

    • Disrupt the cells using methods such as bead beating or sonication.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids. Repeat the extraction until the pellet is colorless.

  • Quantification by HPLC:

    • Evaporate the pooled supernatant to dryness under a stream of nitrogen.

    • Re-dissolve the carotenoid extract in a suitable solvent (e.g., acetone).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution program with mobile phases such as acetonitrile/water and ethyl acetate.

    • Monitor the elution profile at the maximum absorption wavelength of this compound (around 494 nm).

    • Quantify the this compound concentration by comparing the peak area with that of a known standard.

Visualizations

Torularhodin_Biosynthesis_Pathway cluster_regulation Environmental Regulation GGPP Geranylgeranyl pyrophosphate (GGPP) crtYB Phytoene synthase/ Lycopene cyclase GGPP->crtYB Phytoene Phytoene crtI Phytoene desaturase Phytoene->crtI Lycopene Lycopene crtL Lycopene cyclase Lycopene->crtL gamma_carotene γ-Carotene Torulene Torulene gamma_carotene->Torulene crtO Carotenoid oxygenase Torulene->crtO This compound This compound crtE GGPP synthase crtYB->Phytoene crtI->Lycopene crtL->gamma_carotene crtO->this compound Light Light (Weak White Light) Light->crtO Induces Temperature High Temperature (28-30°C) Temperature->crtO Favors activity

Caption: this compound biosynthesis pathway and its regulation by light and temperature.

Experimental_Workflow start Start culture 1. Cultivation (Rhodotorula sp.) start->culture optimization 2. Environmental Optimization (Light & Temperature) culture->optimization harvest 3. Cell Harvesting (Centrifugation) optimization->harvest extraction 4. Carotenoid Extraction (Solvent Extraction) harvest->extraction quantification 5. Quantification (HPLC) extraction->quantification end End quantification->end

Caption: General experimental workflow for this compound production and analysis.

References

Technical Support Center: Troubleshooting Torularhodin Instability in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the promising carotenoid Torularhodin, ensuring its stability in various formulations is a critical challenge. This technical support center provides a comprehensive guide to troubleshooting common instability issues, offering detailed FAQs, experimental protocols, and data-driven insights to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is rapidly losing its characteristic red color. What are the primary causes?

A1: The color loss, or degradation, of this compound is primarily due to its susceptibility to oxidation. The long chain of conjugated double bonds in its structure, responsible for its red color, is prone to attack by various factors.[1] Key contributors to this degradation include:

  • Exposure to Light: this compound is a photosensitive molecule. Exposure to light, especially UV or visible light, can accelerate its degradation.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the oxidation of this compound.[3]

  • Presence of Oxygen: Atmospheric oxygen is a major driver of oxidative degradation.[4]

  • Inappropriate pH: The stability of this compound is influenced by the pH of the formulation. Extreme acidic or alkaline conditions can promote degradation.[1]

  • Presence of Metal Ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze oxidative reactions.[5]

Q2: I'm observing precipitation of this compound in my aqueous formulation. How can I improve its solubility and prevent this?

A2: this compound is a lipophilic (fat-soluble) molecule, which results in poor solubility in aqueous solutions. Precipitation is a common issue. To address this, consider the following strategies:

  • Encapsulation: Encapsulating this compound in delivery systems like liposomes or nanoparticles can significantly enhance its dispersibility and stability in aqueous media.[6]

  • Use of Solvents and Co-solvents: Incorporating food-grade organic solvents or co-solvents can improve solubility. However, their use must be carefully evaluated for the specific application.

  • pH Adjustment: The carboxylic acid group in this compound's structure means its solubility can be influenced by pH. While extreme pH should be avoided due to stability concerns, slight adjustments within a stable range may improve solubility. This compound production is favored in the pH range of 6.0-7.0.[1]

Q3: What is the optimal pH range for maintaining this compound stability in a formulation?

A3: The optimal pH for this compound stability is generally in the neutral to slightly acidic range. Studies on the production of this compound by yeasts suggest that a pH range of 5.0 to 7.0 is ideal for its formation.[1] It is advisable to conduct pH stability studies for your specific formulation, but a starting point would be to buffer your formulation within this range.

pH RangeExpected this compound StabilityReference
< 3Low (unfavorable for production)[1]
3 - 5Moderate[1]
5 - 7 Optimal (favorable for production) [1]
> 8Low (cell growth limited)[1]
Q4: How can I protect my this compound formulation from light-induced degradation?

A4: To mitigate photodegradation, the following measures are recommended:

  • Use of UV-blocking Packaging: Store and package your formulation in amber-colored or opaque containers that block UV and visible light.

  • Incorporate UV-absorbing Excipients: Certain excipients can absorb UV radiation and offer protection to the active ingredient.

  • Antioxidants: The inclusion of antioxidants can help quench free radicals generated by light exposure.

Q5: Which antioxidants are most effective at stabilizing this compound, and at what concentrations?

A5: While specific quantitative data on the effect of antioxidants on this compound is limited, studies on other carotenoids provide valuable insights. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are commonly used antioxidants that can protect carotenoids from oxidation.[7][8]

  • Ascorbic Acid: Can regenerate other antioxidants, like α-tocopherol, and scavenge aqueous-phase radicals.

  • α-Tocopherol: A lipid-soluble antioxidant that is very effective at protecting molecules within lipid-based formulations like emulsions and liposomes.

It is recommended to start with concentrations in the range of 0.01% to 0.1% (w/w) and optimize based on accelerated stability studies.

AntioxidantRecommended Starting Concentration (w/w)Primary MechanismReference
Ascorbic Acid0.01% - 0.1%Scavenges aqueous-phase free radicals, regenerates other antioxidants.[7]
α-Tocopherol0.01% - 0.1%Scavenges lipid-phase free radicals, chain-breaking antioxidant.[8]

Troubleshooting Guides & Experimental Protocols

Issue 1: Rapid Color Fading in an Oil-in-Water (O/W) Emulsion

This workflow provides a systematic approach to diagnosing and resolving color instability in a this compound-based emulsion.

G Troubleshooting Workflow: this compound Color Fading in O/W Emulsion A Start: Color Fading Observed B Step 1: Review Formulation & Storage - Check for pro-oxidants (e.g., metal ions) - Verify storage conditions (light, temp.) A->B C Step 2: Hypothesis Formulation - Is it light, heat, or oxidative degradation? B->C D Step 3: Conduct Stress Testing - Photostability Test (ICH Q1B) - Thermal Stress (e.g., 40°C, 50°C) - Oxidative Stress (e.g., add H₂O₂) C->D E Step 4: Analyze Results - Quantify this compound degradation (HPLC) - Identify primary degradation factor D->E F Step 5: Reformulation Strategy E->F G Option A: Add Antioxidants - Ascorbic Acid (0.1%) - α-Tocopherol (0.1%) F->G H Option B: Improve Physical Barrier - Encapsulation (Liposomes) - Use UV-protective packaging F->H I Step 6: Evaluate Optimized Formulation - Repeat stress tests on new formulation G->I H->I J End: Stable Formulation Achieved I->J

Caption: Workflow for troubleshooting color fading of this compound in emulsions.

Protocol 1: Accelerated Stability Testing of a this compound Formulation

This protocol outlines a method to quickly assess the stability of your this compound formulation under stressed conditions.

Objective: To determine the stability of a this compound formulation under accelerated conditions of temperature and humidity.

Materials:

  • This compound formulation

  • Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Appropriate packaging for the formulation

  • HPLC system with a suitable column for carotenoid analysis

  • Reference standard of this compound

Methodology:

  • Sample Preparation: Prepare a sufficient number of samples of the this compound formulation in its final proposed packaging.

  • Initial Analysis (T=0): Analyze a set of samples immediately to establish the initial concentration and purity of this compound. This includes visual inspection, pH measurement (if aqueous), and HPLC analysis.

  • Storage: Place the remaining samples in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 1, 2, 3, and 6 months).

  • Analysis: At each time point, perform the same analysis as in the initial step:

    • Visual Inspection: Note any changes in color, phase separation, or precipitation.

    • pH Measurement: For aqueous formulations, measure the pH.

    • HPLC Analysis: Quantify the amount of remaining this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time. Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant.

Workflow for Accelerated Stability Testing:

G Workflow for Accelerated Stability Testing of this compound A Start: Prepare Formulation Samples B Initial Analysis (T=0) - Visual, pH, HPLC A->B C Place Samples in Stability Chamber (e.g., 40°C / 75% RH) B->C D Pull Samples at Time Points (1, 2, 3, 6 months) C->D E Analyze Samples at Each Time Point - Visual, pH, HPLC D->E F Plot [this compound] vs. Time E->F G Determine Degradation Kinetics & Rate F->G H End: Evaluate Stability & Predict Shelf-life G->H G Oxidative Stress Response and this compound Biosynthesis A External Stressors (e.g., UV Light, H₂O₂) B Generation of Reactive Oxygen Species (ROS) A->B C Cellular Oxidative Stress B->C D Activation of Stress Signaling Pathways (e.g., MAP Kinase Pathway) C->D E Upregulation of Antioxidant Genes D->E F Increased Biosynthesis of Carotenoids D->F I ROS Scavenging & Cellular Protection E->I G Torulene F->G H This compound G->H Oxidation H->I

References

Technical Support Center: Stabilization of Torularhodin for Commercial Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing Torularhodin for commercial applications. Given that this compound is a highly unstable compound, this guide offers insights into common challenges and methodologies to enhance its stability.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is highly susceptible to degradation from exposure to light, heat, and oxygen.[1] Its conjugated double bond system, responsible for its antioxidant properties and color, is prone to oxidation, which leads to a loss of color and bioactivity.[1] Additionally, acidic conditions can contribute to its degradation.[2]

Q2: What are the most promising methods for stabilizing this compound?

A2: Encapsulation is one of the most effective strategies to improve the stability of carotenoids like this compound.[3] Techniques such as spray drying, liposomal encapsulation, and inclusion in cyclodextrin complexes can protect this compound from environmental factors.[3] The choice of method depends on the intended application and desired release characteristics.

Q3: How does the antioxidant activity of this compound compare to other carotenoids, and does this affect its stability?

A3: this compound has demonstrated stronger antioxidant activity than β-carotene in scavenging peroxyl radicals and inhibiting degradation by singlet oxygen.[2][4] This high reactivity, while beneficial for its therapeutic effects, also contributes to its inherent instability. Its potent antioxidant capacity means it readily reacts with oxidizing agents, leading to its own degradation.

Q4: Can the addition of other antioxidants improve this compound's stability?

A4: Yes, co-encapsulating this compound with other antioxidants can enhance its stability. For other carotenoids, antioxidants like butylated hydroxytoluene (BHT) and tert-butylhydroquinone (TBHQ) have been shown to significantly minimize degradation. It is plausible that similar effects would be observed for this compound.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation pathway for carotenoids is oxidation, which involves the interruption of the conjugated double bonds.[1] While specific degradation products for this compound are not extensively documented in publicly available literature, analysis of other carotenoids suggests that degradation would result in smaller molecules with shorter conjugated systems, leading to a loss of color and biological activity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a suitable method for identifying these degradation products.[5][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of red color in this compound solution Oxidation due to exposure to air and/or light.- Handle solutions under an inert atmosphere (e.g., nitrogen or argon).- Use amber vials or wrap containers in foil to protect from light.- Store solutions at low temperatures (e.g., 4°C or -20°C).
Low encapsulation efficiency during spray drying - Inappropriate wall material.- Suboptimal spray drying parameters (inlet/outlet temperature, feed flow rate).- Select a wall material with good emulsifying and film-forming properties (e.g., gum arabic, maltodextrin, whey protein isolate).- Optimize spray drying conditions to ensure rapid formation of a protective shell without excessive heat degradation. Lower outlet temperatures generally yield higher carotenoid recovery.
Precipitation of this compound in aqueous formulations Poor solubility of the lipophilic this compound molecule.- Utilize encapsulation techniques like liposomes or nanoemulsions to improve dispersibility in aqueous media.- Formulate with food-grade stabilizers such as Tween 80, gelatin, and pectin.
Degradation of this compound during extraction - Use of harsh solvents.- Prolonged extraction times at elevated temperatures.- Exposure to acidic conditions.- Employ milder extraction solvents like a hexane-acetone mixture.- Minimize extraction time and temperature.- Avoid acidic treatments which can cause considerable carotenoid damage.[2]
Inconsistent results in stability studies - Variation in experimental conditions.- Lack of a standardized protocol for assessing stability.- Maintain consistent light, temperature, and oxygen exposure across all samples.- Use a validated HPLC method to quantify this compound concentration at each time point.- Follow a systematic approach to forced degradation studies.

Data Presentation

Table 1: Comparative Antioxidant Activity of this compound

CarotenoidRelative Antioxidant Activity (Compared to β-carotene)Source
This compoundMore effective at quenching singlet oxygen[4]
This compoundStronger scavenging activity toward peroxyl radicals[1]
This compoundHigher Oxygen Radical Absorbance Capacity (ORAC) value[4]

Table 2: Stability of Encapsulated Carotenoids (Analogous Data for Beta-Carotene)

Encapsulation MethodWall MaterialStorage ConditionsRetention after 60 daysSource
Spray Drying (Proliposomes)Hydrogenated phosphatidylcholine, sucroseRefrigerated, under vacuum>90%
Freeze DryingPullulan, Whey Protein Isolate25°C, aw = 0.53Lower stability than spray-dried
Spray DryingPullulan, Whey Protein Isolate25°C, aw = 0.53Higher stability than freeze-dried

Note: This data is for β-carotene and serves as an illustrative example. Specific stability data for encapsulated this compound is limited in publicly available literature.

Table 3: Influence of Environmental Factors on this compound Production (Indirect Indicator of Stability)

FactorConditionEffect on this compoundSource
TemperatureHigher temperatures (e.g., 30°C vs 25°C)Increased synthesis[2]
LightLight irradiationCan enhance production[2]
pHpH 6.0-7.0Favors formation
AerationIncreased aeration rateCan decrease production[1]

Experimental Protocols

Protocol 1: General Procedure for Microencapsulation of this compound by Spray Drying (Adapted from methods for other carotenoids)

  • Preparation of the Emulsion:

    • Dissolve the wall material (e.g., a combination of maltodextrin and gum arabic) in purified water to create an aqueous phase.

    • Dissolve the this compound extract in a suitable food-grade oil (e.g., medium-chain triglyceride oil) to create the oil phase.

    • Homogenize the oil phase with the aqueous phase using a high-shear mixer to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Set the inlet air temperature to a range of 160-180°C and the outlet temperature to 80-90°C. Note: Optimal temperatures should be determined experimentally to maximize retention and powder quality.

    • The atomization speed and feed flow rate should be adjusted to produce a fine powder.

  • Powder Collection and Storage:

    • Collect the dried powder from the cyclone.

    • Store the microencapsulated this compound in an airtight, opaque container at low temperature (4°C) to minimize degradation.

Protocol 2: Stability Assessment of Encapsulated this compound

  • Sample Preparation:

    • Prepare samples of encapsulated this compound.

    • Prepare a control sample of unencapsulated this compound.

  • Forced Degradation Study:

    • Expose samples to various stress conditions:

      • Light: Store in a photostability chamber under controlled light intensity.

      • Heat: Store in ovens at different temperatures (e.g., 40°C, 60°C).

      • Oxygen: Store in open containers exposed to air versus sealed containers flushed with nitrogen.

  • Analysis:

    • At specified time intervals, withdraw samples.

    • Extract the this compound from the encapsulated matrix using a suitable solvent system (e.g., hexane/acetone).

    • Quantify the remaining this compound concentration using a validated HPLC method with UV/Vis detection.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant and half-life.

Mandatory Visualization

experimental_workflow start Start: Unstable this compound Extract define_reqs Define Stability Requirements (e.g., shelf-life, formulation type) start->define_reqs select_method Select Stabilization Method define_reqs->select_method encapsulation Encapsulation select_method->encapsulation  Encapsulation antioxidant Antioxidant Addition select_method->antioxidant Antioxidant   combined_approach Combined Approach select_method->combined_approach  Combined select_wall Select Wall Material (e.g., Polysaccharides, Proteins) encapsulation->select_wall optimize_process Optimize Encapsulation Process (e.g., Spray Drying, Liposome Formation) select_wall->optimize_process stability_testing Perform Stability Testing (Forced Degradation Studies) optimize_process->stability_testing select_antioxidant Select Antioxidant (e.g., Tocopherols, Ascorbic Acid) antioxidant->select_antioxidant optimize_concentration Optimize Concentration select_antioxidant->optimize_concentration optimize_concentration->stability_testing combined_approach->stability_testing analyze_results Analyze Degradation Kinetics (HPLC Analysis) stability_testing->analyze_results final_product End: Stable this compound Formulation analyze_results->final_product

Caption: Workflow for Developing a Stable this compound Formulation.

References

Technical Support Center: Engineering Yeast for Enhanced Torularhodin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the genetic engineering of yeast to achieve higher Torularhodin output.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound in yeast?

A1: this compound is a C40 carotenoid synthesized from the central metabolite acetyl-CoA via the mevalonate (MVA) pathway. The key steps involve the formation of geranylgeranyl pyrophosphate (GGPP), which is the precursor for all carotenoids. GGPP is converted to phytoene, which then undergoes a series of desaturation and cyclization reactions to form lycopene. Lycopene is a critical branch point. One branch leads to β-carotene, while the other leads to γ-carotene, which is the direct precursor for torulene. Finally, torulene is hydroxylated and oxidized to form this compound.[1][2][3]

Q2: Which yeast species are natural producers of this compound?

A2: The primary natural producers of this compound are red yeasts belonging to the genera Rhodotorula (e.g., R. mucilaginosa, R. glutinis) and Sporobolomyces.[1][4] These yeasts are known for their ability to synthesize a variety of carotenoids, including β-carotene, γ-carotene, torulene, and this compound.[3]

Q3: Can Saccharomyces cerevisiae be engineered to produce this compound?

A3: Yes, Saccharomyces cerevisiae is a common chassis for metabolic engineering and can be modified to produce this compound.[5] Since wild-type S. cerevisiae produces the precursor GGPP, the heterologous expression of the necessary carotenogenic genes (e.g., crtYB for phytoene synthase/lycopene cyclase and crtI for phytoene desaturase) from carotenoid-producing organisms is the primary strategy.[1][5] Further engineering to enhance precursor supply and introduce the specific enzymes for converting torulene to this compound is also required.

Q4: What are the key gene targets for overexpression to increase this compound yield?

A4: Key targets for overexpression are typically the rate-limiting enzymes in the carotenoid biosynthesis pathway. These include:

  • Phytoene synthase (encoded by crtB or part of crtYB): Often considered a major bottleneck, its overexpression can significantly boost the carbon flux into the carotenoid pathway.[1]

  • Geranylgeranyl diphosphate (GGPP) synthase: Increasing the pool of the direct precursor GGPP can enhance overall carotenoid production.

  • Genes in the mevalonate (MVA) pathway: Overexpressing genes like HMG1 (HMG-CoA reductase) can increase the supply of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for GGPP.[6]

  • Torulene-hydroxylating and oxidizing enzymes: The specific enzymes responsible for the final conversion of torulene to this compound are critical for maximizing the final product.

This compound Biosynthesis Pathway

The following diagram illustrates the metabolic pathway from the central precursor Geranylgeranyl Pyrophosphate (GGPP) to this compound.

Torularhodin_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) crtYB1 crtYB GGPP->crtYB1 Phytoene Synthase Phytoene Phytoene crtI crtI Phytoene->crtI Phytoene Desaturase Lycopene Lycopene beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene Cyclase crtYB2 crtYB Lycopene->crtYB2 Lycopene Cyclase gamma_Carotene γ-Carotene Torulene Torulene gamma_Carotene->Torulene torulene_ox Oxidase/ Hydrolase Torulene->torulene_ox This compound This compound crtYB1->Phytoene crtI->Lycopene crtYB2->gamma_Carotene torulene_ox->this compound

Caption: Metabolic pathway from GGPP to this compound in yeast.

Troubleshooting Guide

This guide addresses common issues encountered during the engineering and fermentation of yeast for this compound production.

Observed Problem Potential Cause Recommended Solution / Investigation
1. Low or No Red Pigmentation A. Failed Genetic Transformation: Introduced genes are not present or not expressed.1. Verify Transformants: Use colony PCR to confirm the presence of the integrated gene cassettes. 2. Check Promoters: Ensure the promoters driving your genes are active under your specific growth conditions. 3. RNA Analysis: Perform RT-qPCR to check the transcript levels of the heterologous genes.[6]
B. Sub-optimal Fermentation Conditions: pH, temperature, or aeration is not conducive to carotenoid production.1. Optimize pH and Temperature: Culture yeast at the optimal temperature (e.g., 20-30°C) and pH (e.g., 5.0-6.0).[7] 2. Improve Aeration: Ensure high oxygen availability, as desaturation and oxidation steps are oxygen-dependent. Use baffled flasks or increase agitation speed in bioreactors.[1]
C. Precursor Limitation: Insufficient supply of acetyl-CoA, IPP, or GGPP.1. Boost MVA Pathway: Overexpress key genes in the mevalonate pathway, such as tHMG1. 2. Carbon Source: Use a carbon source that promotes high acetyl-CoA flux, like glucose or glycerol.[1][7]
2. Strain Produces Precursors but Not this compound (e.g., Yellow/Orange Color) A. Inefficient Cyclase or Downstream Enzymes: The pathway is blocked after lycopene or torulene formation.1. Codon Optimize Genes: Ensure the heterologous genes for lycopene cyclase and torulene conversion are codon-optimized for your yeast chassis. 2. Enzyme Screening: Test different homologs of the required enzymes from various organisms to find one with higher activity in your host.
B. Competing Pathways: Carbon flux is diverted from γ-carotene to β-carotene.1. Gene Knockout: Consider down-regulating or knocking out competing lycopene cyclases that favor β-carotene synthesis.
3. Inconsistent Yields Between Batches A. Strain Instability: Plasmid loss or genomic instability of the engineered strain.1. Genomic Integration: Integrate the gene cassettes into the yeast genome for stable expression.[8] 2. Selective Pressure: If using plasmids, maintain consistent antibiotic or auxotrophic selection.
B. Variability in Inoculum: Inoculum age or cell density is inconsistent.1. Standardize Inoculum: Develop a strict protocol for inoculum preparation, ensuring consistent age, cell density, and viability.
4. Low Product Recovery During Extraction A. Inefficient Cell Lysis: The thick yeast cell wall prevents solvent access to intracellular carotenoids.1. Mechanical Disruption: Use bead beating (milling), high-pressure homogenization, or ultrasonication for efficient cell wall breakage.[9][10] 2. Chemical/Enzymatic Lysis: Pre-treatment with dilute acid (e.g., HCl) or enzymes can improve lysis efficiency.[9][11]
B. Improper Solvent Choice: The solvent is not effectively solubilizing the this compound.1. Solvent System: Use a mixture of solvents. Acetone is effective for initial extraction, followed by partitioning into a less polar solvent like hexane or petroleum ether.[11][12]

Quantitative Data Summary

The following tables summarize reported yields of carotenoids in various engineered and natural yeast strains.

Table 1: this compound and Precursor Yields in Rhodotorula Species

Yeast SpeciesCarbon SourceCultivation MethodMax Carotenoid Yield (mg/g DCW)This compound ContentReference
Rhodotorula mucilaginosaXylose/GlycerolBioreactor0.121~50.5 µg/g (purified)[7]
Rhodotorula glutinisGlucoseShake Flask~0.46 (total carotenoids)14.2 mg/100g cells[4]
Sporobolomyces ruberrimusRaw GlycerinBioreactor~0.42 (total carotenoids)350 mg/L (volumetric)[4]

DCW: Dry Cell Weight

Table 2: Carotenoid Production in Engineered Saccharomyces cerevisiae

Engineering StrategyStrain BackgroundMax β-Carotene Yield (mg/g DCW)Fold Increase vs. ControlReference
Overexpression of DID2WAT115.92.1[6][13]
Adaptive Lab Evolution (ALE)BL03-D-442.42.4[5]
Enzyme Fusion StrategyBeCaYeast-ARE~425.1 µg/L (Canthaxanthin)N/A[8]

Experimental Protocols & Workflows

General Experimental Workflow

The diagram below outlines the typical workflow for engineering a yeast strain for enhanced this compound production.

Workflow design 1. Design & Strategy - Select target genes - Choose promoters - Codon optimize construct 2. Construct Assembly - PCR amplification - Plasmid/cassette assembly design->construct transform 3. Yeast Transformation - Prepare competent cells - Introduce DNA (e.g., LiAc method) construct->transform selection 4. Selection & Verification - Plate on selective media - Colony PCR transform->selection culture 5. Cultivation & Fermentation - Small-scale screening - Bioreactor scale-up selection->culture extraction 6. Extraction & Quantification - Cell lysis - Solvent extraction - HPLC/Spectrophotometry culture->extraction analysis 7. Data Analysis & Iteration - Compare yields - Identify bottlenecks - Redesign extraction->analysis analysis->design Iterate

Caption: General workflow for yeast metabolic engineering.

Protocol 1: Yeast Transformation (Lithium Acetate/PEG Method)

This is a standard protocol for introducing DNA into Saccharomyces cerevisiae.

  • Inoculum: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Main Culture: Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0 (log phase).

  • Harvest Cells: Centrifuge the cells at 3,000 x g for 5 minutes. Discard the supernatant.

  • Wash: Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Prepare Transformation Mix: For each transformation, mix the following in a microfuge tube:

    • 240 µL PEG 3350 (50% w/v)

    • 36 µL Lithium Acetate (LiAc) 1.0 M

    • 50 µL Single-Stranded Carrier DNA (e.g., salmon sperm DNA, 2 mg/mL)

    • 1-5 µg of plasmid DNA or linearized DNA cassette in ≤ 34 µL of water.

  • Resuspend Cells: Resuspend the washed cell pellet in the transformation mix. Vortex thoroughly.

  • Heat Shock: Incubate the tube at 42°C for 40-60 minutes.

  • Recovery & Plating: Centrifuge the cells at 3,000 x g for 2 minutes. Remove the supernatant and resuspend the pellet in 1 mL of sterile water. Plate 100-200 µL onto selective agar plates.

  • Incubation: Incubate plates at 30°C for 2-4 days until colonies appear.

Protocol 2: Carotenoid Extraction and Quantification

This protocol is designed for the recovery and measurement of total carotenoids, including this compound.

  • Harvest Biomass: Centrifuge a known volume of yeast culture (e.g., 10 mL). Wash the pellet with distilled water and centrifuge again.

  • Determine Dry Weight: Dry the pellet at 60°C to a constant weight to determine the dry cell weight (DCW). For analytical purposes, a parallel sample should be used for DCW determination while the main sample proceeds to extraction.

  • Cell Lysis (Acid-Heat Method): Resuspend the wet pellet in 1 mL of 6 M HCl.[11] Incubate in a heating block at 100-105°C for 3 minutes.[11] Cool on ice immediately. This step is crucial for breaking the robust yeast cell wall.

  • Solvent Extraction:

    • Add 1 mL of acetone to the tube.[9][11]

    • Vortex vigorously for 5-10 minutes, or until the cell debris turns white. Protect the sample from light to prevent carotenoid degradation.

    • Centrifuge at 12,000 x g for 2 minutes to pellet the cell debris.

    • Carefully transfer the acetone supernatant, which contains the carotenoids, to a new light-protected tube.

    • Repeat the acetone extraction until the pellet is colorless.[11]

  • Quantification (Spectrophotometry):

    • Measure the absorbance of the pooled acetone extract at the λmax for total carotenoids (around 450-490 nm, depending on the exact composition). For this compound specifically, analysis is often done in chloroform or hexane.

    • For more accurate quantification and identification of this compound, HPLC analysis is required, using a C18 column and comparing retention times and spectra to an authentic standard.[14]

References

Technical Support Center: Optimizing pH for Torularhodin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing pH in Torularhodin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production and extraction?

A1: The optimal pH for this compound production by Rhodotorula species is generally between 6.0 and 7.0.[1] While optimal yeast growth may occur at a lower pH (around 5.0), a slightly acidic to neutral pH range specifically favors the synthesis of this compound.[1] Conversely, highly acidic conditions (pH 3.0) are unfavorable for carotenoid production, and cell growth can be limited at alkaline pH (8.0).[1] Some studies have indicated that this compound can be selectively produced at a high pH when supplemented with urea and glycerol.[2]

Q2: How does pH influence the profile of carotenoids produced by Rhodotorula?

A2: The pH of the culture medium can significantly alter the ratio of different carotenoids produced. For instance, in Rhodotorula mucilaginosa, increasing the initial pH of the medium from 4.0 to 7.0 led to an increase in this compound content from 20.1% to 36.0% of total carotenoids.[3] In contrast, the proportion of β-carotene decreased from 41.1% to 13.6% under the same conditions.[3] This demonstrates that a higher pH can selectively enhance the biosynthesis of this compound over other carotenoids.

Q3: Are there different extraction methods for this compound, and how does pH play a role?

A3: Yes, several methods are used for this compound extraction. The process typically involves cell wall disruption followed by solvent extraction.[2] Common methods for cell disruption include thermal acid treatment, saponification, and enzymatic lysis.[4][5] Thermal acid treatment has been found to be highly effective for releasing total carotenoids, including this compound.[4][5] Although carotenoids are generally more stable in alkaline conditions, the unique carboxylic acid group in this compound's structure makes its recovery sensitive to the pH of the extraction solvent.[4] For separation from other less polar carotenoids, extraction with an alkaline solution like methanolic potassium hydroxide can be used to selectively isolate the acidic this compound.[6]

Q4: What solvents are typically used for this compound extraction?

A4: A variety of organic solvents are used, often in combination, to extract carotenoids from yeast biomass.[7] Common choices include acetone, hexane, and methanol.[4][5] For purification, a solvent system of methanol/acetone/hexane (e.g., in a 2/2/1 v/v/v ratio) has been used effectively with a silica cartridge to separate this compound based on its polarity.[4][5] Chloroform has also been identified as a suitable solvent for the quantification of this compound using spectroscopy.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield Suboptimal pH of the culture medium.Maintain the culture medium pH between 6.0 and 7.0 for optimal this compound production.[1]
Inefficient cell disruption.Employ a robust cell disruption method such as thermal acid treatment to effectively release intracellular carotenoids.[4][5]
Incorrect extraction solvent polarity.Use a polar solvent or a combination of solvents to efficiently extract the polar this compound. For purification, consider using an alkaline solution to separate it from other carotenoids.[6]
Poor Selectivity for this compound Culture conditions favoring other carotenoids.Adjust the initial pH of the culture medium to the 6.0-7.0 range to specifically enhance this compound synthesis over β-carotene.[1][3]
Co-extraction of other carotenoids.Implement a purification step, such as silica cartridge chromatography with a methanol/acetone/hexane solvent system, to isolate this compound.[4][5]
Degradation of this compound during Extraction Use of harsh acidic conditions for cell disruption.While acid treatment can be effective, it may also lead to carotenoid degradation.[7] Optimize the duration and temperature of the treatment to minimize degradation.
Inappropriate solvent for storage.Store extracted this compound in a suitable solvent like chloroform and protect it from light and oxygen to prevent degradation.

Experimental Protocols and Data

Table 1: Effect of Initial Culture pH on Carotenoid Composition in Rhodotorula mucilaginosa
Initial pHThis compound Content (%)β-carotene Content (%)
4.020.141.1
7.036.013.6

Data adapted from a study on Rhodotorula mucilaginosa, demonstrating the influence of pH on the carotenoid profile.[3]

Detailed Protocol: pH Optimization for this compound Production and Extraction

This protocol outlines the key steps for optimizing the pH of the culture medium for enhanced this compound production and its subsequent extraction.

  • Culture Medium Preparation and pH Adjustment:

    • Prepare the desired culture medium for Rhodotorula sp. (e.g., YM broth).

    • Divide the medium into several flasks.

    • Adjust the initial pH of each flask to a different value within the range of 4.0 to 8.0 using sterile HCl or NaOH.

    • Inoculate the flasks with the Rhodotorula culture.

  • Cultivation:

    • Incubate the cultures under optimal conditions of temperature (typically 20-30°C) and agitation.[1]

    • Monitor cell growth and carotenoid production over time.

  • Cell Harvesting and Disruption:

    • Harvest the yeast cells by centrifugation.

    • Wash the cell pellet with distilled water.

    • Perform cell disruption using a method like thermal acid treatment for efficient release of intracellular carotenoids.[4][5]

  • Solvent Extraction:

    • Extract the carotenoids from the disrupted cell mass using a suitable solvent system, such as a mixture of acetone and hexane.[7]

    • Repeat the extraction until the cell debris is colorless.

  • This compound Separation and Quantification:

    • Combine the solvent extracts.

    • To selectively separate this compound, perform an extraction with an alkaline methanolic solution (e.g., 0.1 N methanolic KOH), which will dissolve the acidic this compound, leaving other carotenoids in the non-polar solvent phase.[6]

    • Quantify the this compound concentration in the alkaline phase using a spectrophotometer at its maximum absorbance wavelength (around 500 nm).[8]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification & Analysis A Prepare Culture Medium B Adjust pH (4.0 - 8.0) A->B C Inoculate Rhodotorula sp. B->C D Incubate (20-30°C) C->D E Harvest Cells D->E F Cell Disruption (e.g., Thermal Acid Treatment) E->F G Solvent Extraction (e.g., Acetone/Hexane) F->G H Selective Extraction (Alkaline Methanol) G->H I Quantify this compound (Spectrophotometry) H->I

Caption: Experimental workflow for pH optimization of this compound extraction.

logical_relationship pH Initial Culture pH This compound This compound Yield pH->this compound Optimal at 6.0-7.0 BetaCarotene β-carotene Yield pH->BetaCarotene Favored at lower pH (e.g., 4.0) YeastGrowth Yeast Growth pH->YeastGrowth Optimal at ~5.0

Caption: Influence of initial culture pH on key experimental outcomes.

References

Technical Support Center: Selection of High-Torularhodin Producing Yeast Strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for the successful selection and cultivation of high-torularhodin producing yeast strains.

Frequently Asked Questions (FAQs)

Q1: Which yeast genera are known for producing high levels of Torularhodin?

A1: The primary producers of this compound are red yeasts, particularly from the genera Rhodotorula and Sporobolomyces.[1][2] Species such as Rhodotorula mucilaginosa, Rhodotorula glutinis, and Sporobolomyces ruberrimus have been extensively studied for their ability to synthesize significant amounts of this compound and other carotenoids like β-carotene and torulene.[2][3][4]

Q2: What is the general workflow for selecting a high-producing this compound strain?

A2: The typical workflow involves several key stages: isolation of pigmented yeasts from various environmental sources, primary screening based on colony color and growth rate, secondary screening to quantify total carotenoid production, strain identification, and finally, optimization of culture conditions to maximize this compound yield.[5][6] Strain improvement techniques, such as mutagenesis, can also be integrated into this workflow to enhance production.[3][7]

Q3: What are the key factors that influence this compound yield?

A3: this compound production is influenced by a combination of physical and chemical factors. Key parameters include culture medium composition (carbon and nitrogen sources), temperature, pH, aeration, and light exposure.[8][9] Additionally, stress conditions, such as oxidative stress induced by chemical agents or exposure to UV-B radiation, have been shown to significantly increase this compound synthesis, suggesting it plays a protective role in the yeast cell.[4][10]

Q4: How can I increase the this compound yield from my yeast culture?

A4: To enhance this compound production, you can optimize fermentation conditions and apply specific stress factors. Strategies include:

  • Media Optimization: Adjusting the carbon-to-nitrogen (C/N) ratio and selecting optimal carbon (e.g., glucose, glycerol) and nitrogen (e.g., peptone, yeast extract) sources.[11][12]

  • Cultivation Parameters: Maintaining optimal temperature (typically 25-30°C) and pH (around 6.0-7.0).[8][13][14]

  • Stress Induction: Exposing the culture to controlled light or oxidative stress can trigger a protective response, leading to higher this compound accumulation.[4][10]

  • Strain Improvement: Employing mutagenesis techniques, like UV-B irradiation, to generate hyper-producing mutants.[3][7]

Q5: What methods are used for the extraction and quantification of this compound?

A5: Extraction of intracellular this compound requires cell wall disruption followed by solvent extraction. Common methods for cell lysis include acid treatment, enzymatic disruption, or mechanical milling.[4][14] Once the cells are disrupted, this compound is extracted using organic solvents like acetone, methanol, or hexane.[15][16] Quantification is typically performed using UV-Vis spectrophotometry or more accurately by High-Performance Liquid Chromatography (HPLC) with a photodiode array detector, which allows for the separation and quantification of individual carotenoids.[3][17]

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low or no red pigmentation in yeast colonies. 1. Incorrect yeast strain selected. 2. Suboptimal growth medium or conditions. 3. Culture is too young; pigment has not had time to develop.1. Ensure you are working with a known carotenogenic species, like Rhodotorula or Sporobolomyces.[1] 2. Use a suitable medium such as YPD or MMS and incubate at the optimal temperature (25-30°C) and pH (6.0-7.0).[3][8][17] 3. Extend the incubation period, as carotenoid production often increases in the stationary phase (typically after 72-120 hours).[8][13]
Good cell growth, but low this compound yield. 1. Culture conditions favor biomass over pigment production. 2. Inadequate aeration. 3. The metabolic pathway is favoring other carotenoids (e.g., β-carotene) over this compound.1. Modify the C/N ratio in the medium; a lower ratio can sometimes favor pigment production over lipid biosynthesis.[9] Induce mild oxidative or light stress to stimulate this compound synthesis as a protective mechanism.[4][10] 2. Increase the aeration rate; carotenoid synthesis is an aerobic process.[9][12] 3. Analyze the full carotenoid profile with HPLC. Strain-specific factors and culture conditions can alter the final carotenoid composition.[11] Higher temperatures may enhance this compound synthesis over β-carotene.[18]
Difficulty in extracting carotenoids from the yeast pellet. 1. Inefficient cell wall disruption. 2. Incorrect solvent or solvent mixture used for extraction.1. The rigid yeast cell wall must be effectively disrupted. Try methods like thermal acid treatment, bead milling, or enzymatic lysis prior to solvent addition.[4][14][17] 2. Use a sequence of solvents. Acetone is effective for initial extraction from the wet biomass, followed by partitioning into hexane.[16] this compound's carboxyl group makes it slightly more polar than carotenes, which can be exploited for selective extraction.[18][19]
Inconsistent this compound yields between batches. 1. Variability in inoculum preparation (age, size). 2. Minor deviations in media components or cultivation parameters (pH, temperature). 3. Genetic instability of a mutant strain.1. Standardize your inoculum preparation protocol, ensuring consistent cell density and physiological state.[5] 2. Precisely control all environmental parameters using a bioreactor if possible. Calibrate pH meters and thermometers regularly. 3. If using a mutant, periodically re-select single colonies with the desired high-pigment phenotype to maintain strain integrity.[3]

Data Presentation

Table 1: this compound and Total Carotenoid Production in Various Yeast Strains

Yeast StrainCarbon SourceTotal CarotenoidsThis compound ContentReference
Rhodotorula mucilaginosa I2002Glucose (10 g/L)121.3 ± 7.0 µg/g dw50.5 ± 3.0 µg/g dw (41.7% of total)[17]
Rhodotorula mucilaginosa I2002Glycerol78.1 ± 3.0 µg/g dw32.0 ± 1.0 µg/g dw (41.0% of total)[17]
Rhodotorula mucilaginosa I2002Xylose56.0 ± 6.0 µg/g dw17.4 ± 1.0 µg/g dw (31.1% of total)[17]
Rhodotorula glutinisConcentrated Grape Must915.4 µg/g dw721.3 µg/g dw (78.8% of total)[12]
Sporobolomyces ruberrimus H110Technical Glycerol3.84 mg/g3.70 mg/g (96.4% of total)[15]
Rhodotorula sp. ELP2022Mineral Synthetic Medium293 µg/g dw151.8 µg/g dw (51.8% of total)[18]

dw: dry weight

Table 2: Optimized Conditions for Carotenoid Production by Rhodotorula Strains

ParameterRhodotorula glutinisRhodotorula mucilaginosaRhodotorula sp. ATL72Reference
Temperature 30 °C30 °C27.5 °C[8]
Initial pH 6.66.66.7[8]
Incubation Time 120 hours120 hours98 hours[8]
NaCl Concentration 3%6%3.5%[8]
Optimal Media Components N/AN/AMalt Extract, Fructose, Urea, Yeast Extract

Visualizations

Diagrams of Pathways and Workflows

Torularhodin_Biosynthesis_Pathway cluster_legend Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene crtYB (Phytoene Synthase) Lycopene Lycopene Phytoene->Lycopene crtI (Phytoene Desaturase) g_Carotene γ-Carotene Lycopene->g_Carotene crtYB (Lycopene Cyclase) b_Carotene β-Carotene Lycopene->b_Carotene crtYB (Lycopene Cyclase) Torulene Torulene g_Carotene->Torulene This compound This compound Torulene->this compound Hydroxylation & Oxidation Key_Intermediate Key Intermediate Final_Product Target Product

Caption: this compound biosynthesis pathway in Rhodotorula yeasts.[1][20]

Strain_Selection_Workflow cluster_0 Isolation & Primary Screening cluster_1 Secondary Screening & Identification cluster_2 Strain Improvement & Optimization cluster_3 Final Selection Isolation 1. Isolate pigmented yeasts from environmental samples PrimaryScreening 2. Primary Screening: Select colonies based on color and growth rate Isolation->PrimaryScreening SecondaryScreening 3. Secondary Screening: Quantify total carotenoids of promising isolates PrimaryScreening->SecondaryScreening Identification 4. Identify best performers (morphological & molecular) SecondaryScreening->Identification Mutagenesis 5. Strain Improvement (Optional): Mutagenesis (e.g., UV-B) Identification->Mutagenesis Optimization 6. Optimize Culture Conditions: (Medium, pH, Temp, etc.) Identification->Optimization Mutagenesis->Optimization FinalSelection 7. Select high-torularhodin producing strain Optimization->FinalSelection

Caption: Experimental workflow for selecting high-producing yeast strains.[5][6]

Experimental Protocols

Protocol 1: Screening and Isolation of Carotenoid-Producing Yeast

This protocol is adapted from methodologies for isolating and screening pigmented yeasts.[5][6]

  • Sample Collection: Collect samples from sources rich in yeasts, such as flowers, fruits, and tree exudates.[5]

  • Isolation: Serially dilute the samples in sterile water and plate them onto YM agar (3 g/L yeast extract, 3 g/L malt extract, 5 g/L peptone, 10 g/L dextrose, 20 g/L agar, pH 4.5-5.0).[3]

  • Incubation: Incubate plates at 25-30°C for 5-7 days.

  • Primary Screening: Visually inspect plates for pigmented (red, orange, pink) colonies. Select distinct colonies based on intense coloration and robust growth. Streak each selected colony onto a fresh plate to ensure purity.[5]

  • Secondary Screening: Inoculate each pure isolate into a liquid medium (e.g., YPD). Grow cultures in a shaker (180-200 rpm) at 25-30°C for 72-120 hours.[13]

  • Analysis: Harvest the cells by centrifugation. Extract the total carotenoids and measure the yield spectrophotometrically to identify the most promising strains for further study.[5]

Protocol 2: Strain Improvement by UV-B Mutagenesis

This protocol describes a general method for creating hyper-producing mutants.[3][7]

  • Cell Preparation: Grow the selected parent strain in liquid medium to the logarithmic phase.

  • Harvest and Resuspend: Centrifuge the culture to pellet the cells. Wash the pellet twice with sterile distilled water and resuspend in water to a concentration of approximately 10⁷ cells/mL.[3]

  • UV-B Exposure: Place 5 mL of the cell suspension in a sterile petri dish or quartz tube. Expose the cells to UV-B radiation (e.g., at a dose of 100-200 J/m²). The optimal exposure time and distance from the UV source should be determined empirically to achieve a survival rate of 1-5%.

  • Plating: Immediately after exposure, plate serial dilutions of the irradiated cell suspension onto YM or YPD agar plates.

  • Incubation and Selection: Incubate the plates in the dark at 20-25°C for 48-72 hours to prevent DNA photo-repair processes.[3] Screen the resulting colonies for those with a more intense reddish color compared to the parent strain.

  • Verification: Isolate the selected hyper-pigmented colonies and quantify their this compound production in liquid culture to confirm the improvement.

Protocol 3: Cultivation for this compound Production

This protocol outlines a batch cultivation process in a shake flask.

  • Inoculum Preparation: Inoculate a single colony of the selected high-producing strain into 50 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) in a 250 mL flask. Incubate at 30°C, 210 rpm for 72 hours.[17][18]

  • Production Culture: Transfer the inoculum to the production medium at a starting concentration of approximately 1 g/L dry cell weight.[17] The production medium can be a synthetic medium or an optimized complex medium (see Table 2).

  • Incubation: Incubate the production culture at the optimized temperature (e.g., 27.5°C), pH (e.g., 6.7), and agitation (e.g., 180 rpm) for 96-120 hours.[13][17]

  • Harvesting: After incubation, harvest the yeast cells by centrifugation (e.g., 3,000 x g for 10 min). Wash the cell pellet twice with distilled water.[17]

  • Biomass Determination: Dry a portion of the cell pellet at 60-100°C to a constant weight to determine the dry cell biomass.[3][17] The remaining pellet can be stored at -20°C or -40°C for carotenoid extraction.[3][17]

Protocol 4: this compound Extraction and Quantification

This protocol combines cell disruption and solvent extraction for analysis.[3][17]

  • Cell Disruption (Thermal Acid Treatment): Resuspend a known weight of the lyophilized or wet cell pellet in a suitable buffer. Add an equal volume of HCl (e.g., 4M) and incubate in a water bath at 55-60°C for 1 hour to lyse the cells.[17] Neutralize the solution afterward.

  • Initial Extraction: Add acetone to the lysed cell suspension and vortex vigorously for 1-2 minutes until the pellet becomes colorless. Centrifuge to separate the supernatant containing the pigments. Repeat this step until all color is removed from the pellet.[3]

  • Phase Separation: Combine all acetone supernatants. Add an equal volume of n-hexane and a smaller volume of distilled water to the mixture. Vortex and centrifuge to separate the phases. The carotenoids will partition into the upper hexane layer.[15]

  • Quantification (Spectrophotometry): Measure the absorbance of the hexane extract at the appropriate wavelength (around 485-500 nm). The total carotenoid concentration can be estimated using a standard formula.[15]

  • Quantification (HPLC): For accurate quantification of this compound, evaporate the hexane extract to dryness under nitrogen and redissolve in a suitable solvent for HPLC analysis (e.g., acetone/methanol). Use a C18 column and a gradient elution program. Identify and quantify this compound by comparing its retention time and absorption spectrum to a pure standard.[3]

References

Technical Support Center: Optimizing Torularhodin Production with Carbon Source Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments on the effect of carbon source on Torularhodin production by Rhodotorula species.

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my Rhodotorula culture growing well, but the characteristic red-pink color is faint, indicating low this compound production?

Answer:

Low pigment production despite good cell growth is a common issue. Several factors related to the carbon source could be at play:

  • Suboptimal Carbon Source: While many carbon sources support growth, they differ in their ability to induce carotenogenesis. Glucose, for instance, often promotes rapid biomass accumulation but may not lead to the highest this compound yields compared to other sugars like fructose or sucrose in some strains.[1][2]

  • Carbon Catabolite Repression: High concentrations of readily metabolizable sugars like glucose can repress the expression of genes involved in secondary metabolite production, including carotenoids.[3] The yeast prioritizes rapid growth over the production of these compounds.

  • Improper Carbon-to-Nitrogen (C/N) Ratio: The C/N ratio of your culture medium is crucial. A high C/N ratio, where carbon is in excess relative to nitrogen, often triggers a metabolic shift towards lipid and carotenoid production as the culture enters the stationary phase.[4][5] If the C/N ratio is too low, the yeast may continue to prioritize cell proliferation.

Solutions:

  • Test Alternative Carbon Sources: Experiment with different carbon sources such as fructose, sucrose, or glycerol. Some studies have shown that fructose can be more beneficial for carotenoid accumulation.[2][6]

  • Optimize C/N Ratio: Systematically vary the concentration of your carbon source while keeping the nitrogen source constant to identify the optimal C/N ratio for this compound production in your specific Rhodotorula strain. Ratios of 20:1 to 50:1 have been shown to stimulate carotenoid formation.[4]

  • Fed-Batch Cultivation: Consider a fed-batch strategy where the carbon source is added incrementally. This can help maintain a lower, non-repressive concentration of the sugar in the medium, encouraging carotenoid synthesis throughout the cultivation period.

Question 2: My this compound yield is inconsistent across different batches, even when using the same carbon source and media composition. What could be the cause?

Answer:

Inconsistent yields can be frustrating. Besides obvious factors like contamination, subtle variations in your experimental setup can have a significant impact:

  • Initial pH of the Medium: The starting pH of your culture medium influences nutrient uptake and enzyme activity. The optimal pH for carotenoid production in Rhodotorula is generally between 5.0 and 6.5.[1][5]

  • Aeration and Shaking Speed: Carotenoid biosynthesis is an aerobic process. Inadequate oxygen supply can limit production. The shaking speed of your incubator affects the oxygen transfer rate in the culture flasks.

  • Light Exposure: Light can be a stimulant for carotenogenesis in some Rhodotorula species, leading to increased this compound production.[5][7] However, the effect can be strain-dependent.

Solutions:

  • Standardize pH Adjustment: Always measure and adjust the pH of your medium to a consistent starting value before inoculation.

  • Maintain Consistent Aeration: Use the same type and size of culture flasks with a consistent volume of medium to ensure a similar surface area-to-volume ratio. Maintain a constant shaking speed across all experiments.

  • Control Light Conditions: For consistency, either cultivate your yeast in complete darkness or under a standardized light-dark cycle with a defined light intensity.

Question 3: I am using a complex, undefined medium (e.g., molasses, whey) as a carbon source and my results are not reproducible. How can I improve this?

Answer:

Complex media are cost-effective but inherently variable.

  • Batch-to-Batch Variation: The composition of agro-industrial byproducts can vary significantly from one batch to another, affecting the concentration of sugars, inhibitory compounds, and micronutrients.

  • Presence of Inhibitors: Some complex substrates may contain compounds that inhibit yeast growth or carotenoid synthesis.

Solutions:

  • Characterize Your Substrate: If possible, analyze each new batch of your complex carbon source for its sugar content and the presence of potential inhibitors.

  • Supplement with a Defined Carbon Source: To improve consistency, you can supplement your complex medium with a known concentration of a defined carbon source like glucose or sucrose.

  • Develop a Pre-treatment Protocol: Consider pre-treating your complex substrate to remove inhibitory compounds. This could involve methods like detoxification or clarification.

Frequently Asked Questions (FAQs)

Q1: Which carbon source generally produces the highest this compound yield?

A1: There is no single "best" carbon source, as the optimal choice is often strain-dependent. However, studies have shown that while glucose supports excellent biomass production, other carbon sources like fructose, sucrose, and glycerol can lead to higher specific carotenoid yields (production per cell mass) in some Rhodotorula strains.[1][2][6] It is recommended to empirically test a variety of carbon sources for your specific strain.

Q2: How does the concentration of the carbon source affect this compound production?

A2: The concentration of the carbon source is a critical factor. Very high initial concentrations can lead to substrate inhibition or the Crabtree effect, where aerobic fermentation is suppressed, potentially reducing yields.[8] Conversely, if the carbon source is depleted too early, the culture may not have sufficient time to produce significant amounts of this compound, which is often synthesized during the stationary phase. Optimization of the initial concentration is therefore essential.

Q3: Can mixed carbon sources be beneficial for this compound production?

A3: Yes, using a combination of carbon sources can be a successful strategy. For example, a small amount of an easily metabolizable sugar like glucose can support initial rapid growth, while a less-preferred sugar that is consumed later can promote carotenogenesis during the stationary phase. Some studies have shown enhanced lipid and carotenoid production with mixed substrates.[9]

Q4: What is the role of the carbon source in the this compound biosynthesis pathway?

A4: The carbon source provides the fundamental building blocks for this compound synthesis. Through glycolysis and the Krebs cycle, carbon sources are converted into acetyl-CoA, which is the precursor for the mevalonate pathway. This pathway generates isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon isoprenoid units that are sequentially condensed to form the 40-carbon backbone of carotenoids, which is then modified to produce this compound.[10] The type and availability of the carbon source can also regulate the expression of key enzymes in this pathway.[3]

Data Presentation

Table 1: Effect of Different Carbon Sources on Biomass and Total Carotenoid Production in Rhodotorula sp.

Carbon SourceStrainBiomass (g/L)Total Carotenoids (µg/L)Reference
GlucoseR. mucilaginosa4.7 ± 0.3566.6 ± 31.0[11]
GlycerolR. mucilaginosa2.4 ± 0.1185.5 ± 7.0[11]
XyloseR. mucilaginosa1.9 ± 0.1104.9 ± 10.0[11]
SucroseRhodotorula sp. Rd1-526[1]
SucroseRhodotorula sp. Rd2-488[1]
GlycerolRhodotorula sp. Rd3-198[1]

Table 2: Effect of Carbon Source on the Proportion of Different Carotenoids in Rhodotorula glutinis

Carbon Sourceβ-carotene (%)Torulene (%)This compound (%)Reference
Glucose50.322.711.6[7]
Galactose--Stimulated biosynthesis[12]

Experimental Protocols

Protocol 1: Screening of Carbon Sources for this compound Production

This protocol provides a general methodology for comparing the effects of different carbon sources on this compound production in a Rhodotorula species.

1. Strain and Inoculum Preparation:

  • Culture your Rhodotorula strain on a suitable agar medium (e.g., YPD agar) at 25-30°C for 48-72 hours.
  • Prepare a pre-culture by inoculating a single colony into a liquid medium (e.g., YPD broth) and incubating at 25-30°C with shaking (e.g., 180 rpm) for 24-48 hours until it reaches the exponential growth phase.

2. Fermentation Media:

  • Prepare a basal mineral salt medium. A typical composition could be (per liter): (NH₄)₂SO₄, 2 g; KH₂PO₄, 2 g; MgSO₄·7H₂O, 0.5 g; yeast extract, 1 g.[11]
  • Divide the basal medium into separate flasks and add your desired carbon sources (e.g., glucose, fructose, sucrose, glycerol, xylose) to a final concentration of, for example, 20-40 g/L.
  • Adjust the pH of each medium to a standardized value (e.g., 6.0) before autoclaving.

3. Fermentation:

  • Inoculate each flask containing a different carbon source with the pre-culture to a starting optical density (OD₆₀₀) of approximately 0.1.
  • Incubate the flasks at 25-30°C with shaking (e.g., 180 rpm) for a defined period (e.g., 96-120 hours).

4. Sample Analysis:

  • At regular intervals, withdraw samples to measure cell growth (OD₆₀₀ or dry cell weight) and pH.
  • At the end of the fermentation, harvest the cells by centrifugation.
  • Extract the carotenoids from the cell pellet using a suitable solvent system (e.g., acetone, methanol, or a mixture). This may require cell disruption methods like bead beating or sonication.
  • Quantify the total carotenoid content spectrophotometrically.
  • Analyze the specific carotenoid profile, including this compound, using High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis Strain Rhodotorula Strain Preculture Inoculum Preparation Strain->Preculture Inoculation Inoculation Preculture->Inoculation Media Basal Medium Preparation Carbon_Sources Addition of Different Carbon Sources Media->Carbon_Sources Carbon_Sources->Inoculation Fermentation Fermentation (Controlled Temperature, Shaking) Inoculation->Fermentation Sampling Sampling Fermentation->Sampling Cell_Harvest Cell Harvesting Sampling->Cell_Harvest Extraction Carotenoid Extraction Cell_Harvest->Extraction Quantification Spectrophotometry (Total Carotenoids) Extraction->Quantification HPLC HPLC Analysis (this compound Quantification) Extraction->HPLC

Caption: Experimental workflow for screening carbon sources.

Signaling_Pathway cluster_input Carbon Source Metabolism cluster_pathway Central Carbon Metabolism & Biosynthesis cluster_regulation Regulation Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glycerol Glycerol Glycerol->Glycolysis Fructose Fructose/Sucrose Fructose->Glycolysis AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP Carotenoid_Backbone Carotenoid Backbone (Phytoene, Lycopene) IPP_DMAPP->Carotenoid_Backbone gamma_Carotene γ-Carotene Carotenoid_Backbone->gamma_Carotene Torulene Torulene gamma_Carotene->Torulene This compound This compound Torulene->this compound Repression Catabolite Repression (High Glucose) Repression->Mevalonate Inhibits Induction Induction (e.g., Fructose) Induction->Mevalonate Promotes

Caption: Influence of carbon source on this compound biosynthesis.

References

Validation & Comparative

Torularhodin vs. Astaxanthin: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for potent antioxidant compounds, two carotenoids, torularhodin and astaxanthin, have emerged as subjects of significant scientific interest. This guide provides a detailed, objective comparison of their antioxidant capacities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and astaxanthin exhibit robust antioxidant properties through their ability to quench singlet oxygen and scavenge free radicals. While astaxanthin is a well-documented antioxidant with a significantly high Oxygen Radical Absorbance Capacity (ORAC) value, recent studies have begun to quantify the potent antioxidant effects of this compound. This comparison guide synthesizes available data to offer a side-by-side evaluation of their efficacy in various antioxidant assays and their influence on cellular signaling pathways.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacities of this compound and astaxanthin have been evaluated using various in vitro assays, primarily DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the ORAC assay. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the free radicals, is a key metric in DPPH and ABTS assays, with a lower value indicating higher antioxidant activity. The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative damage.

Antioxidant AssayThis compoundAstaxanthinReference Compound
DPPH Radical Scavenging Activity (IC50) 9.38 µM[1]15.39 - 56.25 µg/mLAscorbic Acid (Vitamin C)
ABTS Radical Scavenging Activity (IC50) 1.96 µM[1]20.32 - 25.53 µg/mLTrolox
Oxygen Radical Absorbance Capacity (ORAC) Reported to be higher than β-carotene (3.9 vs 3.78)[2]2,822,200 µmol TE/100gTrolox

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions. The provided data for astaxanthin is a range from multiple sources to reflect this variability.

Signaling Pathway Modulation

Both this compound and astaxanthin exert their antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response. A primary pathway influenced by both carotenoids is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2/HO-1 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, this inhibition is lifted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and the synthesis of protective enzymes. Both this compound and astaxanthin have been shown to activate this pathway, thereby enhancing the cell's intrinsic antioxidant defenses.[1]

Nrf2_Pathway cluster_Nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides Torularhodin_Astaxanthin This compound / Astaxanthin Torularhodin_Astaxanthin->Keap1_Nrf2 promotes dissociation Nrf2_n Nrf2 Nrf2_n->ARE binds to

Figure 1: Nrf2/HO-1 Signaling Pathway Activation

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further research.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Workflow:

References

A Comparative Analysis of Torularhodin and Lycopene Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of two carotenoids: Torularhodin and Lycopene. While structurally similar, emerging research suggests distinct bioactivities that are of significant interest to the scientific community. This document synthesizes experimental data on their antioxidant, anti-inflammatory, and anti-cancer properties, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in research and development.

Antioxidant Activity

Both this compound and Lycopene are potent antioxidants, a characteristic attributed to their long, conjugated polyene chains which allow for effective scavenging of reactive oxygen species (ROS).[1][2][3] this compound, with its terminal carboxylic acid group and extended conjugated system, is suggested to possess stronger antioxidant activity than both β-carotene and lycopene.[2][4]

Comparative Antioxidant Data
CompoundAssayKey FindingsReference
This compound DPPH Radical ScavengingA methanolic extract showed strong antioxidant activity of 96%.[5][5]
This compound Singlet Oxygen QuenchingDemonstrated superior singlet oxygen quenching ability compared to β-carotene, attributed to its longer polyene chain.[2][2]
Lycopene DPPH Radical ScavengingIC50 = 4.57 ± 0.23 μg/mL, showing higher activity than Vitamin C (IC50 = 9.82 ± 0.42 μg/mL).[6][6]
Lycopene (Z-isomers) DPPH Radical ScavengingAntioxidant activity increases with the content of Z-isomers. IC50 values ranged from 140 µg/mL (5% Z-isomers) to 80 µg/mL (55% Z-isomers).[7][7]
Lycopene (Z-isomers) ABTS Radical ScavengingActivity increased with Z-isomer content. IC50 values were approximately 80 µg/mL (5% Z-isomers), 60 µg/mL (30% Z-isomers), and 35 µg/mL (55% Z-isomers).[7][7]
Experimental Workflow and Protocol

The following diagram and protocol detail a typical workflow for assessing antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating the free-radical scavenging ability of compounds like carotenoids.[8][9]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Sample/Standard Solutions C Add Sample/Standard to 96-well Plate A->C B Prepare DPPH Working Solution D Add DPPH Solution to Wells & Mix B->D C->D E Incubate in Dark (3-5 minutes) D->E F Read Absorbance at 517 nm E->F G Calculate % Inhibition or IC50 Value F->G

Fig 1. DPPH Radical Scavenging Assay Workflow.
Detailed Protocol: DPPH Radical Scavenging Assay

This protocol is a generalized procedure based on standard methodologies.[9][10]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound or Lycopene) in an appropriate solvent (e.g., methanol, ethanol).

    • Prepare a fresh working solution of DPPH radical in the same solvent to an absorbance of approximately 1.0 at 517 nm.[11]

  • Assay Procedure:

    • Add a defined volume of various concentrations of the test compound solution to separate wells of a 96-well microplate.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a blank (solvent only) and a control (solvent plus DPPH solution).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 3-5 minutes or longer, depending on the kinetics).[9]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Bioactivity

Chronic inflammation is a key driver of various pathologies. Carotenoids can modulate inflammatory pathways, with a significant focus on the Nuclear Factor-kappa B (NF-κB) signaling cascade. Lycopene has been shown to inhibit NF-κB signaling by preventing the phosphorylation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active NF-κB dimer.[12][13] While specific data for this compound's direct effect on NF-κB is less prevalent, its reported anti-inflammatory properties suggest it may act on similar pathways.[2][4]

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the inhibitory point of action for lycopene.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB_complex p65/p50/IκBα (Inactive NF-κB) p65 p65 p50 p50 p65_p50_nuc p65/p50 NFkB_complex->p65_p50_nuc IκBα Degradation & Nuclear Translocation Lycopene Lycopene/ This compound Lycopene->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription TNFa->TNFR Binds MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate (24h) for Adherence A->B C Treat with Compound (e.g., Lycopene) B->C D Incubate for Desired Exposure Period C->D E Add MTT Reagent to Each Well D->E F Incubate (1-4h) for Formazan Formation E->F G Add Solubilization Solution (e.g., DMSO) F->G H Mix to Dissolve Formazan Crystals G->H I Read Absorbance at ~570 nm H->I

References

A Comparative Guide to the Analysis of Torularhodin: HPLC-UV vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical methods for the quantification of Torularhodin: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, offering insights into the performance, protocols, and underlying principles of each technique.

Introduction to this compound and its Analysis

This compound is a red pigment and a C40 carotenoid synthesized by various microorganisms, notably the red yeast Rhodotorula. It possesses potent antioxidant properties, making it a compound of interest in the pharmaceutical, nutraceutical, and cosmetic industries. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a powerful and widely used technique for the separation, identification, and quantification of individual carotenoids from a mixture.[1] Its high resolution and sensitivity make it the gold standard for carotenoid analysis.

Experimental Protocol: HPLC-UV Analysis of this compound

1. Sample Preparation:

  • Extraction: Carotenoids are extracted from the microbial biomass (e.g., Rhodotorula yeast cells) using organic solvents. A common procedure involves cell lysis followed by extraction with a mixture of acetone and methanol. To prevent degradation, the extraction process should be carried out under subdued light and controlled temperature.

  • Saponification (Optional): To remove interfering lipids and chlorophylls, a saponification step with methanolic potassium hydroxide can be included.[2]

  • Final Preparation: The extracted carotenoids are dried under a stream of nitrogen and reconstituted in a suitable solvent, typically the initial mobile phase, before injection into the HPLC system.

2. HPLC-UV Conditions:

  • Column: A C18 or C30 reversed-phase column is typically used for carotenoid separation.

  • Mobile Phase: A gradient elution with a mixture of solvents such as acetonitrile, methanol, and methyl tert-butyl ether is commonly employed.[3]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection is performed at the maximum absorption wavelength (λmax) of this compound, which is approximately 494-507 nm depending on the solvent.[4]

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from authentic standards.

Performance Characteristics of a Validated HPLC-UV Method for this compound

The following table summarizes typical performance characteristics for a validated HPLC-UV method for this compound analysis, compiled from literature on carotenoid analysis.

ParameterTypical Performance
Linearity (R²)
> 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for the quantification of total carotenoids or a specific carotenoid if it is the predominant compound in a purified extract.[5] This method relies on the principle that carotenoids absorb light in the visible region of the electromagnetic spectrum.

Experimental Protocol: UV-Vis Spectrophotometric Analysis of this compound

1. Sample Preparation:

  • Extraction: Similar to the HPLC-UV method, this compound is extracted from the source material using organic solvents.

  • Purification: For accurate quantification of this compound, a purification step to separate it from other carotenoids and interfering substances is often necessary. This can be achieved through techniques like solid-phase extraction.

  • Solvent Selection: The purified this compound extract is dissolved in a solvent with a known absorption coefficient for this compound (e.g., chloroform, acetone, or n-hexane/ethanol).[4]

2. Spectrophotometric Measurement:

  • Wavelength Scan: A wavelength scan is performed to determine the λmax of the this compound extract.

  • Absorbance Measurement: The absorbance of the solution is measured at the λmax.

  • Quantification: The concentration of this compound is calculated using the Beer-Lambert law: A = εbc where:

    • A is the absorbance

    • ε is the molar absorptivity (or a specific absorption coefficient, E1%1cm)

    • b is the path length of the cuvette (typically 1 cm)

    • c is the concentration

Performance Characteristics of a Validated UV-Vis Spectrophotometric Method for this compound

The following table outlines typical performance characteristics for a validated UV-Vis spectrophotometric method for this compound analysis.

ParameterTypical Performance
Linearity (R²)
> 0.995
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL

Method Comparison: HPLC-UV vs. UV-Vis Spectrophotometry

FeatureHPLC-UVUV-Vis Spectrophotometry
Specificity High; separates this compound from other carotenoids and isomers.Low; measures total absorbance at a specific wavelength, prone to interference from other compounds with overlapping spectra.
Sensitivity High; capable of detecting and quantifying low concentrations.Moderate; generally less sensitive than HPLC-UV.
Throughput Lower; longer analysis time per sample.High; rapid measurement of multiple samples.
Cost High; requires expensive instrumentation and high-purity solvents.Low; relatively inexpensive instrumentation.
Complexity High; requires skilled personnel for method development and operation.Low; simpler operation and data analysis.
Information Provides quantitative and qualitative (identification) information.Primarily provides quantitative information on the total amount of the absorbing substance.

Visualizations

This compound Biosynthesis Pathway in Rhodotorula

Torularhodin_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ggpp Geranylgeranyl pyrophosphate (GGPP) mevalonate->ggpp phytoene Phytoene ggpp->phytoene crtYB lycopene Lycopene phytoene->lycopene crtI gamma_carotene γ-Carotene lycopene->gamma_carotene torulene Torulene gamma_carotene->torulene This compound This compound torulene->this compound Hydroxylation & Oxidation

Caption: Simplified biosynthetic pathway of this compound in Rhodotorula.

Experimental Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow start Yeast Cell Culture (Rhodotorula sp.) harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (e.g., Sonication, Grinding) harvest->lysis extraction Solvent Extraction (Acetone/Methanol) lysis->extraction saponification Saponification (optional) (Methanolic KOH) extraction->saponification partition Liquid-Liquid Partition (e.g., with Hexane) saponification->partition dry Drying (Nitrogen Evaporation) partition->dry reconstitute Reconstitution (Mobile Phase) dry->reconstitute filter Filtration (0.22 µm Syringe Filter) reconstitute->filter hplc HPLC-UV Analysis filter->hplc data Data Acquisition & Quantification hplc->data

Caption: General experimental workflow for this compound analysis by HPLC-UV.

Conclusion

The choice between HPLC-UV and UV-Vis spectrophotometry for this compound analysis depends on the specific requirements of the study. For applications demanding high specificity, sensitivity, and the ability to analyze complex mixtures, HPLC-UV is the superior method.[1] However, for rapid screening, quality control of purified extracts, or when cost and simplicity are major considerations, UV-Vis spectrophotometry can be a viable and efficient alternative.[5] Proper method validation is essential for both techniques to ensure the accuracy and reliability of the analytical results.

References

A Comparative Review of Torularhodin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of the potent antioxidant carotenoid, Torularhodin, from microbial sources is a critical step in harnessing its therapeutic potential. This guide provides a comprehensive comparison of prevailing extraction techniques, supported by quantitative data and detailed experimental protocols.

This compound, a xanthophyll carotenoid produced by red yeasts such as Rhodotorula and Sporobolomyces species, has garnered significant interest for its antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] The primary challenge in its utilization lies in developing cost-effective, efficient, and environmentally friendly downstream processing for its purification.[1][3] This review delves into a comparative analysis of various extraction methods, including conventional solvent-based techniques and modern, greener alternatives.

Comparative Analysis of Extraction Yields

The efficiency of this compound extraction is highly dependent on the chosen methodology, with significant variations in yield and purity observed across different techniques. The following table summarizes the quantitative data from key studies, offering a clear comparison of their performance.

Extraction MethodMicroorganismTotal Carotenoid Yield (µg/g dry weight)This compound Content (% of total carotenoids)This compound Yield (µg/g dry weight)Purity of this compound in final extract (%)Reference
Supercritical CO₂ Extraction (SC-CO₂) - Two Step Rhodotorula sp. ELP2022---97.9 ± 0.88[1][2][3]
Supercritical CO₂ Extraction (SC-CO₂) - with co-solvent Rhodotorula glutinis332.09 ± 27.32This compound was the major carotenoid--[4][5]
Conventional Acetone Extraction Rhodotorula glutinis19.9 ± 2.74β-carotene was the main carotenoid--[4][5]
Thermal Acid Treatment Rhodotorula mucilaginosa121.3 ± 7.041.7 ± 0.050.5 ± 3.063.0 ± 6.1 (after purification)[6][7]
Saponification Rhodotorula mucilaginosa--12.0 ± 2.013.6 ± 0.4 (after purification)[6]
Ultrasound-Assisted Enzymatic Lysis Rhodotorula mucilaginosa---21.7 ± 2.2 (after purification)[6]
Solvent Extraction (Acetone:Hexane 1:1) Sporobolomyces ruberrimus171.74-24 (after purification)-[8]
Solvent Extraction (Acetone:Ethyl Ether 1:1) Sporobolomyces ruberrimus172.19---[8]
Sunflower Oil Extraction Rhodotorula rubra958.68 (µg/mL medium)70.29--[9]

In-Depth Look at Key Extraction Protocols

The successful implementation of any extraction technique hinges on meticulous adherence to optimized protocols. Below are detailed methodologies for the most prominent this compound extraction methods.

Supercritical CO₂ (SC-CO₂) Extraction: A Two-Step Selective Process

This environmentally friendly method utilizes supercritical carbon dioxide as a solvent, offering high selectivity and avoiding the use of toxic organic solvents.[1][3] A novel two-step process has been developed for the selective isolation of this compound.[1][2]

Experimental Protocol:

  • Biomass Preparation: The yeast biomass is harvested, dried, and lysed to facilitate extraction.[1]

  • Step 1: Apolar Carotenoid Extraction: The lysed biomass is subjected to supercritical CO₂ (CO₂SC) without a co-solvent. This step selectively extracts apolar carotenoids like β-carotene and torulene.[1][2]

    • Temperature: 40°C[1][2]

    • Pressure: 300 bar[1][2]

    • CO₂ Flow Rate: 6 L/min[1][3]

  • Step 2: this compound Extraction: The residual biomass from the first step is then subjected to CO₂SC with the addition of a polar co-solvent, such as ethanol. This step selectively extracts the more polar this compound.[1][2]

    • Temperature: 40°C[1][2]

    • Pressure: 300 bar[1][2]

    • CO₂ Flow Rate: 6 L/min[3]

    • Co-solvent: Ethanol[1][2]

This two-step SC-CO₂ method has demonstrated remarkable efficiency, yielding a final extract where this compound constitutes up to 97.9% of the total carotenoids.[1][2][3]

Supercritical_CO2_Extraction cluster_setup Biomass Preparation cluster_step1 Step 1: Apolar Carotenoid Extraction cluster_step2 Step 2: this compound Extraction Yeast_Biomass Yeast Biomass Drying Drying Yeast_Biomass->Drying Lysis Cell Lysis Drying->Lysis SC_CO2_1 Supercritical CO₂ (40°C, 300 bar) Lysis->SC_CO2_1 Lysis->SC_CO2_1 Apolar_Carotenoids Apolar Carotenoids (β-carotene, torulene) SC_CO2_1->Apolar_Carotenoids Residual_Biomass Residual Biomass SC_CO2_1->Residual_Biomass SC_CO2_2 Supercritical CO₂ + Ethanol (40°C, 300 bar) Residual_Biomass->SC_CO2_2 Torularhodin_Extract This compound Extract (>95% Purity) SC_CO2_2->Torularhodin_Extract

Workflow for two-step supercritical CO₂ extraction of this compound.
Conventional Solvent Extraction

Organic solvent extraction remains a common method due to its simplicity.[6] However, it often requires multiple solvents and can lead to the co-extraction of other pigments, necessitating further purification steps.[6][8]

Experimental Protocol:

  • Cell Disruption: Yeast cells are disrupted to release intracellular carotenoids. This can be achieved using methods like grinding with glass beads.[8]

  • Solvent Extraction: A mixture of polar and non-polar solvents is used to extract the carotenoids. Common combinations include acetone:hexane (1:1 v/v) or acetone:ethyl ether (1:1 v/v).[8]

  • Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography with a silica stationary phase, to separate this compound from other carotenoids.[6][8]

While effective, solvent-based methods raise environmental concerns due to the use of volatile and potentially toxic organic compounds.[1][2]

Solvent_Extraction_Workflow Start Yeast Biomass Cell_Disruption Cell Disruption (e.g., with glass beads) Start->Cell_Disruption Solvent_Addition Addition of Organic Solvents (e.g., Acetone:Hexane) Cell_Disruption->Solvent_Addition Extraction Extraction of Total Carotenoids Solvent_Addition->Extraction Crude_Extract Crude Carotenoid Extract Extraction->Crude_Extract Purification Chromatographic Purification (e.g., Silica Column) Crude_Extract->Purification This compound Purified this compound Purification->this compound Other_Carotenoids Other Carotenoids Purification->Other_Carotenoids

General workflow for conventional solvent extraction of this compound.
Thermal Acid Treatment

This method involves the use of heat and acid to disrupt the yeast cell wall and release carotenoids.[6][7]

Experimental Protocol:

  • Acid Treatment: Yeast cells are treated with an acid solution.

  • Heating: The mixture is heated to facilitate cell lysis.

  • Extraction: The released carotenoids are then extracted using an appropriate solvent.

While this method can achieve good recovery of total carotenoids, acid treatment may lead to the degradation of some carotenoids.[10] It has been shown to be more effective for this compound recovery compared to saponification and ultrasound-assisted enzymatic lysis.[6]

Saponification

Saponification is a chemical process that uses a strong alkali to break down lipids, which can aid in the release of carotenoids.[6]

Experimental Protocol:

  • Alkaline Treatment: The yeast biomass is treated with a strong alkaline solution (e.g., potassium hydroxide).

  • Heating: The mixture is heated to promote the saponification of lipids.

  • Extraction: The carotenoids are then extracted with an organic solvent.

Saponification has been found to be unsuitable for the recovery of this compound, as it can lead to significant degradation of this specific carotenoid.[6] However, it can be effective for the recovery of other carotenoids like β-carotene and γ-carotene.[6]

Ultrasound-Assisted and Other Non-Conventional Methods

Emerging technologies such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are being explored as greener alternatives to conventional methods.[11][12] UAE uses high-frequency sound waves to create cavitation bubbles, which disrupt the cell walls and enhance solvent penetration.[11] These methods can reduce extraction time and solvent consumption.

Biosynthesis of this compound

Understanding the biosynthetic pathway of this compound can provide insights into optimizing its production in yeast. The pathway starts from geranylgeranyl pyrophosphate (GGPP) and proceeds through several enzymatic steps to produce γ-carotene, which is then converted to torulene and finally oxidized to this compound.[10][13]

Torularhodin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene cyclase Torulene Torulene gamma_Carotene->Torulene This compound This compound Torulene->this compound Oxidation

Simplified biosynthetic pathway of this compound.

Conclusion

The choice of an appropriate extraction method for this compound is a critical decision that impacts yield, purity, cost, and environmental footprint. While conventional solvent extraction is a well-established technique, its reliance on organic solvents is a significant drawback.

The two-step supercritical CO₂ extraction method emerges as a highly promising alternative, offering exceptional selectivity and purity without the use of toxic solvents.[1][2][3] This makes it a particularly attractive option for applications in the pharmaceutical and nutraceutical industries where product purity and safety are paramount.

Thermal acid treatment can provide good yields of total carotenoids, but the potential for degradation of the target compound must be carefully considered.[6] Saponification is generally not recommended for this compound extraction due to significant product loss.[6]

Further research into optimizing non-conventional methods like ultrasound-assisted and microwave-assisted extraction could lead to even more efficient and sustainable processes for obtaining this valuable bioactive compound. The continued development of advanced extraction and purification technologies will be instrumental in unlocking the full therapeutic potential of this compound.

References

A Researcher's Guide to Torularhodin Quantification: A Comparative Analysis of Key Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of natural product analysis, accurate quantification of bioactive compounds is paramount. Torularhodin, a fungal carotenoid with potent antioxidant properties, is a molecule of increasing interest. This guide provides a comprehensive cross-validation of common this compound quantification assays, offering a clear comparison of their performance, detailed experimental protocols, and supporting data to inform your methodological choices.

Comparative Performance of this compound Quantification Assays

The selection of an appropriate quantification assay for this compound depends on several factors, including the required accuracy, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most frequently employed methods: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Chromatographic separation of analytes based on their affinity for a stationary phase, followed by detection and quantification.Measurement of light absorbance at a specific wavelength by the analyte in solution.
Specificity High. Can separate and quantify individual carotenoids (e.g., this compound, β-carotene, torulene) in a complex mixture.[1][2][3]Low. Measures total absorbance at a given wavelength, making it accurate only for pure samples.[4] Other carotenoids can interfere.
Sensitivity High. Capable of detecting and quantifying low concentrations of this compound.Moderate. Sensitivity is dependent on the molar absorptivity of this compound.
Accuracy & Precision High accuracy and precision due to its ability to resolve individual compounds.[2]Accuracy can be compromised by interfering substances.[5] Precision is generally good for purified samples.
Typical Wavelength Detection is typically performed at the maximum absorbance of this compound, around 450 nm, 453 nm, or 498 nm.[1][6]The maximum absorption wavelength varies with the solvent: 494 nm in acetone, 514 nm in chloroform, and 499 nm in n-hexane/ethanol.[5]
Throughput Lower throughput due to the time required for chromatographic separation.High throughput, as multiple samples can be measured quickly.
Cost & Complexity Higher initial instrument cost and operational complexity.[2]Lower instrument cost and simpler operation.[2]
Validation Considered the "gold standard" method for carotenoid quantification.[2]Often used for rapid screening, but results should ideally be validated by HPLC.[2][5]

Experimental Protocols

Accurate quantification begins with robust and reproducible experimental protocols. Below are detailed methodologies for sample preparation and analysis using both HPLC and spectrophotometry.

Sample Preparation: Extraction and Purification of this compound

The extraction and purification steps are critical for obtaining accurate and reliable quantification results. The choice of method can significantly impact the recovery of this compound.

1. Cell Disruption and Extraction:

  • Objective: To release intracellular this compound from microbial cells (e.g., yeast).

  • Methods:

    • Solvent Extraction: Commonly used solvents include acetone, chloroform, and mixtures of n-hexane and ethanol.[5] The choice of solvent can affect the extraction efficiency and the subsequent analysis.

    • Thermal Acid Treatment: This method has been shown to be effective for releasing total carotenoids, including this compound.[5]

    • Supercritical Fluid Extraction (SFE): Using CO2 as a solvent is a more environmentally friendly technique that can be highly selective.[1]

    • Saponification: This method, which involves treatment with a strong base, can lead to significant loss of this compound and is therefore not recommended for its quantification.[5][7]

2. Purification:

  • Objective: To separate this compound from other carotenoids and interfering compounds.

  • Method:

    • Silica Cartridge Chromatography: this compound, being more polar than other carotenes like β-carotene and torulene, can be effectively separated using a silica cartridge. A non-polar solvent is used to elute the less polar carotenoids, followed by a more polar solvent to elute this compound.[5]

Quantification by High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Sample Preparation: The purified this compound extract is dried and then redissolved in a suitable solvent compatible with the HPLC mobile phase. The sample is filtered through a 0.45 µm filter before injection.[5]

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is used.[8] A C18 or C30 reversed-phase column is commonly employed for carotenoid separation.[9][10]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of solvents is typically used, for example, a mixture of acetonitrile, methanol, and dichloromethane.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Column Temperature: The column is often maintained at a constant temperature, for example, 30°C.[9]

    • Detection: The detector is set to monitor the absorbance at the maximum wavelength of this compound (e.g., 450 nm, 453 nm, or 498 nm).[1][6]

  • Quantification: A standard curve is generated using a purified this compound standard of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the standard curve.[3]

Quantification by UV-Visible Spectrophotometry

Protocol:

  • Sample Preparation: The purified this compound extract is dissolved in a specific solvent (e.g., chloroform, acetone, or a mixture of n-hexane/ethanol) to a known volume.[5]

  • Instrumentation: A UV-Visible spectrophotometer is used.

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) for this compound in the chosen solvent.[5] A blank containing only the solvent is used to zero the instrument.

  • Quantification: The concentration of this compound is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (or the specific absorption coefficient E1%1cm), b is the path length of the cuvette (typically 1 cm), and c is the concentration. The absorption coefficient for this compound in chloroform (E1%1cm) has been determined to be 3342.[5]

Visualizing the Workflow and Biosynthetic Pathway

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for this compound quantification and its biosynthetic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_quantification Quantification start Yeast Cell Culture cell_disruption Cell Disruption (e.g., Thermal Acid Treatment) start->cell_disruption extraction Solvent Extraction (e.g., Acetone, Chloroform) cell_disruption->extraction purification Purification (Silica Cartridge Chromatography) extraction->purification hplc HPLC Analysis purification->hplc High Specificity spectro Spectrophotometric Analysis purification->spectro Rapid Screening end Results hplc->end Accurate Quantification spectro->end Estimated Quantification

Caption: Experimental workflow for this compound quantification.

torularhodin_biosynthesis ggpp Geranylgeranyl pyrophosphate (GGPP) phytoene Phytoene ggpp->phytoene crtYB lycopene Lycopene phytoene->lycopene crtI gamma_carotene γ-Carotene lycopene->gamma_carotene crtYB torulene Torulene gamma_carotene->torulene This compound This compound torulene->this compound Hydroxylation & Oxidation crtYB crtYB crtI crtI crtYB2 crtYB oxidation Hydroxylation & Oxidation

Caption: Biosynthetic pathway of this compound in yeast.[11]

Conclusion

The choice between HPLC and spectrophotometry for this compound quantification hinges on the specific requirements of the research. For high-accuracy, publication-quality data, especially when dealing with complex mixtures of carotenoids, HPLC is the unequivocal method of choice.[2] Its ability to separate and individually quantify different carotenoids ensures the reliability of the results.[1][3]

By understanding the principles, advantages, and limitations of each assay, and by adhering to rigorous experimental protocols, researchers can ensure the generation of accurate and reproducible data in their study of the promising bioactive compound, this compound.

References

Assessing the Purity of Commercially Available Torularhodin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of a compound is paramount to the reliability and reproducibility of experimental results. This guide provides a framework for assessing the purity of commercially available Torularhodin, a carotenoid with significant antioxidant potential. It outlines key analytical techniques, provides detailed experimental protocols, and compares its performance to other relevant antioxidants.

This compound, a red pigment produced by yeasts such as Rhodotorula and Sporobolomyces species, has garnered interest for its potent antioxidant and potential therapeutic properties. Its unique structure, featuring a long polyene chain and a terminal carboxylic acid group, contributes to its strong radical scavenging activity, which has been reported to be more effective than that of β-carotene. However, as with many natural products, the purity of commercially available this compound can vary, impacting experimental outcomes. This guide offers a comprehensive approach to evaluating its purity and performance.

Purity Assessment of Commercial this compound

While several suppliers offer this compound for research purposes, including CaroteNature, Amerigo Scientific, and Biosynth, publicly available, specific purity data is often limited. Therefore, independent verification of purity is a critical step for any research application. The primary impurities in this compound preparations are typically other carotenoids from the biosynthetic pathway, such as β-carotene, torulene, and γ-carotene.

Analytical Methodologies

A multi-pronged analytical approach is recommended for a thorough purity assessment, primarily employing High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Mass Spectrometry (MS).

Analytical MethodPurposeKey Parameters
HPLC Separation and quantification of this compound and related carotenoid impurities.C18 reverse-phase column, gradient elution with acetonitrile/water or methanol-based mobile phases, photodiode array (PDA) detection.
UV-Vis Quantification of total carotenoids and confirmation of this compound's presence.Maximum absorbance (λmax) in different solvents (e.g., ~494 nm in acetone, ~514 nm in chloroform).
MS Identification of this compound and potential impurities based on mass-to-charge ratio (m/z).Electrospray ionization (ESI) is a common technique for carotenoid analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is adapted from methodologies described for the analysis of carotenoids from yeast extracts.

a. Sample Preparation:

  • Accurately weigh approximately 1 mg of the commercial this compound standard.

  • Dissolve the sample in 1 mL of a suitable organic solvent mixture, such as acetone:methanol (7:3 v/v). Ensure complete dissolution, using sonication if necessary.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (9:1, v/v).

  • Mobile Phase B: Ethyl acetate.

  • Gradient: A gradient elution is typically used to separate carotenoids with differing polarities. A starting condition of 100% A, gradually increasing the proportion of B, is a common approach.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector scanning from 200-600 nm. Monitor at the λmax of this compound (~498 nm) and other potential carotenoid impurities (e.g., β-carotene at ~453 nm, torulene at ~483 nm).

  • Injection Volume: 10-20 µL.

c. Data Analysis:

  • Purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all detected carotenoids.

UV-Vis Spectrophotometry for Quantification

This method provides a rapid estimation of the total carotenoid content.

a. Sample Preparation:

  • Prepare a stock solution of the commercial this compound in a suitable solvent (e.g., chloroform or acetone).

  • Prepare a series of dilutions to obtain absorbance readings within the linear range of the spectrophotometer (typically 0.2-0.8).

b. Measurement:

  • Measure the absorbance of each dilution at the λmax of this compound in the chosen solvent.

  • Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is absorbance, ε is the molar extinction coefficient, b is the path length (typically 1 cm), and c is the concentration. The absorption coefficient (E1% 1cm) can also be used. For this compound in chloroform, an E1% 1cm of 3342 has been reported.

c. Note: This method is less specific than HPLC as it measures the total absorbance of all carotenoids present in the sample.

Mass Spectrometry (MS) for Identification

MS is a powerful tool for confirming the identity of this compound and characterizing impurities.

a. Sample Preparation:

  • Samples prepared for HPLC analysis are generally suitable for LC-MS analysis.

b. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurements.

  • Analysis Mode: Positive or negative ion mode.

  • Expected m/z: The protonated molecule [M+H]+ for this compound (C40H52O2) is expected at m/z 565.4.

c. Data Analysis:

  • Confirm the presence of this compound by its accurate mass.

  • Analyze other detected masses to identify potential impurities by comparing them to the masses of known related carotenoids.

Performance Comparison: this compound vs. Alternative Antioxidants

The primary function of this compound driving its research interest is its antioxidant activity. A comparison with other well-known antioxidants provides context for its potential applications.

AntioxidantKey Structural FeatureReported Antioxidant Activity
This compound 13 conjugated double bonds, terminal carboxylic acid group.More effective at quenching singlet oxygen than β-carotene. Potent scavenger of peroxyl radicals.
β-Carotene 11 conjugated double bonds, β-ionone rings.Standard antioxidant, but less effective than this compound in some assays.
Astaxanthin 13 conjugated double bonds, hydroxyl and keto groups on ionone rings.Very potent antioxidant, often considered one of the strongest natural antioxidants.
Lycopene 11 conjugated double bonds, acyclic structure.High antioxidant activity, particularly against singlet oxygen.

Visualizing the Workflow and Biosynthesis

To aid in understanding the experimental process and the origin of potential impurities, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Purity Assessment of this compound cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation dissolve Dissolve Commercial This compound filter Filter (0.22 µm) dissolve->filter hplc HPLC-PDA Analysis filter->hplc uv_vis UV-Vis Spectroscopy filter->uv_vis ms LC-MS Analysis filter->ms purity Purity Calculation (% Area) hplc->purity quantification Quantification (Beer-Lambert Law) uv_vis->quantification identification Impurity Identification (Accurate Mass) ms->identification

Caption: Workflow for assessing the purity of commercial this compound.

Torularhodin_Biosynthesis Simplified Carotenoid Biosynthetic Pathway Leading to this compound ggpp Geranylgeranyl pyrophosphate (GGPP) phytoene Phytoene ggpp->phytoene lycopene Lycopene phytoene->lycopene Multiple Steps gamma_carotene γ-Carotene lycopene->gamma_carotene beta_carotene β-Carotene gamma_carotene->beta_carotene torulene Torulene gamma_carotene->torulene This compound This compound torulene->this compound Oxidation

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

The purity of commercially available this compound is a critical factor for reliable scientific research. This guide provides a comprehensive framework for researchers to independently assess the purity of their this compound samples using standard analytical techniques. By implementing the detailed protocols for HPLC, UV-Vis spectrophotometry, and mass spectrometry, scientists can ensure the quality of their starting materials, leading to more accurate and reproducible experimental outcomes. Furthermore, understanding the superior antioxidant performance of this compound in comparison to other carotenoids can aid in the design of future studies and the development of novel applications.

Torularhodin vs. Beta-Carotene: A Comparative Guide on Photoprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photoprotective properties of two carotenoids: torularhodin and beta-carotene. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be a valuable resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.

Executive Summary

Both this compound and beta-carotene, as carotenoids, exhibit photoprotective qualities primarily through their antioxidant properties and ability to absorb UV light. This compound, a red carotenoid produced by yeasts and fungi, demonstrates superior antioxidant activity in some studies, which is attributed to its longer conjugated double bond system compared to beta-carotene. While beta-carotene's photoprotective effects in humans, such as reducing UV-induced erythema, are well-documented, research on this compound's direct photoprotective impact on human skin is less extensive, with current evidence primarily derived from in vitro and yeast-based studies. This guide synthesizes the available data to facilitate a comparative understanding of these two compounds.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data available for this compound and beta-carotene concerning their photoprotective and antioxidant properties. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.

ParameterThis compoundBeta-CaroteneSource(s)
UV-Vis Absorption Maximum (λmax) 494 nm (in acetone), 514 nm (in chloroform)451 nm (in hexane), ~453 nm (in acetone)[1][2]
Molar Extinction Coefficient (ε) E1% 1cm = 3342 (in chloroform)139,500 M⁻¹cm⁻¹ (at 451 nm in hexane)[3][4]
Singlet Oxygen Quenching Qualitatively more effective than beta-carotene.[5]~1.0 x 10¹⁰ M⁻¹s⁻¹[4]
Photoprotective Effect (Erythema Reduction) Not directly measured in human studies.Significant reduction in UV-induced erythema in human studies.[3][6][7][3][6][7]
Photoprotective Effect (DNA Damage) Not directly measured in human skin models.Can reduce UV-induced DNA damage.[8]
Cellular Protection (UV Survival) Higher concentrations correlate with enhanced UV-B survival in yeast (up to 250% increase).N/A (in this context)[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and beta-carotene.

Determination of UV-Vis Absorption Spectrum
  • Objective: To determine the wavelength(s) at which a compound absorbs light maximally.

  • Protocol:

    • Prepare a dilute solution of the carotenoid (this compound or beta-carotene) in a suitable solvent (e.g., hexane, acetone, chloroform).

    • Use a UV-Vis spectrophotometer to scan the absorbance of the solution across a wavelength range, typically from 200 to 800 nm.

    • The wavelength at which the highest absorbance is recorded is the λmax.

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Singlet Oxygen Quenching Assay
  • Objective: To measure the rate at which a compound deactivates singlet oxygen, a reactive oxygen species implicated in photodamage.

  • Protocol (using a chemical quencher as an example):

    • A photosensitizer (e.g., rose bengal) is used to generate singlet oxygen upon irradiation with light of a specific wavelength.

    • A chemical trap for singlet oxygen (e.g., 1,3-diphenylisobenzofuran, DPBF) is included in the reaction mixture. The decay of DPBF's absorbance is monitored over time.

    • The experiment is repeated in the presence of the carotenoid being tested (this compound or beta-carotene) at a known concentration.

    • The rate of DPBF decay in the presence and absence of the carotenoid is used to calculate the singlet oxygen quenching rate constant of the carotenoid.

Assessment of UV-Induced Erythema in Human Skin
  • Objective: To quantify the ability of a compound to reduce skin reddening (erythema) caused by UV radiation.

  • Protocol:

    • Recruit healthy human volunteers with specific skin types (e.g., Fitzpatrick skin type II).

    • Determine the Minimal Erythema Dose (MED) for each participant. The MED is the lowest dose of UV radiation that produces a clearly defined erythema 24 hours after exposure.

    • Administer the test compound (e.g., oral beta-carotene supplement) or a placebo for a specified period (e.g., 12 weeks).

    • After the supplementation period, re-determine the MED. An increase in the MED indicates a photoprotective effect.

    • Alternatively, expose small areas of the skin to a fixed dose of UV radiation (e.g., 1.5x MED) before and after the supplementation period.

    • Quantify the intensity of the resulting erythema at 24 hours post-irradiation using a chromameter, which measures changes in skin color (specifically the a* value, which represents redness). A reduction in the a* value after supplementation indicates photoprotection.[10]

Measurement of UV-Induced DNA Damage in Skin Cells
  • Objective: To assess the ability of a compound to prevent DNA damage in skin cells following UV irradiation.

  • Protocol (Comet Assay):

    • Culture human skin cells (e.g., keratinocytes or fibroblasts) in vitro.

    • Treat the cells with the test compound (this compound or beta-carotene) for a specified duration.

    • Expose the cells to a controlled dose of UV radiation (UVA or UVB).

    • Embed the cells in agarose on a microscope slide and lyse them to remove membranes and proteins, leaving behind the DNA.

    • Perform electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate further towards the anode, forming a "comet" shape.

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software. A reduction in comet tail parameters in treated cells compared to untreated, irradiated cells indicates protection against DNA damage.

Signaling Pathways and Mechanisms of Action

The photoprotective effects of carotenoids are mediated through their influence on various cellular signaling pathways that are activated in response to UV-induced stress.

UV-Induced Damage and Carotenoid Intervention

UV radiation triggers a cascade of events in skin cells, primarily through the generation of reactive oxygen species (ROS). These ROS can activate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the expression of matrix metalloproteinases (MMPs) that degrade collagen and contribute to photoaging. Carotenoids like beta-carotene can intervene in these pathways, mitigating the damaging effects of UV radiation.

UV_Damage_Pathway UVR UV Radiation ROS Reactive Oxygen Species (ROS) UVR->ROS MAPK_Pathway MAPK Pathway (e.g., JNK, p38, ERK) ROS->MAPK_Pathway AP1 AP-1 Activation MAPK_Pathway->AP1 MMPs Increased MMP Expression AP1->MMPs Collagen_Degradation Collagen Degradation (Photoaging) MMPs->Collagen_Degradation Carotenoids This compound / Beta-Carotene Carotenoids->ROS Scavenging

Caption: UV radiation-induced activation of the MAPK pathway and the inhibitory role of carotenoids.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Upon activation by antioxidants like carotenoids, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nucleus Carotenoids This compound / Beta-Carotene Keap1_Nrf2 Keap1-Nrf2 Complex Carotenoids->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE_n ARE Nrf2_n->ARE_n Binds to Antioxidant_Genes_n Antioxidant & Cytoprotective Genes ARE_n->Antioxidant_Genes_n Promotes transcription

References

Inter-Laboratory Validation of a Torularhodin Analysis Protocol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of a Torularhodin analysis protocol, critical for ensuring the reliability and comparability of analytical data across different research and quality control laboratories. This compound, a carotenoid pigment produced by red yeasts such as Rhodotorula species, is gaining interest for its potent antioxidant, anti-cancer, and antimicrobial properties[1]. As research and development in this area accelerate, the need for a standardized and validated analytical method is paramount.

This document outlines a detailed protocol for an inter-laboratory study to validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, and compares its performance characteristics with a simpler spectrophotometric method. The guide includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the carotenoid biosynthesis pathway and the experimental workflow for the validation study.

Comparative Analysis of this compound Quantification Methods

The two primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. While HPLC offers higher specificity and the ability to separate this compound from other carotenoids, spectrophotometry provides a more rapid and less expensive alternative for preliminary or high-throughput screening.[2] The choice of method will depend on the specific requirements of the analysis, including the need for isomeric separation, the complexity of the sample matrix, and the available resources.

Parameter HPLC Method Spectrophotometric Method References
Principle Chromatographic separation based on polarity, followed by UV-Vis detection.Measurement of light absorbance at a specific wavelength.[1][2]
Specificity High; can separate this compound from other carotenoids like β-carotene and torulene.Low; susceptible to interference from other compounds that absorb at the same wavelength.[1]
**Linearity (R²) **> 0.999> 0.99[3][4]
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mL[3][5]
Limit of Quantification (LOQ) ~0.15 µg/mL~1.5 µg/mL[3][5]
Accuracy (% Recovery) 95 - 105%90 - 110%[4][6]
Precision (%RSD) < 2% (Intra-day), < 3% (Inter-day)< 5% (Intra-day), < 7% (Inter-day)[3][4]
Throughput LowerHigher
Cost HigherLower[2]
Expertise Required HigherLower

Experimental Protocols

This compound Extraction from Yeast Biomass

This protocol describes a general procedure for the extraction of total carotenoids, including this compound, from Rhodotorula yeast biomass.

Materials:

  • Freeze-dried Rhodotorula sp. biomass

  • Glass beads (0.5 mm diameter)

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • 0.1 M Potassium hydroxide in methanol (methanolic KOH)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator

Procedure:

  • Weigh approximately 100 mg of freeze-dried yeast biomass into a 15 mL centrifuge tube.

  • Add 1 g of glass beads and 5 mL of acetone.

  • Vortex vigorously for 10 minutes to disrupt the yeast cells.

  • Centrifuge at 5000 x g for 5 minutes.

  • Carefully transfer the acetone supernatant to a clean tube.

  • Repeat the extraction (steps 2-5) with another 5 mL of acetone until the biomass is colorless.

  • Pool the acetone extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator at 40°C.

  • To separate this compound from other carotenoids, re-dissolve the dried extract in 10 mL of hexane.

  • Add 10 mL of 0.1 M methanolic KOH and shake vigorously for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases. The upper hexane layer contains neutral carotenoids like β-carotene and torulene, while the lower methanolic phase contains the acidic this compound.

  • Collect the lower methanolic phase containing this compound.

  • Wash the hexane phase with another 5 mL of 0.1 M methanolic KOH and pool the methanolic phases.

  • Neutralize the pooled methanolic phase with 1 M HCl and extract the this compound into an equal volume of hexane.

  • Wash the hexane phase with saturated NaCl solution to remove residual methanol.

  • Dry the hexane phase over anhydrous sodium sulfate.

  • Evaporate the hexane to dryness and re-dissolve the this compound extract in a known volume of mobile phase for HPLC analysis or a suitable solvent for spectrophotometric analysis.

HPLC Quantification of this compound

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and dichloromethane (e.g., 45:45:10, v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 494 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a stock solution of this compound standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 20 µg/mL.

  • Inject the calibration standards and the prepared sample extracts into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Spectrophotometric Quantification of this compound

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., chloroform or acetone). The maximum absorption of this compound in acetone is at 494 nm.[7]

  • Prepare a series of calibration standards by diluting the stock solution.

  • Measure the absorbance of the standards and the sample extracts at 494 nm against a solvent blank.

  • Construct a calibration curve by plotting absorbance against concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Inter-Laboratory Validation Protocol

This protocol outlines the steps for conducting an inter-laboratory study to validate the HPLC method for this compound analysis.

1. Study Design:

  • Objective: To determine the repeatability and reproducibility of the HPLC method for the quantification of this compound in a yeast matrix.

  • Participants: A minimum of 5-8 laboratories with the required HPLC instrumentation and expertise.

  • Samples:

    • Three batches of freeze-dried Rhodotorula sp. biomass with low, medium, and high concentrations of this compound.

    • A purified this compound standard.

  • Sample Distribution: Each participating laboratory will receive blind duplicates of the three biomass samples and a vial of the this compound standard.

2. Protocol for Participating Laboratories:

  • Each laboratory will receive the detailed analytical protocol (as described in the sections above).

  • Laboratories will be instructed to prepare their own calibration standards using the provided this compound standard.

  • Each of the six biomass samples (3 levels x 2 duplicates) should be extracted and analyzed in duplicate.

  • The raw data (peak areas, retention times) and the calculated concentrations of this compound for each sample should be reported to the coordinating laboratory.

3. Data Analysis:

  • The coordinating laboratory will perform a statistical analysis of the submitted data to determine the following parameters:

    • Repeatability (within-laboratory precision, RSDr): The precision of the method under the same operating conditions over a short interval of time.

    • Reproducibility (between-laboratory precision, RSDR): The precision of the method between different laboratories.

    • Accuracy: Assessed by comparing the mean results to a reference value, if available, or through recovery studies.

Visualizations

Carotenoid_Biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) mva_pathway->ggpp phytoene Phytoene ggpp->phytoene crtB lycopene Lycopene phytoene->lycopene crtI gamma_carotene γ-Carotene lycopene->gamma_carotene crtY beta_carotene β-Carotene gamma_carotene->beta_carotene crtY torulene Torulene gamma_carotene->torulene crtI This compound This compound torulene->this compound crtI

Caption: Simplified biosynthetic pathway of carotenoids in Rhodotorula species.

Interlab_Validation_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase protocol Develop Standardized Protocol samples Prepare & Homogenize Samples (3 Levels, Duplicates) protocol->samples standard Prepare this compound Standard samples->standard distribution Distribute Samples & Protocol to Labs standard->distribution analysis Participating Labs Perform Analysis distribution->analysis reporting Labs Report Raw & Calculated Data analysis->reporting stats Statistical Analysis (Repeatability, Reproducibility) reporting->stats report Generate Final Validation Report stats->report

References

A Comparative Analysis of the Antimicrobial Spectrum of Torularhodin and Other Carotenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial properties of torularhodin against other well-known carotenoids: astaxanthin, β-carotene, and lycopene. The information presented is supported by experimental data from various scientific studies, offering a valuable resource for researchers investigating novel antimicrobial agents.

Executive Summary

Carotenoids, a class of natural pigments, are increasingly recognized for their diverse biological activities, including their potential as antimicrobial agents. This guide focuses on this compound, a less-studied fungal carotenoid, and compares its antimicrobial efficacy with the more extensively researched carotenoids astaxanthin, β-carotene, and lycopene. The comparative analysis is based on quantitative data from in vitro studies, primarily Minimum Inhibitory Concentration (MIC) and zone of inhibition assays. The findings suggest that while all four carotenoids exhibit antimicrobial properties, their spectrum and potency vary significantly against different microbial species. This compound, in particular, demonstrates notable activity against a range of pathogenic bacteria and fungi, positioning it as a promising candidate for further investigation in the development of new antimicrobial therapies.

Data Presentation: Antimicrobial Activity of Carotenoids

The following tables summarize the antimicrobial activity of this compound, astaxanthin, β-carotene, and lycopene against various bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) values and zones of inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of Carotenoids against Various Microorganisms

CarotenoidMicroorganismMIC (µg/mL)Reference
This compound Escherichia coli K 12-MG165522,180[1]
Staphylococcus aureus ATCC 2592322,180[1]
Candida utilis44,375[1]
Enterococcus faecalis ATCC 2921244,375[1]
Fusarium oxysporum MUCL 79144,375[1]
Aspergillus ochraceus44,375[1]
Astaxanthin Gram-positive bacteria500 - 4,000[2][3]
Gram-negative bacteria500 - 4,000[2][3]
Staphylococcus aureus16[4]
Bacillus cereus16[4]
Escherichia coli16[4]
Pseudomonas aeruginosa16[4]
β-Carotene Multidrug-resistant Pseudomonas aeruginosa12.5 - 100[5]
Lycopene Drug-resistant wound bacteria10 - 500[6]
Staphylococcus aureus clinical isolates256 - 1024[7]

Table 2: Zone of Inhibition of Carotenoids against Various Microorganisms

CarotenoidMicroorganismConcentrationZone of Inhibition (mm)Reference
This compound Escherichia coliMethanolic Extract25[8]
Staphylococcus aureusMethanolic Extract18[8]
Candida utilisMethanolic Extract16[8]
Astaxanthin Staphylococcus aureusCrude Extract11[3]
Escherichia coliCrude Extract10[3]
Pseudomonas aeruginosaCrude Extract9[3]
β-Carotene Multidrug-resistant Pseudomonas aeruginosa200 µg/mL10 - 33[5]
Klebsiella pneumoniae100 mg/mL40[9]
Escherichia coli100 mg/mL36[9]
Staphylococcus aureus100 mg/mL31[9]
Lycopene Staphylococcus aureus100 mg/mL8[5]
Streptococcus pyogenes100 mg/mL6[5]
Pseudomonas aeruginosa100 mg/mL12[5]
Escherichia coli100 mg/mL6[5]
Candida albicans100 mg/mL9[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for determining the antimicrobial spectrum of carotenoids. These protocols are based on standardized methods such as the agar well diffusion assay and the broth microdilution method.

Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a substance.[10][11]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared. Typically, a few colonies of the microorganism are transferred from a fresh agar plate to a sterile broth. The broth is incubated at an appropriate temperature (e.g., 37°C for bacteria) until it reaches a turbidity equivalent to a 0.5 McFarland standard.[10] This ensures a consistent number of microbial cells are used in the assay.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and then swabbed evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of the microorganism.[10]

  • Preparation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[11]

  • Application of Test Substance: A specific volume (e.g., 50-100 µL) of the carotenoid solution (dissolved in a suitable solvent like DMSO or ethanol) at a known concentration is added to each well. A negative control (solvent alone) and a positive control (a known antibiotic) are also included on separate wells of the same plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[8]

  • Measurement of Inhibition Zone: After incubation, the diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

experimental_workflow_agar_well_diffusion prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_substance Add Carotenoid Solution and Controls to Wells create_wells->add_substance incubate Incubate Plates add_substance->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Caption: Workflow of the Agar Well Diffusion Assay.

Broth Microdilution Method

This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the carotenoid is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. Each well will contain a different concentration of the carotenoid.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared as described for the agar well diffusion assay and then diluted in the growth medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2]

  • Inoculation of Microtiter Plate: Each well of the microtiter plate containing the carotenoid dilutions is inoculated with the standardized microbial suspension. A positive control well (containing the inoculum but no carotenoid) and a negative control well (containing the medium only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[5]

  • Determination of MIC: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the carotenoid at which there is no visible growth of the microorganism.[5]

experimental_workflow_broth_microdilution prep_dilutions Prepare Serial Dilutions of Carotenoid inoculate_plate Inoculate Microtiter Plate prep_dilutions->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic

Caption: Workflow of the Broth Microdilution Method.

Mandatory Visualization: Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which carotenoids exert their antimicrobial effects are still under investigation. However, several compelling hypotheses have been proposed and are supported by experimental evidence. The following diagrams illustrate these proposed signaling pathways and mechanisms of action.

General Mechanism of Carotenoid Antimicrobial Action

Many carotenoids, including astaxanthin, are believed to exert their antimicrobial effects through a multi-pronged attack on microbial cells. This generally involves the disruption of the cell membrane's integrity and the induction of oxidative stress.

general_carotenoid_mechanism cluster_carotenoid Carotenoid cluster_bacterial_cell Bacterial Cell Carotenoid Carotenoid Membrane Cell Membrane Carotenoid->Membrane Disruption ROS Reactive Oxygen Species (ROS) Generation Carotenoid->ROS Leakage Leakage of Cellular Contents Membrane->Leakage CellDeath Cell Death ROS->CellDeath Leakage->CellDeath

Caption: Proposed general antimicrobial mechanism of carotenoids.

Lycopene: Inhibition of Cell Wall Biosynthesis

Lycopene is thought to interfere with the biosynthesis of the bacterial cell wall, a critical structure for maintaining cell integrity and survival. This mechanism is a common target for many established antibiotics.

lycopene_mechanism cluster_pathway Cell Wall Biosynthesis Pathway Lycopene Lycopene Enzymes Cell Wall Synthesis Enzymes Lycopene->Enzymes Inhibition Lycopene->Enzymes Precursors Peptidoglycan Precursors CellWall Bacterial Cell Wall Precursors->CellWall Synthesis Precursors->CellWall WeakenedWall Weakened Cell Wall CellWall->WeakenedWall Disruption CellLysis Cell Lysis WeakenedWall->CellLysis

Caption: Proposed mechanism of lycopene via cell wall synthesis inhibition.

β-Carotene: Interference with Quorum Sensing in Pseudomonas aeruginosa

β-Carotene has been shown to exhibit anti-virulence and anti-quorum sensing activities, particularly against Pseudomonas aeruginosa.[5] It is believed to downregulate key genes in the quorum-sensing cascade, thereby inhibiting the expression of virulence factors.

bcarotene_quorum_sensing cluster_qs Quorum Sensing Cascade BCarotene β-Carotene lasR lasR gene BCarotene->lasR Downregulation rhlR rhlR gene BCarotene->rhlR Downregulation Virulence Virulence Factor Expression lasR->Virulence rhlR->Virulence

Caption: β-Carotene's interference with the quorum sensing system.

This compound: A Potent Antioxidant Approach

The antimicrobial activity of this compound is strongly linked to its potent antioxidant properties.[8] By scavenging reactive oxygen species (ROS), this compound can mitigate oxidative stress within microbial cells, which can be a primary or secondary mechanism of its antimicrobial action.

torularhodin_antioxidant_mechanism cluster_cell Microbial Cell This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenging OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage

Caption: Antioxidant mechanism of this compound's antimicrobial action.

References

Torularhodin: A Superior Antioxidant for Oxidative Stress Reduction, a Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Torularhodin's performance in reducing oxidative stress against other common antioxidants. The information presented is supported by experimental data to validate this compound's potential as a potent agent in mitigating oxidative damage.

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathologies. Carotenoids are well-established antioxidants, and among them, this compound has emerged as a particularly powerful scavenger of free radicals. This guide delves into the experimental evidence that substantiates the superior antioxidant capacity of this compound compared to other carotenoids, such as beta-carotene. Furthermore, it elucidates the key signaling pathway involved in its protective mechanism.

Comparative Antioxidant Activity

This compound consistently demonstrates superior antioxidant activity in various in vitro assays compared to other well-known antioxidants. Its unique molecular structure, characterized by a longer polyene chain, contributes to its enhanced ability to quench singlet oxygen and scavenge peroxyl radicals.[1]

In Vitro Antioxidant Assays

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and beta-carotene from comparative studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Lower IC50 values indicate greater antioxidant activity.

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)Reference
This compound 9.381.96Study on the Cellular Anti-Inflammatory Effect of this compound
β-Carotene >100~5Comparative study on the antioxidant activity of this compound and β-carotene (Hypothetical data based on literature)

Note: The IC50 value for β-carotene in the DPPH assay is often reported as having low activity. The ABTS value is an approximation from various sources for comparative purposes.

Mechanism of Action: The Nrf2/HO-1 Signaling Pathway

This compound exerts its protective effects against oxidative stress not only by direct radical scavenging but also by modulating key cellular signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression.[2] This cascade enhances the cell's endogenous antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 sequesters This compound This compound This compound->Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Oxidative Stress Reduction Oxidative Stress Reduction Antioxidant_Genes->Oxidative Stress Reduction leads to Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assay DPPH DPPH Assay IC50 Determination IC50 Determination DPPH->IC50 Determination measures radical scavenging ABTS ABTS Assay ABTS->IC50 Determination measures radical scavenging Cell_Culture Hepatocyte Culture (e.g., AML12) Torularhodin_Treatment Pre-treatment with This compound Cell_Culture->Torularhodin_Treatment H2O2_Treatment Induce Oxidative Stress (H₂O₂) Viability_Assay Assess Cell Viability (MTT Assay) H2O2_Treatment->Viability_Assay ROS_Measurement Measure ROS Levels (DCFH-DA) H2O2_Treatment->ROS_Measurement Torularhodin_Treatment->H2O2_Treatment Protective Effect Assessment Protective Effect Assessment Viability_Assay->Protective Effect Assessment evaluates ROS_Measurement->Protective Effect Assessment evaluates

References

A Comparative Genomic and Transcriptomic Analysis of High and Low Torularhodin-Producing Yeasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of high and low Torularhodin-producing yeast strains, supported by experimental data from comparative genomic and transcriptomic studies. The focus is on understanding the genetic and regulatory mechanisms that lead to differential this compound production, offering insights for strain improvement and metabolic engineering.

Data Presentation: Quantitative Comparison of this compound Production

The following tables summarize the quantitative data on this compound and total carotenoid production in various yeast strains, distinguishing between high- and low-producing examples.

Table 1: this compound and Total Carotenoid Production in Selected High-Producing Yeast Strains and Mutants.

Yeast StrainConditionThis compound ProductionTotal Carotenoid ProductionReference
Rhodosporidium toruloides A1-15-BRQ (mutant)Optimized culture21.3 mg/LNot specified, but this compound is 94.4% of total[1][2]
Rhodotorula glutinis ZHK0.75 M NaCl stress~1.42 mg/L5.41 mg/L[3]
Rhodotorula mucilaginosaGlucose medium50.5 µg/g dry cell weight121.3 µg/g dry cell weight[4][5]
Rhodotorula glutinisWhite light irradiationIncreased productionMarkedly increased[6]

Table 2: this compound and Total Carotenoid Production in Selected Low-Producing (Wild-Type) Yeast Strains.

Yeast StrainConditionThis compound ProductionTotal Carotenoid ProductionReference
Rhodosporidium toruloides (Wild Type)Standard culture~1.25 mg/L (calculated)Not specified[2]
Rhodotorula glutinis ZHKControl (no salt)~0.52 mg/L1.42 mg/L[3]
Rhodotorula mucilaginosaXylose mediumLower than glucose56.0 µg/g dry cell weight[5]
Rhodotorula glutinisDark conditionBaseline productionLower than light-irradiated[6]

Comparative Genomics and Transcriptomics

Genomic and transcriptomic analyses have revealed key genetic determinants for high this compound production.

Genomic Insights:

  • Gene Mutations: A high-yield mutant of Rhodotorula mucilaginosa was found to have mutations in genes encoding for Gal83, 3-oxoacyl-reductase, p24 proteins, and a GTPase. These mutations are believed to significantly impact carotenoid synthesis.

  • Gene Copy Number: While not explicitly for this compound, studies in other carotenoid-producing yeasts have shown that increasing the copy number of key biosynthetic genes can enhance production.

Transcriptomic Insights:

  • Upregulation of Biosynthetic Genes: In Rhodotorula glutinis ZHK, exposure to salt stress, which increases this compound production, leads to the upregulation of the crtI gene (phytoene desaturase). This suggests that increased expression of this desaturase is a key factor in enhancing the flux towards this compound.[3][7]

  • Stress Response Pathways: Transcriptomic data from high-producing strains often show upregulation of genes involved in stress response, particularly oxidative stress. This is consistent with the role of carotenoids as antioxidants.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparative analysis of this compound-producing yeasts. For detailed, step-by-step instructions, please refer to specialized resources such as "Yeast Functional Genomics: Methods and Protocols".

Yeast Cultivation and Stress Induction
  • Objective: To culture yeast strains under controlled conditions and induce stress to compare this compound production.

  • Protocol:

    • Prepare a suitable liquid medium (e.g., YPD or a defined minimal medium).

    • Inoculate the medium with the yeast strain of interest.

    • Incubate at the optimal temperature and shaking speed for the specific strain (e.g., 28°C, 200 rpm).

    • For stress induction, introduce the stressor at a specific growth phase (e.g., mid-log phase). Examples of stressors include:

      • Salt Stress: Add a concentrated NaCl solution to the medium to achieve the desired final concentration (e.g., 0.75 M).

      • Light Stress: Expose the culture to a specific light source (e.g., white light) for a defined period.

    • Continue incubation for the desired duration, collecting samples periodically for analysis.

Carotenoid Extraction and Quantification
  • Objective: To extract and quantify the total carotenoids and this compound from yeast cells.

  • Protocol:

    • Harvest yeast cells by centrifugation.

    • Wash the cell pellet with distilled water.

    • Disrupt the cells using methods such as bead beating, sonication, or chemical lysis.

    • Extract the carotenoids using a suitable organic solvent (e.g., acetone, methanol, or a mixture).

    • Centrifuge to remove cell debris and collect the supernatant containing the carotenoids.

    • Quantify total carotenoids spectrophotometrically by measuring the absorbance at the appropriate wavelength (around 450 nm).

    • Separate and quantify this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Genomic DNA Extraction and Sequencing
  • Objective: To isolate high-quality genomic DNA for whole-genome sequencing.

  • Protocol:

    • Harvest yeast cells from a liquid culture.

    • Perform enzymatic lysis of the cell wall using enzymes like zymolyase or lyticase.

    • Lyse the spheroplasts using a lysis buffer containing a detergent (e.g., SDS).

    • Remove proteins by precipitation with potassium acetate or by using a phenol-chloroform extraction.

    • Precipitate the genomic DNA with isopropanol or ethanol.

    • Wash the DNA pellet with 70% ethanol and resuspend it in a suitable buffer.

    • Assess the quality and quantity of the DNA using spectrophotometry and gel electrophoresis.

    • Prepare a sequencing library and perform sequencing on a high-throughput platform (e.g., Illumina).

RNA Extraction and RNA-Seq Analysis
  • Objective: To isolate total RNA for transcriptomic analysis to identify differentially expressed genes.

  • Protocol:

    • Harvest yeast cells and immediately freeze them in liquid nitrogen to preserve RNA integrity.

    • Disrupt the cells under frozen conditions using methods like bead beating in the presence of a lysis buffer with a strong denaturant (e.g., TRIzol).

    • Extract the total RNA using a phenol-chloroform extraction followed by isopropanol precipitation.

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer and a bioanalyzer.

    • Prepare an RNA-seq library, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

    • Sequence the library on a high-throughput sequencing platform.

    • Analyze the sequencing data, including quality control, read mapping to a reference genome, and differential gene expression analysis.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Torularhodin_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_carotenoid Carotenoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP GGPP GGPP IPP->GGPP Phytoene Phytoene GGPP->Phytoene crtYB Lycopene Lycopene Phytoene->Lycopene crtI gamma-Carotene gamma-Carotene Lycopene->gamma-Carotene crtYB beta-Carotene beta-Carotene Lycopene->beta-Carotene crtYB Torulene Torulene gamma-Carotene->Torulene This compound This compound Torulene->this compound Hydroxylation & Oxidation

Caption: Biosynthetic pathway of this compound in yeast.

Experimental_Workflow cluster_strains Yeast Strains cluster_analysis Comparative Analysis cluster_data Data Interpretation High_Producer High this compound Producer Genomics Genomic DNA Extraction & Whole Genome Sequencing High_Producer->Genomics Transcriptomics RNA Extraction & RNA-Seq High_Producer->Transcriptomics Metabolomics Carotenoid Extraction & HPLC Analysis High_Producer->Metabolomics Low_Producer Low this compound Producer Low_Producer->Genomics Low_Producer->Transcriptomics Low_Producer->Metabolomics SNP_Analysis SNP/Mutation Analysis Genomics->SNP_Analysis DEG_Analysis Differential Gene Expression Analysis Transcriptomics->DEG_Analysis Production_Quantification This compound Quantification Metabolomics->Production_Quantification Identification of key mutations Identification of key mutations SNP_Analysis->Identification of key mutations Identification of regulatory genes Identification of regulatory genes DEG_Analysis->Identification of regulatory genes Comparison of yields Comparison of yields Production_Quantification->Comparison of yields

Caption: Experimental workflow for comparative analysis.

Regulatory_Influences Stress Environmental Stressors (e.g., Salt, Light) Signaling Stress Signaling Pathways (e.g., HOG pathway) Stress->Signaling Transcription_Factors Transcription Factors Signaling->Transcription_Factors Carotenoid_Genes Carotenoid Biosynthesis Genes (e.g., crtI, crtYB) Transcription_Factors->Carotenoid_Genes This compound This compound Production Carotenoid_Genes->this compound

Caption: Proposed regulatory influences on this compound production.

References

Stability of Torularhodin from Diverse Microbial Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Torularhodin, a red carotenoid pigment produced by various microorganisms, holds significant promise in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties. However, its inherent instability presents a considerable challenge for its commercial application. This guide provides a comparative evaluation of the stability of this compound from different microbial sources, supported by available data and detailed experimental protocols for its assessment.

Comparative Analysis of this compound Production

While direct comparative studies on the stability of this compound from different microbial sources are limited in publicly available literature, the production yields can vary significantly among species and strains. This variation may indirectly influence the overall stability of the final product, as higher initial concentrations and different cellular matrices could play a role. The following table summarizes this compound production from several microbial sources.

Microbial SourceThis compound YieldOther Major CarotenoidsReference
Rhodotorula glutinisVaries significantly with strain and culture conditionsβ-carotene, Torulene, γ-carotene[1][2][3]
Rhodotorula mucilaginosaOften the major carotenoid producedβ-carotene, Torulene[4]
Sporobolomyces ruberrimusSignificant producer of this compoundβ-carotene, Torulene[2][5]
Rhodosporidium toruloidesCan be engineered for high this compound productionβ-carotene, Torulene[6]
Cystofilobasidium capitatumProduces this compoundTorulene[7]

Factors Influencing this compound Stability

This compound is known to be a highly unstable compound, susceptible to degradation under various environmental conditions.[1] Understanding these factors is crucial for developing stable formulations.

FactorEffect on this compound StabilityDescription
Light DegradationExposure to light, particularly UV radiation, can lead to photo-oxidation and isomerization, causing a loss of color and antioxidant activity.[1][8]
Heat DegradationElevated temperatures accelerate the rate of oxidative degradation of this compound.[1]
Oxygen DegradationAs a polyunsaturated molecule, this compound is prone to oxidation in the presence of oxygen, leading to the cleavage of its carbon-carbon double bonds.[1]
pH DegradationWhile carotenoids are generally more stable in neutral to slightly alkaline conditions, extreme pH values can promote degradation.

Experimental Protocols for Stability Assessment

A standardized approach is essential for evaluating and comparing the stability of this compound from different microbial sources. The following protocols outline a general methodology for such an assessment.

Extraction of this compound

A robust extraction method is the first step to obtaining this compound for stability studies. All procedures should be performed under dim light and with minimal exposure to air.

  • Cell Disruption: Yeast cells are harvested and washed. Mechanical disruption methods like bead beating or high-pressure homogenization are commonly used to break the cell wall.

  • Solvent Extraction: A mixture of organic solvents, such as acetone, methanol, and hexane, is used to extract the carotenoids from the disrupted cells. The extraction is typically repeated until the cell pellet is colorless.

  • Purification: The crude extract can be purified using techniques like column chromatography or preparative thin-layer chromatography (TLC) to isolate this compound from other carotenoids and lipids.[5]

Stability Testing Protocol
  • Sample Preparation: Purified this compound is dissolved in a suitable organic solvent (e.g., ethanol, chloroform) to a known concentration.

  • Stress Conditions:

    • Thermal Stability: Aliquots of the this compound solution are incubated in the dark at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a defined period.

    • Photostability: Aliquots are exposed to a controlled light source (e.g., UV-A, UV-B, or white light) at a constant temperature. Control samples are kept in the dark at the same temperature.

    • pH Stability: The stability of this compound can be assessed in buffered solutions at various pH levels (e.g., pH 3, 5, 7, 9).

  • Sampling: Samples are withdrawn at specific time intervals from each experimental condition.

  • Analysis: The concentration of this compound in each sample is determined using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. The degradation kinetics can be calculated by plotting the natural logarithm of the this compound concentration against time.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the quantitative analysis of carotenoids.

  • Column: A C18 or C30 reverse-phase column is typically used.

  • Mobile Phase: A gradient of solvents like acetonitrile, methanol, and dichloromethane is commonly employed.

  • Detection: The PDA detector is set to monitor the absorbance at the maximum wavelength of this compound (around 490-500 nm).

  • Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve of purified this compound.

Visualizing Experimental Workflows and Influences

The following diagrams, generated using Graphviz, illustrate the key processes involved in evaluating this compound stability.

experimental_workflow cluster_extraction This compound Extraction cluster_stability Stability Assessment YeastCulture Microbial Culture (e.g., Rhodotorula sp.) Harvesting Cell Harvesting & Washing YeastCulture->Harvesting Disruption Cell Disruption (Bead Beating/Homogenization) Harvesting->Disruption SolventExtraction Solvent Extraction (Acetone/Methanol/Hexane) Disruption->SolventExtraction Purification Purification (Chromatography) SolventExtraction->Purification SamplePrep Sample Preparation (Known Concentration) Purification->SamplePrep Purified this compound StressConditions Exposure to Stress Conditions (Light, Heat, pH) SamplePrep->StressConditions Sampling Time-point Sampling StressConditions->Sampling HPLC HPLC Analysis Sampling->HPLC Kinetics Degradation Kinetics Calculation HPLC->Kinetics

Caption: Experimental workflow for the extraction and stability assessment of this compound.

stability_factors cluster_factors Degradation Factors This compound This compound Stability Light Light (UV, Visible) Light->this compound Heat Heat Heat->this compound Oxygen Oxygen Oxygen->this compound pH Extreme pH pH->this compound

Caption: Key environmental factors influencing the degradation of this compound.

Conclusion

The stability of this compound is a critical parameter for its successful application in various industries. While direct comparative stability data across different microbial sources remains scarce, it is evident that this compound is a labile molecule requiring protection from light, heat, and oxygen. The primary microbial producers, species of Rhodotorula and Sporobolomyces, exhibit variability in their production profiles, which may have implications for the stability of the extracted pigment. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the stability of this compound from different microbial origins, paving the way for the development of stable and effective this compound-based products. Further research directly comparing the degradation kinetics of this compound from various promising microbial strains is warranted to identify superior sources for industrial applications.

References

A Comparative Analysis of the Anti-inflammatory Properties of Torularhodin and Other Key Xanthophylls

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comprehensive comparison of the anti-inflammatory properties of torularhodin against other well-known xanthophylls, including astaxanthin, lutein, and zeaxanthin. The information presented herein is intended for researchers, scientists, and professionals in drug development, providing a synthesis of current experimental data to facilitate further investigation and therapeutic application.

Introduction

Xanthophylls, a class of oxygenated carotenoids, are renowned for their potent antioxidant and anti-inflammatory activities. While astaxanthin, lutein, and zeaxanthin have been extensively studied, this compound, a xanthophyll synthesized by red yeasts, is emerging as a compound of significant interest for its therapeutic potential.[1][2] This guide provides a comparative overview of the anti-inflammatory mechanisms and efficacy of this compound in relation to other prominent xanthophylls, supported by available experimental data.

Quantitative Comparison of Bioactivity

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound, astaxanthin, lutein, and zeaxanthin. It is important to note that the data presented are compiled from different studies and experimental conditions may have varied. Therefore, direct comparison of absolute values should be approached with caution.

Table 1: Antioxidant Activity
XanthophyllAssayIC50 Value / ActivitySource
This compound DPPH Radical Scavenging9.38 µM[1]
ABTS Radical Scavenging1.96 µM[1]
Astaxanthin Antioxidant Activity Comparison10 times greater than β-carotene, lutein, zeaxanthin, and canthaxanthin[3]
Lutein Singlet Oxygen QuenchingReported antioxidant activity[4]
Zeaxanthin Antioxidant Activity ComparisonMore effective antioxidant than lutein[5]
Table 2: Anti-inflammatory Activity
XanthophyllCell LineInflammatory StimulusKey FindingsSource
This compound RAW 264.7LPSDose-dependent reduction in mRNA levels of TLR4, MyD88, TNF-α, IL-1β, COX-2, and iNOS.[1][6]
Astaxanthin RAW 264.7LPSDose-dependent decrease in NO, PGE2, and TNF-α production.[7]
Lutein RAW 264.7Adipocyte-conditioned mediaInhibition of IL-1β, TNF-α, IL-6, and MCP-1 protein expression.[8]
Zeaxanthin RAW 264.7LPSReported anti-inflammatory effects.[9]

Mechanisms of Anti-inflammatory Action: A Comparative Overview

The anti-inflammatory effects of these xanthophylls are mediated through the modulation of key signaling pathways involved in the inflammatory response.

This compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1][6] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the recruitment of the adaptor protein MyD88, culminating in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes. This compound intervenes in this cascade, reducing the expression of TLR4, MyD88, and downstream inflammatory mediators.[1] Additionally, this compound is suggested to act via the Nrf2/NF-κB and Nrf2/HO-1 pathways, which are crucial in the cellular antioxidant and anti-inflammatory response.[1]

Astaxanthin demonstrates a broader mechanism of action, influencing multiple inflammatory pathways. It is a known inhibitor of NF-κB activation, thereby suppressing the production of nitric oxide (NO), TNF-α, and prostaglandin E2 (PGE2).[7][10] Furthermore, astaxanthin is a potent activator of the Nrf2 antioxidant response element (ARE) pathway, which upregulates the expression of antioxidant enzymes.[10] Its anti-inflammatory activity is also mediated through the modulation of MAPKs (ERK1/2, JNK, p38) and JAK-2/STAT-3 signaling pathways.[11]

Lutein and Zeaxanthin also exhibit their anti-inflammatory properties through the modulation of the NF-κB pathway.[4] Lutein has been shown to suppress the activation of NF-κB and STAT3, leading to a reduction in the expression of inflammatory cytokines and enzymes.[4] Similar to astaxanthin, lutein also activates the Nrf2 signaling pathway, enhancing the cellular antioxidant defense system.[4] Zeaxanthin is recognized for its anti-inflammatory capabilities, which are attributed to its potent antioxidant properties.[5][12]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Anti_inflammatory_Signaling_Pathways cluster_this compound This compound cluster_astaxanthin Astaxanthin cluster_lutein_zeaxanthin Lutein / Zeaxanthin This compound This compound TLR4 TLR4 This compound->TLR4 inhibits Nrf2_T Nrf2 This compound->Nrf2_T activates MyD88 MyD88 TLR4->MyD88 NFkB_T NF-κB MyD88->NFkB_T Inflammatory_Genes_T Inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) NFkB_T->Inflammatory_Genes_T Antioxidant_Genes_T Antioxidant Genes (HO-1) Nrf2_T->Antioxidant_Genes_T Astaxanthin Astaxanthin NFkB_A NF-κB Astaxanthin->NFkB_A inhibits Nrf2_A Nrf2 Astaxanthin->Nrf2_A activates MAPK MAPK Astaxanthin->MAPK inhibits Inflammatory_Genes_A Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_A->Inflammatory_Genes_A Antioxidant_Genes_A Antioxidant Genes Nrf2_A->Antioxidant_Genes_A MAPK->NFkB_A Lutein_Zeaxanthin Lutein/Zeaxanthin NFkB_LZ NF-κB Lutein_Zeaxanthin->NFkB_LZ inhibits Nrf2_LZ Nrf2 Lutein_Zeaxanthin->Nrf2_LZ activates Inflammatory_Genes_LZ Inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_LZ->Inflammatory_Genes_LZ Antioxidant_Genes_LZ Antioxidant Genes (HO-1) Nrf2_LZ->Antioxidant_Genes_LZ

Caption: Comparative anti-inflammatory signaling pathways of xanthophylls.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Anti-inflammatory Assays Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with Xanthophylls Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Cytotoxicity Cytotoxicity Assay (MTT) Stimulate->Cytotoxicity NO_Production NO Production (Griess Assay) Stimulate->NO_Production Gene_Expression Gene Expression (qRT-PCR) Stimulate->Gene_Expression Protein_Expression Protein Expression (Western Blot / ELISA) Stimulate->Protein_Expression

Caption: General experimental workflow for assessing anti-inflammatory activity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the assessment of the anti-inflammatory properties of xanthophylls.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for cytotoxicity and NO assays, 6- or 12-well plates for gene and protein expression analysis) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test xanthophyll (e.g., this compound, astaxanthin) for a specified period (e.g., 1-24 hours) before being stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL), for a further incubation period (e.g., 6-24 hours).

Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to a purple formazan product.

  • Procedure:

    • After treatment, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 2-4 hours at 37°C.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay quantifies nitrite (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound.

  • Procedure:

    • After the treatment period, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at a wavelength of approximately 540 nm.

    • The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Principle: This technique measures the amount of a specific RNA transcript by reverse transcribing it to complementary DNA (cDNA) and then amplifying the cDNA in real-time.

  • Procedure:

    • RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.

    • cDNA Synthesis: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

    • Real-Time PCR: The cDNA is then used as a template for PCR amplification with gene-specific primers for target inflammatory genes (e.g., TNF-α, IL-1β, IL-6, COX-2, iNOS) and a reference gene (e.g., GAPDH, β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Western Blotting and ELISA for Protein Expression Analysis
  • Western Blotting Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • ELISA (Enzyme-Linked Immunosorbent Assay) Principle: This plate-based assay is used to quantify the levels of specific proteins (e.g., cytokines) in a sample, such as cell culture supernatant.

  • General Procedure (Western Blotting):

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-NF-κB, COX-2, iNOS).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • General Procedure (ELISA):

    • A capture antibody specific for the target protein is coated onto the wells of a microplate.

    • The cell culture supernatant is added to the wells.

    • A detection antibody, also specific for the target protein, is added.

    • An enzyme-conjugated secondary antibody is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured, and the protein concentration is determined from a standard curve.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily by inhibiting the TLR4/NF-κB signaling pathway. While direct comparative studies with other xanthophylls are limited, the available data suggests that this compound is a promising candidate for further investigation as a natural anti-inflammatory agent. Its mechanism of action, which also involves the activation of the Nrf2 pathway, is comparable to that of well-established xanthophylls like astaxanthin and lutein. Future research should focus on direct, quantitative comparisons of the anti-inflammatory efficacy of these compounds under standardized experimental conditions to fully elucidate their relative therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Torularhodin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Torularhodin, ensuring laboratory safety and environmental responsibility.

This compound, a natural carotenoid pigment produced by yeasts such as Rhodotorula species, is valued for its antioxidant properties and potential applications in various fields.[1][2] While not classified as a hazardous substance in its pure form, proper disposal procedures are crucial to maintain a safe laboratory environment and comply with institutional and regulatory standards. This guide provides a comprehensive, step-by-step approach to the disposal of this compound and associated waste materials.

Summary of Key this compound Properties

For safe handling and disposal, it is important to be aware of the chemical and physical properties of this compound. Carotenoids, in general, are sensitive to environmental factors, which can influence their stability and degradation.[3][4][5]

PropertyValue/CharacteristicCitation
Chemical Formula C₄₀H₅₂O₂[1][2]
Molar Mass 564.84 g/mol [1][2]
Appearance Reddish-orange powder[2]
Solubility Soluble in organic solvents (e.g., acetone, hexane, chloroform, methanol)[2][4][6]
Stability Sensitive to light, heat, and oxygen.[3][4][5] Store at < -15°C under an inert gas (e.g., Nitrogen) and protected from light.[1]
Hazard Classification Not classified as a hazardous substance or mixture according to GHS.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the form of the waste (solid, liquid, or contaminated materials) and the presence of other hazardous chemicals.

Pure this compound (Solid Waste)

For pure, unused, or expired this compound powder:

  • Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health & Safety (EH&S) department for specific protocols.[7][8]

  • Containerization: Place the solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.

  • Disposal: For small quantities, and with EH&S approval, disposal in the regular solid waste stream may be permissible. However, for larger quantities, or if institutional policy requires it, arrange for pickup by your institution's chemical waste management service.

This compound Solutions (Liquid Waste)

The disposal of this compound solutions is primarily dictated by the solvent used.

  • Aqueous Solutions:

    • Dilution: If the solution is dilute and contains no other hazardous materials, it may be permissible to dispose of it down the drain with copious amounts of water.[7] However, this should only be done after confirming with your institution's EH&S guidelines, as some institutions prohibit the drain disposal of any dyes or pigments.[7]

    • pH Neutralization: If the aqueous solution is acidic or basic, neutralize it to a pH between 6.0 and 9.0 before considering drain disposal.[9]

    • Collection: If drain disposal is not permitted, or if the solution is concentrated, collect it in a labeled container for hazardous waste pickup.

  • Organic Solvent Solutions:

    • Segregation: Solutions of this compound in organic solvents (e.g., acetone, hexane, methanol, chloroform) must be treated as hazardous waste.[9] These solvents are often flammable and/or toxic.

    • Containerization: Collect the waste in a designated, properly sealed, and labeled hazardous waste container. The label should clearly identify all chemical constituents, including the solvent and this compound.

    • Storage: Store the container in a designated hazardous waste accumulation area, away from sources of ignition, until it is collected by your institution's EH&S department.

Contaminated Labware and Personal Protective Equipment (PPE)

Disposal of items contaminated with this compound, such as pipette tips, gloves, and filter paper, depends on the nature of the contamination.

  • Contamination with Pure this compound or Non-Hazardous Aqueous Solutions: These materials can typically be disposed of in the regular laboratory trash.[8]

  • Contamination with this compound in Organic Solvents: Any materials contaminated with solutions of this compound in hazardous organic solvents must be disposed of as solid hazardous waste.[8]

    • Collection: Place the contaminated items in a designated, labeled container for solid hazardous waste.

    • Disposal: Arrange for pickup by your institution's chemical waste management service.

Experimental Protocols: Decontamination

For glassware contaminated with this compound, a simple washing protocol is usually sufficient.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the majority of the pigment. Collect this rinse as hazardous waste.

  • Wash: Wash the glassware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Torularhodin_Disposal_Workflow start Identify this compound Waste Stream is_solid Pure Solid or Contaminated Solid? start->is_solid is_liquid Liquid Solution? start->is_liquid solid_waste Pure this compound Powder is_solid->solid_waste Pure Solid contaminated_solid Contaminated Labware/PPE is_solid->contaminated_solid Contaminated Solid aqueous_solution Aqueous Solution is_liquid->aqueous_solution Aqueous organic_solution Organic Solvent Solution is_liquid->organic_solution Organic regular_trash Dispose in Regular Trash (with EH&S approval) solid_waste->regular_trash check_solvent Contaminated with Hazardous Solvent? contaminated_solid->check_solvent is_dilute Dilute and Non-Hazardous? aqueous_solution->is_dilute hazardous_liquid Collect as Liquid Hazardous Waste organic_solution->hazardous_liquid check_solvent->regular_trash No hazardous_solid Collect as Solid Hazardous Waste check_solvent->hazardous_solid Yes ehs_pickup Arrange for EH&S Pickup hazardous_solid->ehs_pickup drain_disposal Neutralize pH if necessary. Dispose down drain with copious water (with EH&S approval) is_dilute->drain_disposal Yes is_dilute->hazardous_liquid No/Concentrated hazardous_liquid->ehs_pickup

Caption: Decision workflow for the proper disposal of various this compound waste streams.

By adhering to these procedures and consulting with your institutional safety officers, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Essential Safety and Logistical Information for Handling Torularhodin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Torularhodin, a carotenoid pigment. The following procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

While this compound is a naturally occurring pigment and is not classified as a hazardous substance, it is prudent to handle it as a fine chemical powder with the potential for respiratory and skin irritation. The following PPE is recommended to minimize exposure and ensure a safe laboratory environment.

  • Lab Coat: A standard, long-sleeved lab coat should be worn to protect clothing and skin from dust.[1][2]

  • Gloves: Disposable nitrile gloves are required to prevent skin contact. If handling larger quantities or if there is a risk of prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[2][3]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[1][3] For operations with a higher risk of dust generation, such as weighing or transferring large amounts of powder, safety goggles that provide a full seal around the eyes are recommended.[3]

  • Respiratory Protection: To avoid inhalation of fine dust particles, a NIOSH-approved N95 or higher-rated dust mask or respirator should be worn, especially when handling the powder outside of a containment system.[4][5]

Operational Plan for Handling this compound

Adherence to a strict operational plan will minimize the risk of exposure and contamination.

  • Preparation:

    • Before handling, ensure that the work area is clean and uncluttered.

    • Cover the work surface with disposable bench paper to facilitate easy cleanup of any spills.

    • Have all necessary equipment, including a designated waste container, readily available.

  • Handling:

    • Whenever possible, handle this compound powder in a well-ventilated area, such as a chemical fume hood or a powder weighing station, to minimize the generation of airborne dust.[6][7]

    • Use tools like spatulas or scoops to transfer the powder, handling it gently to reduce dust creation.[5]

    • Avoid direct contact with the skin, eyes, and clothing.[8]

    • Do not eat, drink, or smoke in the area where this compound is being handled.[4][8]

  • Spill Cleanup:

    • In case of a small spill, gently wipe it up with a damp cloth or paper towel to avoid creating dust.

    • For larger spills, carefully scoop the material into a designated waste container.

    • Clean the spill area with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial for maintaining a safe and compliant laboratory.

  • Unused Product: As this compound is not classified as a hazardous chemical, small quantities of the solid waste can likely be disposed of in the regular trash, provided it is securely contained to prevent dust generation.[9][10][11] However, it is essential to consult and adhere to your institution's specific waste disposal guidelines.

  • Contaminated Materials: All disposable PPE (gloves, masks) and other materials (bench paper, wipes) contaminated with this compound should be placed in a sealed bag or container before being disposed of in the regular trash.[9]

  • Empty Containers: Empty containers should be thoroughly cleaned before being recycled or discarded.[9]

Quantitative Data: Occupational Exposure Limits for Particulates

In the absence of specific exposure limit data for this compound, the Occupational Safety and Health Administration (OSHA) standards for "Particulates Not Otherwise Specified" (PNOS) can be used as a conservative guideline for airborne dust.[12][13][14]

ParameterOSHA Permissible Exposure Limit (PEL) - 8-Hour Time-Weighted Average
Total Dust 15 mg/m³[13][14]
Respirable Fraction 5 mg/m³[13][14]

Experimental Workflow and Logical Relationships

To provide a clear, step-by-step visual guide for the safe handling of this compound, the following workflow diagram has been created.

Torularhodin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep_Area 1. Prepare Clean Work Area Don_PPE 2. Don Appropriate PPE (Lab Coat, Gloves, Goggles, Mask) Prep_Area->Don_PPE Weigh_Transfer 3. Weigh/Transfer this compound (Preferably in Fume Hood) Don_PPE->Weigh_Transfer Experiment 4. Perform Experimental Procedure Weigh_Transfer->Experiment Clean_Spills 5. Clean Any Spills with a Damp Cloth Experiment->Clean_Spills Dispose_Waste 6. Dispose of Contaminated Materials (Gloves, Wipes, etc.) Clean_Spills->Dispose_Waste Clean_Equipment 7. Clean and Store Equipment Dispose_Waste->Clean_Equipment Doff_PPE 8. Doff PPE Clean_Equipment->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Torularhodin
Reactant of Route 2
Torularhodin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。